Albonoursin

Catalog No.
S517858
CAS No.
1222-90-8
M.F
C15H16N2O2
M. Wt
256.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Albonoursin

CAS Number

1222-90-8

Product Name

Albonoursin

IUPAC Name

(3Z,6Z)-3-benzylidene-6-(2-methylpropylidene)piperazine-2,5-dione

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

InChI

InChI=1S/C15H16N2O2/c1-10(2)8-12-14(18)17-13(15(19)16-12)9-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,16,19)(H,17,18)/b12-8-,13-9-

InChI Key

LCIIOYPBHIZBOD-JMVBYTIWSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Albonoursin; B-73; P-42-2

Canonical SMILES

CC(C)C=C1C(=O)NC(=CC2=CC=CC=C2)C(=O)N1

Isomeric SMILES

CC(C)/C=C\1/C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)N1

The exact mass of the compound Albonoursin is 256.1212 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of 2,5-diketopiperazines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive Technical Review: Albonoursin Discovery, Biosynthesis, and Biotechnological Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Significance

Albonoursin [cyclo(ΔPhe-ΔLeu)] represents one of the simplest yet most significant members of the diketopiperazine (DKP) family, a class of cyclic dipeptides with substantial pharmacological relevance. First identified from the bacterium Streptomyces noursei, this compound exhibits potent antibacterial properties and has become a paradigm for studying novel biosynthetic pathways independent of conventional nonribosomal peptide synthetase (NRPS) systems. The discovery and characterization of this compound has provided fundamental insights into alternative microbial strategies for secondary metabolite production, opening new avenues for biocatalytic applications and drug discovery initiatives. The initial identification and structural elucidation of this compound paved the way for understanding an entirely new mechanism of cyclic dipeptide formation in bacteria, distinguishing it from previously characterized fungal NRPS pathways [1] [2].

The historical significance of this compound research extends beyond its antimicrobial activity, serving as a model system for understanding cyclodipeptide oxidase (CDO) enzymes and their functions. Early studies in the late 1990s and early 2000s focused on characterizing the unique structural features of this compound and identifying its biosynthetic origin. This research culminated in 2002 with the landmark identification of the This compound gene cluster by a research team that successfully isolated and expressed the relevant genes in Streptomyces lividans, demonstrating for the first time a complete DKP biosynthetic pathway operating independently of NRPS machinery [1]. This breakthrough not only elucidated the pathway for this compound production but also revealed a previously unrecognized mechanism for cyclic dipeptide formation in bacteria, expanding our understanding of microbial secondary metabolism.

Biosynthetic Pathway and Molecular Mechanisms

Pathway Overview and Key Reactions

The biosynthesis of this compound follows a streamlined, efficient pathway that deviates significantly from canonical nonribosomal peptide synthesis mechanisms. The pathway can be divided into two principal enzymatic stages: initial cyclodipeptide formation followed by oxidative modifications. The first step involves the condensation of L-phenylalanine and L-leucine to form the cyclic dipeptide cyclo(L-Phe-L-Leu), catalyzed by the enzyme AlbC, which functions as a cyclodipeptide synthase (CDPS). This reaction utilizes aminoacyl-tRNAs as substrates, diverting them from their primary role in protein synthesis to instead serve as building blocks for secondary metabolite production [3]. Following cyclization, the precursor compound undergoes a dual dehydrogenation process catalyzed by the cyclodipeptide oxidase (CDO) complex AlbAB, which introduces α,β-unsaturations into both amino acid side chains to yield the final this compound product [cyclo(ΔPhe-ΔLeu)] [1] [2].

The biosynthetic pathway represents a remarkable example of metabolic efficiency, with only four genes required for the complete synthesis and likely export of the final compound. This minimal gene set stands in stark contrast to the massive NRPS enzymes typically associated with cyclic peptide production, which often exceed several hundred kilodaltons in size and require multiple complex domains for substrate activation, condensation, and product release. The discovery of this streamlined pathway provided the first evidence that bacteria could employ tRNA-dependent mechanisms for DKP biosynthesis, expanding the known repertoire of natural product assembly strategies in microorganisms [1].

Experimental Workflow for Pathway Elucidation

The experimental approach that led to the elucidation of the this compound biosynthetic pathway involved a combination of biochemical, genetic, and molecular biology techniques that can be summarized in the following workflow:

G Start Start: Identify this compound Antibacterial Activity Step1 CDO Enzyme Isolation from S. noursei Start->Step1 Step2 Partial Peptide Sequencing of CDO Step1->Step2 Step3 Gene Cluster Isolation (3.8 kb DNA fragment) Step2->Step3 Step4 Heterologous Expression in S. lividans Step3->Step4 Step5 Functional Characterization of Individual Genes Step4->Step5 Step6 Pathway Reconstruction in Heterologous Host Step5->Step6 End This compound Production Confirmed Step6->End

Experimental workflow for this compound pathway elucidation

The critical breakthrough in understanding this compound biosynthesis came from the reverse genetic approach that began with the cyclic dipeptide oxidase (CDO) enzyme. Researchers first partially purified the CDO activity from S. noursei and obtained peptide sequence information from the protein. This sequence data enabled the design of oligonucleotide probes for screening genomic libraries, leading to the isolation of a 3.8 kb DNA fragment containing the complete this compound biosynthetic cluster. Subsequent heterologous expression of this fragment in Streptomyces lividans resulted in this compound production, confirming that all necessary genes were contained within this locus [1] [2]. Functional characterization through individual gene knockouts and complementation studies established the specific role of each gene in the pathway, revealing the novel CDPS mechanism for initial dipeptide formation and the two-component oxidase system for subsequent modifications.

Gene Cluster Organization and Regulation

Genetic Architecture and Protein Functions

The this compound biosynthetic gene cluster encompasses four tightly organized genes that display strong synteny and functional coordination. This compact genetic locus, spanning approximately 3.8 kb, represents one of the simplest complete pathways for bioactive natural product biosynthesis. The organization and functions of the encoded proteins are summarized in the table below:

Table: this compound Gene Cluster Components and Functions

Gene Size Protein Function Catalytic Activity Key Characteristics
albA ~21 kDa CDO component A FMN-dependent dehydrogenase Covalently bound FMN; nitroreductase fold; forms functional heterocomplex with AlbB
albB ~11 kDa CDO component B Oxidase subunit No homology to known families; essential for AlbA activity and stability
albC ~25 kDa Cyclodipeptide synthase tRNA-dependent dipeptide formation CDPS family; utilizes aminoacyl-tRNAs; no homology to NRPS systems
albD ~30 kDa Putative transporter Membrane transport Predicted transmembrane domains; possible self-resistance or export function

The gene organization follows the pattern albA-albB-albC-albD, with the two oxidase components positioned upstream of the cyclodipeptide synthase and putative transporter. This arrangement suggests potential operon-like organization and co-transcription of the biosynthetic genes. The albA and albB genes show significant overlap in their coding sequences, indicating tight translational coupling that ensures stoichiometric production of the CDO complex components. This genetic architecture optimizes the coordinated expression of proteins that must function as a multiprotein complex to achieve the complete biosynthesis of this compound from primary metabolic precursors [1] [2].

The albC gene product represents the founding member of the cyclodipeptide synthase (CDPS) enzyme family, which utilizes aminoacyl-tRNA substrates to form the cyclic dipeptide backbone. This mechanism represents a fascinating diversion of components from the primary translational machinery toward secondary metabolism. Unlike NRPS systems that activate amino acids using integrated adenylation domains and consume ATP, CDPSs effectively "hijack" charged tRNAs to form peptide bonds, representing a more energy-efficient approach to dipeptide formation. The discovery of AlbC and its mechanism established an entirely new paradigm for natural product biosynthesis and expanded our understanding of the evolutionary versatility of tRNA utilization in biological systems [3].

Enzyme Structure and Mechanism

Structural Insights into the AlbAB Oxidase Complex

Recent structural biology advances have revealed that the AlbAB cyclodipeptide oxidase functions as a megadalton heterooligomeric enzyme filament, representing a novel architectural principle in natural product biosynthesis. This massive complex consists of alternating dimers of AlbA and AlbB that assemble into linear filaments exceeding 2 MDa in mass, with individual filaments typically ranging from 100-300 nm in length. Cryo-electron microscopy studies have demonstrated that these filaments are approximately 10 nm in width and exhibit a characteristic pitch of ~13 nm [3]. The formation of this supramolecular assembly is essential for catalytic activity, as disassembly of the filament under acidic conditions (pH 4.1) correlates complete ly with loss of enzymatic function. This structure-function relationship explains the historical difficulties in reconstituting CDO activity from heterologously expressed components, as the proper quaternary structure is indispensable for catalysis.

The AlbAB complex represents the first structurally characterized member of the cyclodipeptide oxidase family and has provided unprecedented insights into the molecular basis of α,β-dehydrogenation in diketopiperazine biosynthesis. Each AlbA subunit contains a covalently bound flavin mononucleotide (FMN) cofactor, with absorbance maxima at 343 nm and 448 nm in the native enzyme. The covalent attachment of FMN distinguishes CDOs from many other flavin-dependent enzymes and likely contributes to the remarkable stability of the cofactor-enzyme association. The AlbB subunit, while lacking sequence homology to proteins of known function, forms extensive interfaces with AlbA that stabilize both the individual protomers and the overall filament architecture. The active site is formed at the interface between AlbA and AlbB subunits, with substrate access and product egress likely regulated by the quaternary dynamics of the filament [3].

Catalytic Mechanism and Substrate Specificity

The AlbAB complex catalyzes the sequential dehydrogenation of the cyclo(L-Phe-L-Leu) diketopiperazine precursor to introduce unsaturations at both amino acid side chains. The reaction proceeds via a FMN-dependent oxidation mechanism that utilizes molecular oxygen as the terminal electron acceptor. The enzyme displays strict regioselectivity for the α,β-positions of both side chains, generating the conjugated unsaturations that characterize the final this compound product. Kinetic studies indicate that the dehydrogenation reactions likely proceed in a processive manner, with the partially dehydrogenated intermediate remaining enzyme-bound during the second oxidation event [1] [3].

The substrate specificity of AlbAB has been investigated through both native substrate profiling and cross-reactivity studies with related cyclic dipeptides. The enzyme demonstrates high selectivity for the cyclo(Phe-Leu) backbone, though related CDOs from other biosynthetic pathways accept different diketopiperazine substrates. This substrate discrimination appears to be governed by complementary binding pockets that accommodate the specific side chain configurations of the native substrate. The structural characterization of AlbAB has enabled computational docking studies that illuminate the molecular determinants of substrate recognition and positioning for catalysis. These insights are currently being exploited for enzyme engineering approaches aimed at expanding the substrate scope of CDOs for biotechnological applications [3].

Applications and Future Directions

Biocatalytic Applications and Pathway Engineering

The discovery and characterization of the this compound biosynthetic pathway has opened significant opportunities for biocatalytic diversification of diketopiperazine scaffolds. The CDO enzymes represent particularly valuable biocatalysts due to their ability to introduce unsaturations that can serve as chemical handles for further diversification through chemical or enzymatic methods. The demonstrated promiscuity of certain CDPs and tailoring enzymes like CDOs enables combinatorial biosynthesis strategies for generating novel DKP derivatives with potentially improved pharmacological properties. Several research groups have successfully employed CDOs in the structural diversification of DKP scaffolds through α,β-dehydrogenations, highlighting their utility in synthetic biology approaches to expand molecular diversity [3].

Future applications of the this compound biosynthetic system will likely focus on pathway engineering and unnatural natural product synthesis. The relatively simple genetic architecture of the cluster facilitates heterologous expression and manipulation in tractable host organisms like Streptomyces lividans or E. coli. Combining CDPSs with broad substrate specificity with tailored CDO enzymes offers a powerful platform for generating diverse DKP libraries. Additionally, the filamentous nature of the AlbAB oxidase presents intriguing possibilities for engineering structural variants with altered assembly properties or modified catalytic activities. The integration of these biological approaches with chemical synthesis methods enables comprehensive structure-activity relationship studies that can optimize DKP scaffolds for specific therapeutic applications [1] [3].

Therapeutic Potential and Biomedical Applications

This compound itself exhibits significant antibacterial activity that has motivated ongoing structure-activity relationship studies within the DKP class. More broadly, cyclic dipeptides demonstrate a remarkable range of pharmacological activities including antimicrobial, antifungal, antitumor, and antiplasmodial properties. The enhanced protease resistance and improved membrane permeability of DKPs compared to their linear counterparts make them particularly attractive scaffolds for drug development. Specific cyclic dipeptides have shown promise in regulating metabolic and cognitive functions, with examples such as cyclo(His-Pro) demonstrating anticancer activity through induction of apoptosis in malignant cells [4].

The discovery that this compound and related DKPs can influence microbial behavior and interpecies communication suggests additional applications in anti-virulence therapies and microbiome engineering. As resistance to conventional antibiotics continues to escalate, alternative antibacterial strategies that disrupt quorum sensing or virulence factor production without imposing strong selective pressure for resistance represent increasingly valuable therapeutic approaches. The potent bioactivities of DKPs, combined with their favorable pharmacological properties, position this class of molecules as promising leads for addressing numerous clinical challenges. Ongoing research continues to elucidate the precise molecular targets and mechanisms of action underlying the diverse biological activities of this compound and related cyclic dipeptides [4] [3].

Conclusion

References

Biosynthesis and the Albonoursin Gene Cluster

Author: Smolecule Technical Support Team. Date: February 2026

The biosynthesis of albonoursin is independent of non-ribosomal peptide synthetases (NRPS). Instead, it proceeds via a distinct pathway governed by a compact gene cluster [1] [2].

  • Key Genes and Functions: The isolated 3.8 kb DNA fragment contains four genes responsible for this compound production [1] [2]:

    • albC: Encodes a cyclodipeptide synthase (CDPS) that uses aminoacyl-tRNAs to form the cyclic dipeptide precursor, cyclo(L-Phe-L-Leu), without requiring ATP [3] [4].
    • albA & albB: These two genes are both necessary for the activity of the cyclic dipeptide oxidase (CDO). AlbA is the oxidase, while AlbB is an essential partner protein. Recent studies show that their co-expression leads to the formation of filamentous protein polymers that catalyze the final dehydrogenation steps [3] [4].
    • albD: Encodes a putative membrane protein of unknown function [1] [2].
  • Biosynthetic Pathway: The pathway involves two key steps that transform the linear amino acids into the final, unsaturated DKP. This is visualized in the following diagram:

albonoursin_biosynthesis L_Phe_L_Leu L-Phenylalanine & L-Leucine Cyclo_L_Phe_L_Leu cyclo(L-Phe-L-Leu) L_Phe_L_Leu->Cyclo_L_Phe_L_Leu AlbC (Cyclodipeptide Synthase) Cyclo_DeltaPhe_L_Leu cyclo(ΔPhe-L-Leu) Cyclo_L_Phe_L_Leu->Cyclo_DeltaPhe_L_Leu AlbA & AlbB (Oxidase Complex) This compound This compound cyclo(ΔPhe-ΔLeu) Cyclo_DeltaPhe_L_Leu->this compound AlbA & AlbB (Oxidase Complex)

This compound biosynthesis involves cyclization and two-step dehydrogenation catalyzed by AlbC and the AlbA-AlbB complex.

Recent Advances: Genome Mining and Novel Analogs

Guided by genome mining techniques, researchers discovered a similar gene cluster in Streptomyces sp. YINM00030, leading to the isolation of five new this compound analogs named albocandins A–E [5] [3] [4].

  • The Albocandin Gene Cluster: This cluster contains three core genes—alcA, alcB, and alcC—which are functionally analogous to albA, albB, and albC, respectively, but with moderate sequence identity (64%, 67%, and 55%) [3] [4].
  • Key Findings: Fermentation of the host strain yielded albocandins A-E, which are based on the cyclo(L-Phe-L-Leu) structure but feature varying oxidation patterns. A potential biosynthetic intermediate, cyclo(L-Phe-Δ-Leu), was also isolated [3] [4].

The following table summarizes the cytotoxic activity of the two most active compounds, albocandins C and D, against human cancer cell lines:

Compound IC₅₀ Range (μM) Notable Activity
Albocandin C 3.50 to 32.66 μM Exhibited potent inhibitory effects against lung cancer (A-549) [3] [4].
Albocandin D 3.50 to 32.66 μM Exhibited potent inhibitory effects against colon cancer (SW480) [3] [4].

Key Experimental Workflows

For researchers looking to replicate or build upon these findings, here are the core methodologies used in the recent discovery of albocandins.

experimental_workflow Start Soil Sample (Rhizosphere of Medicinal Plants) Strain_Identification Strain Identification (16S rRNA sequencing, Phylogenomic analysis) Start->Strain_Identification Genome_Mining Genome Mining (antiSMASH 7.0) Strain_Identification->Genome_Mining Fermentation Fermentation (Multiple Media) Genome_Mining->Fermentation Isolation Compound Isolation (Chromatography) Fermentation->Isolation Structure_Elucidation Structure Elucidation (HRESIMS, NMR, ECD, X-ray Diffraction) Isolation->Structure_Elucidation Activity_Assay Bioactivity Testing (Cytotoxicity Assays) Structure_Elucidation->Activity_Assay

General workflow for discovering novel natural products through genome mining and activity-guided isolation.

  • Genome Mining and Phylogenetic Analysis: The gene cluster was identified using antiSMASH 7.0 software. The producing strain was classified via 16S rRNA gene sequencing and phylogenomic tree construction (Neighbor-joining, Maximum-likelihood) [3] [4].
  • Fermentation and Compound Isolation: Streptomyces sp. YINM00030 was fermented using five different media, with the 20# medium successfully yielding the target compounds. Metabolites were then extracted and purified using standard chromatographic techniques [3] [4].
  • Structure Elucidation: The structures of the new albocandins were determined through a combination of:
    • HRESIMS: For determining molecular formulas.
    • NMR Spectroscopy: Including ¹H–¹H COSY and HMBC for planar structure elucidation.
    • Electronic Circular Dichroism (ECD): For determining absolute configuration.
    • Single-Crystal X-ray Diffraction: For unambiguous confirmation of structure and stereochemistry [3] [4].
  • Cytotoxicity Assays: Antitumor activity was evaluated in vitro against five human cancer cell lines (HL-60, A549, SMMC-7721, MDA-MB-231, SW480), with IC₅₀ values calculated from the assay data [3] [4].

References

Core Characteristics of Albonoursin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental technical data for Albonoursin.

Property Description
Chemical Name 3-benzylidene-6-isobutylidene-2,5-dioxopiperazine [1]
Common Identifier P-42-2 [1]
CAS Registry Number 1222-90-8 [1]
Molecular Formula Information not available in search results
Core Structure 2,5-diketopiperazine (DKP) [2]
Class Diketopiperazine (cyclic dipeptide) [3] [1]
Producing Organism Streptomyces noursei (and other Streptomyces species) [2] [4]
Reported Activities Antibacterial [2]

The Traditional Biosynthetic Pathway

The established pathway for this compound biosynthesis involves a cyclodipeptide synthase (CDPS) and a cyclodipeptide oxidase (CDO).

albonoursin_biosynthesis L_Phe L_Phe albC albC L_Phe->albC aa-tRNA L_Leu L_Leu L_Leu->albC aa-tRNA cyclo_L_Phe_L_Leu cyclo_L_Phe_L_Leu albC->cyclo_L_Phe_L_Leu albA_albB albA_albB cyclo_L_Phe_L_Leu->albA_albB Oxidation (α,β-dehydrogenation) This compound This compound albA_albB->this compound

Diagram of the this compound biosynthetic pathway from gene to final product.

The pathway is encoded by a compact gene cluster [2]:

  • albC: Encodes a CDPS that uses aminoacyl-tRNAs (aa-tRNAs) to form the cyclic dipeptide precursor, cyclo(L-Phe-L-Leu), without ATP hydrolysis [3] [2].
  • albA & albB: Encode the two subunits of the CDO. These genes are often overlapping, which is crucial for producing a functional enzyme [5] [6]. The CDO introduces double bonds via α,β-dehydrogenations to form the final product, cyclo(ΔPhe-ΔLeu), which is this compound [2].

Recent Groundbreaking Research

Recent studies have fundamentally advanced the understanding of the key enzyme in this pathway, the CDO.

The Enzyme Filament Mechanism

A landmark 2024 study revealed that the active form of AlbAB is a megadalton heterooligomeric enzyme filament [5].

cdo_filament cluster_filament AlbAB Enzyme Filament AlbA AlbA AlbB AlbB AlbA2 AlbA2 FMN FMN FMN->AlbA Covalently Bound Start Start AlbB2 AlbB2 End End

Structure of the AlbAB cyclodipeptide oxidase as a linear heterofilament.

Key characteristics of this filament are [5]:

  • Structure: A linear filament consisting of alternating dimers of AlbA and AlbB.
  • Cofactor: Contains covalently bound Flavin Mononucleotide (FMN).
  • Activity Dependency: Enzyme activity is crucially dependent on filament formation. Disrupting the filament (e.g., at low pH) disrupts activity.
  • Prevalence: The interactions between AlbA and AlbB are highly conserved, suggesting that all similar CDOs are likely enzyme filaments.

Bioactivity and Research Applications

This compound and its analogs show significant pharmacological potential, driving continued research.

  • Anticancer Potential: Recent genome mining led to the discovery of albocandins A–E, new this compound analogs. Among these, albocandin C and albocandin D showed potent in vitro cytotoxic activity against five human cancer cell lines (HL-60, A549, SMMC-7721, MDA-MB-231, SW480), with IC₅₀ values ranging from 3.50 to 32.66 μM [3]. This highlights the promise of this chemical class in anticancer drug discovery.

  • Tool for Biocatalysis: The discovery of the enzyme filament structure explains the historical difficulties in producing and purifying active CDOs [5]. This new knowledge makes CDOs more viable as tools for the combinatorial biosynthesis of novel DKPs, enabling the creation of libraries of structurally diverse compounds for screening [6].

Experimental Protocols for Key Areas

For researchers aiming to work with this system, here are methodologies for two critical activities.

Research Objective Experimental Workflow & Key Considerations

| Genome Mining for Novel Analogs | 1. Isolate Actinomycete from soil or other sources. 2. Sequence Genome and use antiSMASH software to identify CDPS/CDO gene clusters [3]. 3. Ferment Strain in various media to induce expression. 4. Isolate Compounds using chromatography. 5. Elucidate Structures via HRESIMS, NMR, and X-ray crystallography [3]. | | In Vivo Characterization of CDO Activity | 1. Clone CDPS and CDO genes into an expression vector. The CDO genes (albA/albB) must be cloned with their natural overlap for successful expression [6]. 2. Co-express in a chassis (e.g., E. coli). 3. Analyze culture supernatants using LC-MS to detect cyclodipeptides and their dehydrogenated derivatives [6]. |

Summary and Research Outlook

This compound serves as a key model for understanding diketopiperazine biosynthesis. The classic view of its simple two-enzyme pathway has been profoundly deepened by the discovery that its key modifying enzyme, the CDO, functions as a large-scale protein filament.

Future research will likely focus on:

  • Exploiting the enzyme filament mechanism for improved biocatalytic production of DKPs.
  • Further genome mining to discover novel this compound-like compounds with enhanced bioactivities, particularly in anticancer research.
  • Combinatorial biosynthesis using diverse CDPSs and CDOs to generate unprecedented chemical diversity based on the DKP scaffold [6].

References

Albonoursin preliminary investigation

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthesis and Genetic Basis

Albonoursin is biosynthesized by Streptomyces noursei via a specialized gene cluster that operates independently of nonribosomal peptide synthetases (NRPS) [1]. The key genes and their functions are summarized below.

Gene Function in this compound Biosynthesis
albC Cyclodipeptide synthase (CDPS); forms the cyclic dipeptide precursor cyclo(L-Phe-L-Leu) from aminoacyl-tRNAs [1] [2].
albA Cyclic dipeptide oxidase (CDO); catalyzes the α,β-dehydrogenation of the cyclic dipeptide [1] [2].
albB Essential for AlbA activity; forms a functional heterocomplex with AlbA. Co-expression leads to filamentous polymers that catalyze dehydrogenation [2] [3].
albD Encodes a putative membrane protein; exact role not fully elucidated [1].

The biosynthetic pathway begins with AlbC synthesizing the cyclo(L-Phe-L-Leu) dipeptide. This intermediate is then dehydrogenated in a two-step oxidation by the AlbA/AlbB complex to yield the final product, this compound [cyclo(ΔPhe-ΔLeu)] [1] [2]. This enzymatic complex requires both subunits for activity and forms a unique flavin-dependent filamentous structure [3].

G L_Phe L-Phenylalanine aa_tRNA Aminoacyl-tRNAs L_Phe->aa_tRNA L_Leu L-Leucine L_Leu->aa_tRNA CDPS AlbC (CDPS) aa_tRNA->CDPS Cyclo_Dipeptide cyclo(L-Phe-L-Leu) CDPS->Cyclo_Dipeptide CDO AlbA/AlbB Complex (CDO) Cyclo_Dipeptide->CDO This compound This compound cyclo(ΔPhe-ΔLeu) CDO->this compound

Simplified biosynthetic pathway of this compound, highlighting the roles of key enzymes AlbC and the AlbA/AlbB complex.

Biological Activities and Structural Analogues

This compound exhibits notable biological activities, primarily antibacterial and cytotoxic effects [1] [4]. Recent genome mining has led to the discovery of novel this compound analogues with potent cytotoxic properties [2].

Compound Name Producer Strain Key Biological Activity (IC₅₀ Values)
This compound Streptomyces noursei Antibacterial activity [1]
Albocandin C Streptomyces sp. YINM00030 Cytotoxic activity against five human cancer cell lines (e.g., IC₅₀ 3.50 to 32.66 μM) [2]
Albocandin D Streptomyces sp. YINM00030 Cytotoxic activity against five human cancer cell lines (e.g., IC₅₀ 3.50 to 32.66 μM) [2]
Argilein (new CDP) Streptomyces hygrospinosus var. beijingensis Comparable cytotoxicity against MDA-MB-231 and SW480 cancer cells to cisplatin [4]

Key Experimental Protocols

Here are core methodologies for studying this compound and related DKPs, compiled from recent research.

Genome Mining and Gene Cluster Identification
  • Tool: Use the antiSMASH software to scan microbial genomes for biosynthetic gene clusters (BGCs) [2] [4].
  • Method: Compare identified BGCs with the known this compound cluster. Key genes to look for are homologs of albA, albB, and albC [2]. A cluster with these core genes but lacking albD may produce novel diketopiperazines [2].
  • Application: This approach successfully identified the albocandin BGC in Streptomyces sp. YINM00030, which shares 55-67% sequence identity with the this compound genes [2].
Heterologous Expression and Compound Production
  • Host Strain: Streptomyces lividans or Aspergillus nidulans (for fungal systems) are common hosts for heterologous expression [1] [5].
  • Procedure:
    • Clone the target BGC (e.g., a ~3.8 kb fragment for this compound) into an appropriate expression vector [1].
    • Introduce the vector into the host strain and cultivate under suitable fermentation conditions [2] [4].
    • Employ the "One Strain Many Compounds" (OSMAC) strategy by varying fermentation media (e.g., PYJ1 medium) to elicit production of diverse compounds [4].
Isolation, Purification, and Structural Elucidation
  • Extraction: Use organic solvents like ethyl acetate to extract metabolites from culture broth [2] [4].
  • Purification: Employ a combination of chromatographic techniques:
    • Size Exclusion: Sephadex LH-20 column chromatography [4].
    • Normal Phase: Silica gel chromatography [4].
    • Final Purification: Semi-preparative reversed-phase HPLC [2] [4].
  • Structure Determination:
    • Determine molecular formula via HRESIMS [2].
    • Elucidate planar structure using 1D and 2D NMR (e.g., ¹H, ¹³C, COSY, HMBC) [4].
    • Establish absolute configuration through Electronic Circular Dichroism (ECD) calculations and comparison with experimental spectra, or single-crystal X-ray diffraction [2].
In Vitro Cytotoxicity Assay
  • Cell Lines: Use a panel of human cancer cell lines. Common models include HL-60 (leukemia), A549 (lung), SMMC-7721 (liver), MDA-MB-231 (breast), and SW480 (colon) [2] [4].
  • Protocol:
    • Expose cells to varying concentrations of the test compound.
    • Incubate for a defined period (e.g., 48 hours).
    • Assess cell viability using colorimetric assays like MTT.
    • Calculate IC₅₀ values (concentration that inhibits 50% of cell growth) [2] [6].

Research Outlook and Tools

Future research on this compound and related DKPs is leveraging advanced computational and enzymatic tools. Machine learning models like EZSpecificity are being developed to predict enzyme-substrate specificity with high accuracy, which can greatly accelerate the discovery of novel DKPs and their tailoring enzymes [7]. Furthermore, the unique filament-forming cyclodipeptide oxidases (CDOs), such as AlbA/AlbB, are recognized as promising biocatalysts. Their exploration can enable the efficient generation of diverse oxidized DKP libraries for drug discovery [3].

References

Albonoursin initial identification Actinomyces noursei

Author: Smolecule Technical Support Team. Date: February 2026

Organism Identification & Characterization

Before identifying a compound, correct identification of the producing microorganism is essential. The table below summarizes key characteristics and methods based on the search results.

Aspect Relevant Species/Genera Key Identification Methods Notes & Characteristics
Phenotypic ID Actinomyces spp. (e.g., A. israelii, A. naeslundii) [1] Conventional biochemical tests (catalase, urease, esculin hydrolysis, fermentation profiles) [1] Labor-intensive; major problems for clinical labs; commercial kits lack newer species [1].
Genotypic ID Actinomyces, Streptomyces [2] [3] 16S rRNA sequencing, MALDI-TOF MS, whole-genome sequencing [2] [3] Far more precise than phenotypic methods; allows for accurate speciation [2].
Clinical Presentation A. neuii, A. turicensis, A. europaeus [2] Isolation from abscesses, blood cultures, soft tissue infections [2] Often part of polymicrobial infections; increasingly recognized as emerging pathogens [2].

Modern Workflow for Antibiotic Discovery

The initial discovery of antibiotics like albonoursin historically relied on activity-guided fractionation. Modern research utilizes a genome-guided approach to unlock the biosynthetic potential of actinomycetes, as illustrated in the following workflow and detailed thereafter.

Start Start: Sample Collection A Isolation & Cultivation Start->A B Strain Identification (16S rRNA sequencing) A->B C Whole-Genome Sequencing B->C D Genome Mining & BGC Identification (e.g., antiSMASH) C->D E Heterologous Expression or Cultivation Optimization D->E F Metabolite Analysis (LC-MS, NMR) E->F G Compound Identification F->G End Novel Natural Product G->End

Figure 1: A modern genome-guided workflow for discovering novel antibiotics from actinomycetes.

Genome Sequencing and Mining
  • Objective: Identify Biosynthetic Gene Clusters (BGCs) in the bacterial genome that code for the production of secondary metabolites like antibiotics [4] [3].
  • Protocol:
    • Sequence the Genome: Use Illumina NovaSeq or other platforms to obtain high-quality draft genomes [5].
    • Assemble and Annotate: Use assemblers like SPAdes and annotation tools like PGAP or RAST to identify all protein-coding genes [5].
    • Mine for BGCs: Use specialized software such as antiSMASH to detect and annotate BGCs for polyketides (PKS), nonribosomal peptides (NRPS), terpenes, and other compounds [5]. One analysis of a Streptomyces strain revealed 43 such clusters [5].
Genetic Engineering and Activation
  • Objective: Activate silent BGCs that are not expressed under standard laboratory conditions [6].
  • Protocol: Strategies include:
    • CRISPR-Cas Systems: For targeted gene knockouts or activation [6].
    • Refactoring BGCs: Replacing native promoters with stronger, inducible ones [6].
    • Heterologous Expression: Cloning the entire BGC into a well-characterized host strain optimized for production [6]. Methods like iCatch can be used to clone large BGCs directly from genomic DNA [6].
Metabolite Analysis and Compound Identification
  • Objective: Correlate the presence of a BGC with the actual production of a metabolite [3].
  • Protocol:
    • Cultivation and Extraction: Grow the strain in an appropriate liquid medium and extract metabolites from the fermentation broth with organic solvents like ethyl acetate [3].
    • Liquid Chromatography-Mass Spectrometry (LC-MS): Analyze the extract. Compare the mass spectra of detected compounds with the predicted molecular weights from the genomic data to identify potential novel metabolites [3].

Suggestions for Further Research

To find the specific information you need on this compound, I suggest the following steps:

  • Refine Your Search Strategy: Use specialized scientific databases like PubMed, SciFinder, or Google Scholar with targeted queries such as "this compound isolation and characterization," "this compound biosynthesis gene cluster," or "cyclo(DehydroPhe-DehydroLeu) Streptomyces noursei."
  • Consult Historical Literature: The initial identification of this compound likely occurred several decades ago. Searching for older review articles or classic papers on dipeptide antibiotics may lead to the original protocols.
  • Explore Genomic Databases: If you are working with a specific strain, consider sequencing its genome. You can then mine for the BGC responsible for this compound production, which belongs to the class of non-ribosomally synthesized dipeptides.

References

Albonoursin molecular groupings and spectroscopy

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Structure and Key Groupings

The identity of albonoursin was established through chemical and spectroscopic studies. The table below summarizes the key molecular groupings identified in its structure and the evidence for their presence [1].

Grouping Identified Evidence / Method of Identification Notes / Significance
C6H5-CH=C-C Spectroscopy Confirmed phenyl group with unsaturation.
(CH3)2 CH-C= or (CH3)2C=C Spectroscopy Indicates an isopropyl or isopropenyl group from a leucine derivative.
Two amide groups Spectroscopy Forms the core diketopiperazine (DKP) ring.
Two reactive hydrogen atoms Reaction with Br₂ or SOCl₂ Readily replaced by halogen, indicating active sites.
Phenylpyruvic acid & Acetone Acid decomposition products Key fragments confirming structural units.

Furthermore, studies have confirmed that This compound is a diketopiperazine (DKP) with the specific structure cyclo(ΔPhe-ΔLeu), meaning it is composed of dehydrated phenylalanine and leucine residues forming a cyclic dipeptide with α,β-unsaturations [2] [3].

Biosynthetic Pathway

This compound biosynthesis is independent of non-ribosomal peptide synthetases (NRPS). The process is catalyzed by a compact gene cluster and involves a unique enzymatic pathway [2] [3].

G L_Phe L-Phenylalanine AlbC AlbC (Cyclodipeptide Synthase) L_Phe->AlbC L_Leu L-Leucine L_Leu->AlbC tRNA tRNA tRNA->AlbC Cyclo_Phe_Leu cyclo(L-Phe-L-Leu) AlbC->Cyclo_Phe_Leu AlbA_AlbB AlbA & AlbB (Cyclic Dipeptide Oxidase) Cyclo_Phe_Leu->AlbA_AlbB This compound cyclo(ΔPhe-ΔLeu) (this compound) AlbA_AlbB->this compound

Key Experimental Findings and Methodologies

The following table outlines the core experimental approaches used to characterize this compound, based on the available data [1].

Experimental Goal Methodology Described Key Outcome / Data
Establish Identity Direct comparison with "component 2" from a mutant of Actinomyces noursei. Confirmed the identity of the isolated compound as this compound.
Probe Molecular Groupings Acid decomposition of this compound. Identified phenylpyruvic acid and acetone as breakdown products.
Identify Functional Groups Use of spectroscopic methods and chemical reactions (e.g., with Br₂ or SOCl₂). Identified the presence of specific unsaturated chains, amide groups, and reactive hydrogens.
Rule Out Structures Spectroscopic analysis. Confirmed the absence of a malonamide group in the molecule.

Current Research and Outlook

Research on this compound and related DKPs remains active, focusing on their biosynthesis and potential applications:

  • Enzyme Mechanism: Recent structural biology studies reveal that the key oxidase enzyme (CDO) forms filamentous structures with a covalently bound flavin mononucleotide (FMN) cofactor, which are essential for its activity [4].
  • Biocatalyst Potential: These CDO enzymes are recognized as promising biocatalysts due to their broad substrate scope, capable of introducing C-C double bonds into various cyclodipeptides [4].
  • Genome Mining: Modern techniques like genome mining are being used to discover novel this compound analogs (e.g., albocandins) with potent cytotoxic activities against human cancer cell lines [5].

References

Acid decomposition products of albonoursin

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthetic Pathway of Albonoursin

This compound is a diketopiperazine (DKP) antibiotic produced by Streptomyces noursei. Its biosynthesis is unique as it occurs totally independent of non-ribosomal peptide synthetases (NRPS) [1] [2]. The following diagram illustrates this pathway.

G L_Phe_L_Leu L-Phe & L-Leu albC albC Enzyme L_Phe_L_Leu->albC Precursor Formation Cyclo_Phe_Leu cyclo(L-Phe-L-Leu) albC->Cyclo_Phe_Leu albA_albB albA & albB Enzymes (CDO Activity) Cyclo_Phe_Leu->albA_albB α,β-Dehydrogenation This compound This compound [cyclo(ΔPhe-ΔLeu)] albA_albB->this compound

Biosynthesis of this compound in S. noursei [1] [2].

The gene cluster responsible for its biosynthesis is detailed in the table below.

Gene Function
albC Forms the cyclic dipeptide precursor cyclo(L-Phe-L-Leu); shows no similarity to non-ribosomal peptide synthetase (NRPS) genes [1].
albA & albB Both are necessary for the Cyclic Dipeptide Oxidase (CDO) activity, which catalyzes the formation of α,β-unsaturations on the cyclic dipeptide [1] [2].
albD Encodes a putative membrane protein; its specific role in biosynthesis or transport is not fully elucidated [1].

A Framework for Investigating Acid Decomposition

Since direct data on this compound's acid decomposition is lacking, the well-documented practice of forced degradation from pharmaceutical science provides a robust methodological framework to approach this question [3].

Forced degradation involves intentionally degrading a drug substance under conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods [3]. The core objectives and strategies are summarized below.

G Objective Forced Degradation Objective: Identify Acid Decomposition Products Stressor Stress Condition: Acidic Hydrolysis Objective->Stressor Action Experimental Action Stressor->Action Time Time Points: (e.g., 1, 3, 5 days) Action->Time Temp Temperature: (e.g., 40°C, 60°C) Action->Temp Medium Acid Concentration: (e.g., 0.1 M HCl) Action->Medium Analysis Analysis: HPLC-MS/MS for separation and identification of degradants Time->Analysis Temp->Analysis Medium->Analysis

A methodological framework for forced degradation studies [3].

Based on this framework, here are key experimental parameters to consider for investigating this compound's acid decomposition:

  • Stress Conditions: Exposure to solutions like 0.1 M HCl at elevated temperatures (e.g., 40–60 °C) over multiple time points (e.g., 1, 3, 5 days) is a standard starting point [3].
  • Degradation Limit: A degradation of 5% to 20% of the parent drug is generally considered sufficient for method validation and product identification. Aiming for around 10% is often optimal [3].
  • Analytical Techniques: Using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is crucial. This technique separates the mixture and provides structural information on the decomposition products [3] [4].

Key Considerations for Your Research

The absence of specific data indicates a gap in the current research. Your investigation could focus on the following:

  • Target Bonds: Given its structure, the acid-catalyzed hydrolysis of the diketopiperazine ring or the cleavage of the unsaturated side chains are potential reaction pathways to investigate.
  • Stability-Indicating Methods: The ultimate goal of such a study is often to develop an analytical method that can reliably detect and quantify this compound in the presence of its decomposition products [3].

References

Key Findings from the 1965 Spectroscopic Study

Author: Smolecule Technical Support Team. Date: February 2026

A direct comparison established the identity of albonoursin with a compound known as "component 2" from a mutant of Actinomyces noursei [1]. The table below summarizes the core structural information determined by this early work:

Finding Significance / Identification
Identity Confirmed Identical to "component 2" from a phalamysin-producing agent [1].
Acid Decomposition Products Phenylpyruvic acid and acetone [1].
Key Molecular Groupings Presence of C6H5-CH=C-C, (CH3)2 CH-C= or (CH3)2C=C, two amide groups, and two hydrogens readily replaceable by halogens (via Br2 or SOCl2) [1].
Grouping Absent No malonamide group present in the molecule [1].

The Modern Biosynthetic Pathway of this compound

We now know this compound is biosynthesized via a Cyclodipeptide Synthase (CDPS)-dependent pathway, independent of Non-ribosomal Peptide Synthetases (NRPS) [2]. The pathway involves a core CDPS that forms the diketopiperazine scaffold, which is then modified by a unique oxidase.

G L_Phe L_Phe aa_tRNA_Phe L-Phe-tRNAPhe L_Phe->aa_tRNA_Phe L_Leu L_Leu aa_tRNA_Leu L-Leu-tRNALeu L_Leu->aa_tRNA_Leu AlbC CDPS: AlbC aa_tRNA_Phe->AlbC aa_tRNA_Leu->AlbC Cyclo_L_Phe_L_Leu cyclo(L-Phe-L-Leu) AlbAB CDO: AlbAB (Enzyme Filament) Cyclo_L_Phe_L_Leu->AlbAB This compound This compound AlbC->Cyclo_L_Phe_L_Leu AlbAB->this compound

The CDPS-dependent biosynthesis and dehydrogenation of this compound.

  • The CDPS Machinery: The enzyme AlbC is solely responsible for forming the cyclic dipeptide scaffold, cyclo(L-Phe-L-Leu), by hijacking aminoacyl-tRNAs (L-Phe-tRNAPhe and L-Leu-tRNALeu) from the ribosomal protein synthesis machinery [2]. This mechanism is entirely independent of NRPSs.

  • The Tailoring Enzyme: The cyclic dipeptide cyclo(L-Phe-L-Leu) is then dehydrogenated by the cyclodipeptide oxidase (CDO) AlbAB to create the final α,β-unsaturated product, this compound [2] [3]. Recent structural studies show that AlbAB forms a megadalton-sized heterooligomeric enzyme filament with covalently bound flavin mononucleotide (FMN) cofactors, and its activity depends on this filament formation [3].

From Historical Foundation to Modern Applications

The early spectroscopic work correctly identified key structural features. Modern research has clarified that the "two hydrogen atoms readily capable of being replaced by halogen atoms" correspond to the positions dehydrogenated by the AlbAB enzyme filament [1] [3]. Genome mining guided by the this compound biosynthetic logic continues to discover novel natural products with potential bioactivities, such as the recently isolated cytotoxic compounds albocandins C and D [4].

References

Comprehensive Application Notes and Protocols: Albonoursin Biosynthesis Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Albonoursin (cyclo(ΔPhe-ΔLeu)) represents a significant diketopiperazine (DKP) compound that exhibits potent antibacterial and antitumor activities, making it a promising candidate for therapeutic development. [1] This microbial secondary metabolite is one of the simplest representatives of the vast DKP family, which comprises a broad array of natural products with diverse biological properties. [2] [3] What distinguishes this compound biosynthetically is its production through a unique mechanism that operates independently of nonribosomal peptide synthetases (NRPSs), instead utilizing a specialized tRNA-dependent pathway. [4] [3] This pathway represents a remarkable divergence from conventional peptide synthesis mechanisms in microorganisms and offers novel opportunities for bioengineering.

The discovery of the this compound biosynthetic pathway has unveiled an entirely new family of biosynthetic enzymes called cyclodipeptide synthases (CDPSs), which utilize aminoacyl-tRNAs as substrates to catalyze the formation of DKP peptide bonds. [4] This breakthrough has not only expanded our understanding of natural product biosynthesis but has also opened avenues for exploiting this pathway for drug discovery and development. The enzymatic machinery responsible for this compound production provides a versatile platform for generating diverse DKP scaffolds that can be further modified to enhance their pharmacological properties. These application notes aim to provide researchers with comprehensive experimental protocols and structural insights to facilitate the study and exploitation of this unique biosynthetic system.

Biosynthetic Pathway Overview

Stepwise Enzymatic Synthesis

The biosynthesis of this compound proceeds through a well-defined enzymatic sequence that transforms proteinogenic amino acids into the final bioactive compound:

  • Initial Cyclization: The first committed step involves the formation of the diketopiperazine scaffold cyclo(L-Phe-L-Leu) through the action of the cyclodipeptide synthase AlbC. This unique enzyme utilizes aminoacyl-tRNAs (aa-tRNAs) as substrates, specifically Phe-tRNA^Phe^ and Leu-tRNA^Leu^, to catalyze the formation of two peptide bonds without requiring ATP for amino acid activation. [4] [3] This tRNA-dependent mechanism represents a significant divergence from conventional nonribosomal peptide synthesis.

  • Dehydrogenation Steps: The cyclic dipeptide intermediate then undergoes sequential α,β-dehydrogenation reactions catalyzed by the cyclic dipeptide oxidase (CDO) complex consisting of AlbA and AlbB. [2] [3] This conversion proceeds in a stepwise manner, first forming cyclo(ΔPhe-L-Leu) and subsequently the final product cyclo(ΔPhe-ΔLeu) (this compound). [5] The AlbA and AlbB proteins function cooperatively, with recent evidence indicating that their co-expression leads to the formation of filamentous protein polymers that enhance catalytic efficiency in the final production of this compound. [5]

Pathway Visualization

The following diagram illustrates the complete this compound biosynthetic pathway:

G L_Phe L-Phenylalanine Phe_tRNA Phe-tRNAPhe L_Phe->Phe_tRNA L_Leu L-Leucine Leu_tRNA Leu-tRNALeu L_Leu->Leu_tRNA AlbC AlbC (CDPS) Phe_tRNA->AlbC Leu_tRNA->AlbC Cyclo_LPheLLeu cyclo(L-Phe-L-Leu) AlbC->Cyclo_LPheLLeu AlbA_AlbB AlbA/AlbB Complex (CDO) Cyclo_LPheLLeu->AlbA_AlbB Cyclo_dPheLLeu cyclo(ΔPhe-L-Leu) AlbA_AlbB->Cyclo_dPheLLeu This compound This compound cyclo(ΔPhe-ΔLeu) AlbA_AlbB->this compound Cyclo_dPheLLeu->AlbA_AlbB

Figure 1: this compound Biosynthetic Pathway. This diagram illustrates the sequential enzymatic conversion of precursor amino acids to this compound via tRNA-dependent cyclization and dehydrogenation reactions. CDPS: cyclodipeptide synthase; CDO: cyclic dipeptide oxidase.

Gene Cluster Organization

Genomic Architecture

The This compound biosynthetic gene cluster was first isolated from Streptomyces noursei and comprises four core genes organized within a 3.8 kb DNA fragment that directs this compound biosynthesis in heterologous hosts such as Streptomyces lividans. [2] [3] The compact organization of this cluster facilitates its manipulation and transfer between microbial systems for metabolic engineering applications. The following table details the components of this gene cluster:

Table 1: this compound Biosynthetic Gene Cluster Components

Gene Size (aa) Protein Function Role in Biosynthesis Sequence Features
albC ~240 Cyclodipeptide synthase (CDPS) Catalyzes cyclo(L-Phe-L-Leu) formation from aa-tRNAs Rossmann-like fold; tRNA-binding motifs
albA ~220 Dehydrogenase component Primary dehydrogenase activity Binds FAD/FMN cofactor
albB ~106 Accessory protein Essential for AlbA activity, forms functional complex Forms heterocomplex with AlbA
albD ~278 Putative membrane protein Proposed transport or regulation Transmembrane domains

Recent genome mining efforts have revealed that the core this compound biosynthetic machinery can be adapted for the production of structural analogs. For instance, the albocandin gene cluster from Streptomyces sp. YINM00030 contains homologs of albA, albB, and albC (with 64%, 67%, and 55% sequence identity, respectively) but lacks an albD equivalent, demonstrating the modularity of this biosynthetic system. [5]

Comparative Genomics

The conservation of the this compound-like biosynthetic pathways across different Streptomyces species highlights the evolutionary success of this compact biosynthetic strategy. Analysis of various CDPS-containing loci reveals that while the core enzymatic functions are conserved, the tailoring enzymes and regulatory elements may vary, leading to the production of structurally distinct DKP derivatives. [6] This natural diversity provides a rich resource for exploring structure-activity relationships and engineering novel compounds with enhanced therapeutic properties.

Experimental Protocols

Gene Cluster Identification and Isolation

Objective: To identify and isolate the this compound biosynthetic gene cluster from Streptomyces noursei.

Materials:

  • Streptomyces noursei ATCC 11455 genomic DNA
  • Restriction enzymes (BamHI, EcoRI, HindIII)
  • pIJ2925 or similar Streptomyces integration vector
  • Streptomyces lividans TK24 as heterologous host
  • Southern hybridization reagents
  • PCR reagents and specific primers for alb genes

Procedure:

  • Genomic Library Construction:

    • Partially digest S. noursei genomic DNA with Sau3AI and size-fractionate fragments (3-5 kb).
    • Ligate fragments into BamHI-digested pIJ2925 vector.
    • Transform E. coli DH10B and plate on LB with appropriate antibiotic.
  • Cluster Identification:

    • Screen colonies by hybridization using a probe based on the cyclic dipeptide oxidase (CDO) peptide sequence. [3]
    • Alternatively, use PCR with degenerate primers designed from conserved CDPS motifs.
  • Heterologous Expression:

    • Introduce positive cosmids into S. lividans TK24 via protoplast transformation.
    • Select transformants on R2YE plates with thiostrepton (50 μg/mL).
    • Verify this compound production by HPLC-MS after 72-96 hours of cultivation.
  • Confirmation:

    • Analyze culture extracts by LC-MS for this compound (m/z 257.1288 [M+H]+).
    • Compare retention time and MS/MS fragmentation with authentic standard.

Troubleshooting:

  • If no production is detected, ensure the entire cluster is present by sequencing the entire insert.
  • Optimize cultivation conditions, as this compound production is medium-dependent.
Bioconversion Assay for Dehydrogenase Activity

Objective: To assay the dehydrogenation of cyclo(L-Phe-L-Leu) to this compound using resting cells.

Materials:

  • Streptomyces albulus KO-23 or recombinant S. lividans expressing albAB
  • Cyclo(L-Phe-L-Leu) substrate
  • Potassium phosphate buffer (100 mM, pH 10.0)
  • Incubation shaker
  • HPLC system with C18 column

Procedure:

  • Cell Preparation:

    • Grow Streptomyces strain in suitable medium for 48 hours.
    • Harvest cells by centrifugation (5,000 × g, 10 min).
    • Wash cells twice with sterile potassium phosphate buffer (pH 10.0).
  • Bioconversion Reaction:

    • Resuspend cells to OD~600~ = 10 in phosphate buffer containing 1 mM cyclo(L-Phe-L-Leu).
    • Incubate at 50°C with shaking at 200 rpm for 6-24 hours. [7]
    • Include controls without cells or without substrate.
  • Product Analysis:

    • Collect samples at intervals and extract with equal volume of ethyl acetate.
    • Analyze extracts by HPLC (C18 column, acetonitrile-water gradient, 220 nm detection).
    • Quantify this compound production against standard curve.

Optimization Notes:

  • The optimal pH for this conversion is 10.0 and temperature is 50°C. [7]
  • Substrate concentration can be increased up to 5 mM if necessary.
  • Addition of cyclo(L-Phe-L-Leu) to a 2-day culture can enhance this compound production up to 10-fold. [7]
In Vitro CDPS Activity Assay

Objective: To demonstrate the tRNA-dependent cyclodipeptide synthase activity of AlbC.

Materials:

  • Purified recombinant AlbC protein
  • E. coli total tRNA
  • L-Phenylalanine and L-Leucine
  • Aminoacyl-tRNA synthetases from E. coli
  • ATP regeneration system (ATP, creatine phosphate, creatine kinase)
  • Radiolabeled [14C]-L-phenylalanine or [14C]-L-leucine
  • HPLC system with radioactivity detector

Procedure:

  • tRNA Charging:

    • Prepare charging reaction containing:
      • 100 mM HEPES-KOH (pH 7.5)
      • 10 mM MgCl~2~
      • 10 mM KCl
      • 2 mM ATP
      • 5 mM DTT
      • 0.1 mg/mL E. coli total tRNA
      • 0.5 mM L-Phe and 0.5 mM L-Leu (including radiolabeled amino acid)
      • Aminoacyl-tRNA synthetases (50 μg/mL)
    • Incubate at 37°C for 30 min.
  • CDPS Reaction:

    • Add purified AlbC (50-100 μg) to the charging reaction.
    • Continue incubation at 37°C for 60 min.
    • Terminate reaction by adding 0.1 volume of 3M sodium acetate (pH 5.0).
  • Product Extraction and Analysis:

    • Extract with ethyl acetate (2 volumes).
    • Concentrate organic phase and analyze by radio-HPLC.
    • Identify cyclo(L-Phe-L-Leu) by comparison with authentic standard.

Key Considerations:

  • AlbC specifically uses aminoacyl-tRNAs as substrates and does not require ATP. [4]
  • The enzyme displays moderate flexibility for different aminoacyl-tRNAs, which can be exploited to produce analogs.

Bioactivity and Therapeutic Potential

Documented Biological Activities

This compound exhibits a range of significant biological activities that underscore its therapeutic potential:

  • Antibacterial Properties: this compound demonstrates potent antibacterial activity against various bacterial pathogens, although the exact spectrum and minimum inhibitory concentrations require further elaboration. [1] [3] The compound's unique mechanism of action, distinct from conventional antibiotics, makes it particularly interesting for addressing drug-resistant infections.

  • Antitumor Activity: this compound displays promising antitumor effects against various cancer cell lines. [1] Recent studies on this compound analogs (albocandins C and D) have revealed cytotoxic activity against five human cancer cell lines (HL-60, A549, SMMC-7721, MDA-MB-231, SW480) with IC~50~ values ranging from 3.50 to 32.66 μM. [5] These findings highlight the potential of the this compound scaffold for anticancer drug development.

  • Pronuclear Fusion Inhibition: this compound exhibits pronuclear fusion inhibitory activity in biological systems, suggesting potential applications in reproductive biology or as a tool compound for studying cell fusion mechanisms. [7]

Quantitative Bioactivity Data

Table 2: Bioactivity Profile of this compound and Analogs

Compound Antibacterial Activity Antitumor Activity Other Activities
This compound Confirmed, specifics not quantified [1] [3] Confirmed, specifics not quantified [1] Pronuclear fusion inhibition [7]
Albocandin C Not reported IC~50~: 3.50-32.66 μM (various cancer lines) [5] Not reported
Albocandin D Not reported IC~50~: 4.15-28.41 μM (various cancer lines) [5] Not reported
cyclo(L-Phe-L-Leu) Not reported Not reported This compound precursor [7]

The structure-activity relationship studies of this compound analogs indicate that modifications to the DKP core, particularly the introduction of double bonds and various substituents, can significantly influence bioactivity profiles. [5] This malleability provides opportunities for medicinal chemistry optimization to enhance potency and selectivity.

Applications in Drug Discovery and Development

Pathway Engineering Strategies

The this compound biosynthetic pathway offers several attractive features for engineering novel therapeutics:

  • Substrate Promiscuity: AlbC exhibits moderate flexibility in its substrate specificity, accepting various aminoacyl-tRNAs to produce different cyclodipeptides. [4] [6] This natural promiscuity can be enhanced through rational protein engineering of the substrate-binding pockets (P1 and P2) to further diversify the range of DKPs produced.

  • Combinatorial Biosynthesis: By combining the this compound CDPS machinery with tailoring enzymes from related pathways, novel derivatives with enhanced properties can be generated. For instance, the discovery of CDPS-dependent pathways that produce prenylated DKP-terpene hybrids (e.g., drimentines) demonstrates the potential for creating complex molecular architectures. [6]

  • Biocatalytic Applications: The AlbA/AlbB dehydrogenase complex can be employed as a regioselective biocatalyst for introducing unsaturations into various DKP scaffolds, a transformation challenging to achieve using conventional chemical methods.

Protocol for Analog Production Through Pathway Engineering

Objective: To produce this compound analogs through engineering of the AlbC substrate binding pocket.

Materials:

  • Site-directed mutagenesis kit
  • pET-28a expression vector
  • E. coli BL21(DE3) expression host
  • HPLC-MS system for analysis

Procedure:

  • Identify Target Residues:

    • Based on multiple sequence alignment, identify residues in P1 (positions 65, 184, 185, 199) and P2 (152, 155, 159, 203, 205, 206) that determine substrate specificity. [6]
  • Generate Mutants:

    • Design primers to introduce targeted mutations (e.g., L185F, E206A).
    • Perform site-directed mutagenesis on albC in pET-28a.
    • Verify mutations by sequencing.
  • Express and Screen:

    • Transform mutants into E. coli BL21(DE3).
    • Induce expression with 0.1 mM IPTG at 16°C for 16-20 h.
    • Analyze culture supernatants by HPLC-MS for DKP production.
  • Characterize Products:

    • Identify novel DKPs by HR-MS and NMR.
    • Compare production levels to wild-type enzyme.

Expected Outcomes:

  • Mutations at position 185 (e.g., L185F) can significantly alter product profiles, potentially eliminating some DKPs while enhancing production of others. [6]
  • The M65V mutation may increase production of cyclo(L-Trp-L-Pro) while reducing cyclo(L-Trp-L-Val) and cyclo(L-Trp-L-Ile). [6]

Concluding Remarks and Future Directions

The this compound biosynthetic pathway represents a remarkable example of nature's ingenuity in creating complex molecular architectures through efficient enzymatic mechanisms. The tRNA-dependent biosynthesis strategy employed by CDPSs offers distinct advantages for metabolic engineering, including compact genetic requirements, modular architecture, and inherent substrate flexibility. These features make the this compound system an attractive platform for generating diverse DKP scaffolds with tailored biological activities.

Future research directions should focus on:

  • Elucidating the three-dimensional structures of all pathway enzymes to facilitate rational engineering efforts.
  • Exploring the therapeutic potential of this compound and its analogs in disease models, particularly against multidrug-resistant infections and various cancers.
  • Developing advanced engineering strategies to further expand the structural diversity of CDPS-derived compounds, including combinatorial approaches with other biosynthetic systems.
  • Optimizing production strains and cultivation conditions to enable large-scale manufacturing of promising candidates for preclinical development.

The protocols and insights provided in these application notes will equip researchers with the necessary tools to exploit this unique biosynthetic pathway for drug discovery and development, potentially leading to novel therapeutics that address unmet medical needs.

References

Comprehensive Application Notes and Protocols for Albonoursin Production in Streptomyces

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Albonoursin and Its Significance

This compound [cyclo(ΔPhe-ΔLeu)] is a diketopiperazine (DKP) natural product exhibiting notable biological activities, including antibacterial properties and pronuclear fusion inhibitory activity in sea urchin eggs [1]. As one of the simplest representatives of the extensive DKP family, it features a unique α,β-unsaturation pattern resulting from enzymatic dehydrogenation of its cyclic dipeptide precursor [2]. This compound belongs to a structurally diverse class of 2,5-diketopiperazines that have attracted significant attention due to their conformationally constrained heterocyclic scaffold, proteolytic stability, and versatile pharmacological potential [3].

The biosynthesis of this compound is particularly remarkable as it proceeds through a pathway independent of nonribosomal peptide synthetases (NRPS), instead relying on a distinct cyclodipeptide synthase (CDPS) system [2] [4]. This technical document provides detailed methodologies and protocols for the production, analysis, and genetic engineering of this compound in Streptomyces systems, combining established procedures with recent advances in genome mining and fermentation optimization.

Biosynthetic Pathway and Genetic Determinants

Gene Cluster Organization

The this compound biosynthetic gene cluster was first isolated from Streptomyces noursei and comprises four essential genes located within a 3.8 kb DNA fragment (Table 1) [2] [4]. This cluster represents the first identified DKP biosynthetic pathway operating completely independently of NRPS machinery.

Table 1: Core genes in the this compound biosynthetic cluster

Gene Function Protein Characteristics Role in Biosynthesis
albC Cyclodipeptide synthase 200-300 amino acids; uses aminoacyl-tRNA substrates Catalyzes formation of cyclo(L-Phe-L-Leu) precursor
albA Cyclic dipeptide oxidase Requires AlbB for activity; 64% identity to AlcA Stepwise α,β-dehydrogenation of cyclic dipeptide
albB Oxidase accessory protein 67% identity to AlcB; forms complexes with AlbA Essential for AlbA activity and stability
albD Putative membrane protein Function not fully characterized Possible transport or regulatory role

The discovery of this compact gene cluster has enabled the identification and characterization of novel DKP biosynthetic pathways in other Streptomyces strains through genome mining approaches [3]. Recent research has revealed that co-expression of AlbA and AlbB leads to the formation of filamentous protein polymers that catalyze the final production of this compound [3].

Biosynthetic Pathway Diagram

The following diagram illustrates the enzymatic pathway for this compound biosynthesis:

G L_Phe L_Phe Cyclo_L_Phe_L_Leu Cyclo_L_Phe_L_Leu L_Phe->Cyclo_L_Phe_L_Leu AlbC L_Leu L_Leu L_Leu->Cyclo_L_Phe_L_Leu Cyclo_DeltaPhe_L_Leu Cyclo_DeltaPhe_L_Leu Cyclo_L_Phe_L_Leu->Cyclo_DeltaPhe_L_Leu AlbA/AlbB This compound This compound Cyclo_DeltaPhe_L_Leu->this compound AlbA/AlbB

Figure 1: this compound biosynthetic pathway. AlbC condenses L-Phe and L-Leu to form cyclo(L-Phe-L-Leu), which undergoes two successive dehydrogenations catalyzed by the AlbA/AlbB complex to yield this compound [cyclo(ΔPhe-ΔLeu)] [2] [3].

Streptomyces Strains for this compound Production

Natural Producing Strains

Several Streptomyces strains have been identified as natural producers of this compound and related diketopiperazines (Table 2).

Table 2: Natural producer strains of this compound and related compounds

Strain Identified Compounds Production Level Notes
S. noursei This compound [2] Not quantified in search results Original source of this compound gene cluster
*S. albulus* KO-23 This compound, Streptopyrone [1] 16 mg/L (optimized) 30-fold increase after fermentation optimization
*Streptomyces* sp. YINM00030 Albocandins A-E (analogs) [3] Variable analog production Produces oxidized analogs but not this compound itself
Recombinant Strain Construction

For heterologous production, the this compound gene cluster has been successfully expressed in Streptomyces lividans [2] [4]. The following protocol outlines the construction of recombinant this compound-producing strains:

Protocol 1: Heterologous Expression of this compound Gene Cluster

  • DNA fragment isolation: Isolate the 3.8 kb DNA fragment containing albA, albB, albC, and albD from S. noursei [2] [4].
  • Vector construction: Clone the fragment into an appropriate Streptomyces expression vector (e.g., pIJ series or other shuttle vectors).
  • Transformation: Introduce the constructed plasmid into S. lividans protoplasts using polyethylene glycol (PEG)-mediated transformation [5].
  • Selection and screening: Select transformants using appropriate antibiotic resistance and verify this compound production through HPLC analysis as described in Section 6.

Fermentation Optimization for Enhanced Production

Strain KO-23 Fermentation Optimization

Optimization of fermentation parameters for S. albulus KO-23 resulted in a 30-fold increase in this compound production, reaching 16 mg/L [1]. The following table summarizes key optimization parameters:

Table 3: Fermentation optimization parameters for this compound production

Parameter Optimal Condition Impact on Yield Notes
Medium composition Specifically optimized for KO-23 Critical for high production Exact components not specified in search results
Aeration control Optimized oxygen transfer Significant improvement Similar to apigenin production optimization [6]
Inoculum type Mycelial inoculum 1.8-fold increase (apigenin system) Avoids spore conditioning time [6]
Precursor feeding L-tyrosine (in related systems) 343.3 µg/L apigenin achieved L-Tyr at 1.5 mM [6]
Fermentation Workflow Diagram

The following diagram outlines the optimized fermentation workflow for this compound production:

G Start Strain Selection Inoculum Mycelial Pre-inoculum Start->Inoculum Medium Optimized Medium Inoculum->Medium Fermentation Fermentation Process Medium->Fermentation Parameters Control Parameters Fermentation->Parameters Harvest Harvest and Extract Fermentation->Harvest Parameters->Fermentation

Figure 2: Optimized fermentation workflow for this compound production. Key steps include using mycelial pre-inoculum, optimized medium composition, and controlled fermentation parameters with continuous monitoring [1] [6].

Protocol 2: Optimized Fermentation Process

  • Pre-inoculum preparation:

    • Use mycelial fragments rather than spores as inoculum [6]
    • Grow seed culture in TSB medium for 48 hours with continuous shaking
  • Fermentation conditions:

    • Inoculate optimized production medium at 5-10% (v/v) inoculation rate
    • Maintain temperature at 28-30°C
    • Control pH at 6.8-7.2 using appropriate buffers
    • Maintain dissolved oxygen above 30% through aeration and agitation control [6]
  • Process monitoring:

    • Monitor cell growth by dry cell weight measurement
    • Sample regularly for this compound quantification by HPLC
    • Typical fermentation time: 48-72 hours

Genome Mining for Novel this compound Analogs

Identification of Novel Diketopiperazines

Recent advances in genome mining have enabled the discovery of this compound analogs, as demonstrated with Streptomyces sp. YINM00030, which produced five novel this compound analogs named albocandins A-E [3] [7]. The albocandin gene cluster shares moderate similarity with the original this compound cluster but produces distinct compounds with varying oxidation patterns.

Protocol 3: Genome Mining for DKP Gene Clusters

  • Genome sequencing and analysis:

    • Sequence candidate Streptomyces strains using Illumina or PacBio platforms
    • Perform genome assembly and annotation using standard pipelines
  • BGC identification:

    • Use antiSMASH 7.0 software to identify potential cyclodipeptide synthase (CDPS) gene clusters [3]
    • Look for genes with similarity to albC (CDPS), albA, and albB (oxidases)
  • Heterologous expression:

    • Clone identified gene clusters into suitable expression vectors
    • Express in heterologous hosts such as S. lividans or S. albus [5]
    • Screen for DKP production using LC-MS analysis
Analytical Confirmation of Novel Compounds

For any novel this compound analogs discovered through genome mining, comprehensive structural elucidation is essential:

  • Purification: Use column chromatography and HPLC to purify compounds from fermentation extracts
  • Structural analysis:
    • Determine molecular formula by HRESIMS
    • Elucidate planar structure through 1D and 2D NMR (1H, 13C, COSY, HMBC)
    • Establish absolute configuration through electronic circular dichroism (ECD) calculations and single-crystal X-ray diffraction [3]
  • Bioactivity assessment: Evaluate cytotoxic, antimicrobial, and other relevant biological activities

Analytical Methods for Quantification and Characterization

HPLC Analysis Protocol

Protocol 4: HPLC Analysis of this compound

  • Sample preparation:

    • Extract fermentation broth with equal volume of ethyl acetate
    • Concentrate organic phase under reduced pressure
    • Resuspend in methanol for HPLC analysis
  • HPLC conditions:

    • Column: C18 reverse phase (e.g., 250 × 4.6 mm, 5 μm)
    • Mobile phase: Gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid
    • Gradient program: 10% B to 90% B over 20 minutes
    • Flow rate: 1.0 mL/min
    • Detection: UV at 254 nm or by MS detection
    • Injection volume: 10-20 μL
  • Quantification:

    • Use purified this compound as external standard
    • Prepare calibration curve in the range of 0.1-100 μg/mL
MS and NMR Characterization

For comprehensive characterization of this compound and its analogs:

  • HRESIMS analysis:

    • Use electrospray ionization in positive mode
    • Expected m/z for this compound: 283.1443 [M+H]+ (calculated for C17H19N2O2)
    • Calibrate instrument with reference standards
  • NMR spectroscopy:

    • Record 1H, 13C, COSY, HSQC, and HMBC spectra
    • Use deuterated solvents (CDCl3 or DMSO-d6)
    • Key this compound signals: α,β-unsaturated proton signals at 6.5-7.5 ppm

Emerging Technologies and Future Directions

Cell-Free Systems for DKP Biosynthesis

Recent developments in Streptomyces cell-free systems offer new opportunities for studying and engineering this compound biosynthesis [8]. These systems utilize cell extracts containing the essential transcriptional, translational, and metabolic machinery to catalyze natural product biosynthesis in vitro.

Advantages of cell-free systems:

  • Bypass cell wall and membrane barriers
  • Enable direct manipulation of reaction conditions
  • Allow rapid prototyping of pathway variants
  • Tolerate toxic intermediates that might inhibit cellular growth [8]
Genetic Engineering Tools

Advanced genetic tools for Streptomyces engineering have emerged in recent years, including:

  • CRISPR-Cas systems: For targeted gene knockouts and integrations [5]
  • Direct Pathway Cloning (DiPaC): For refactoring and heterologous expression of BGCs [5]
  • iCatch method: Uses homing endonucleases to capture large BGCs [5]

These tools enable more efficient engineering of this compound biosynthetic pathways for increased production or structural diversification.

Troubleshooting Guide

Table 4: Common issues and solutions in this compound production

Problem Potential Causes Solutions
Low production yield Suboptimal fermentation conditions Optimize aeration, medium composition, and inoculation strategy
No production in heterologous host Poor gene expression or incorrect folding Verify promoter strength, use codon optimization
Multiple analogs produced Promiscuous enzyme activity Engineer enzymes for higher specificity
Instability of production Genetic instability in recombinant strains Use integration vectors rather than plasmids

Conclusion

The production of this compound in Streptomyces represents an excellent model system for studying diketopiperazine biosynthesis and engineering. The protocols outlined in this document provide a comprehensive framework for strain development, fermentation optimization, and compound characterization. With the advancement of genome mining tools and genetic engineering techniques, the discovery and production of novel this compound analogs with potentially improved bioactivities will continue to expand, contributing to drug discovery efforts targeting various diseases, including cancer [3].

References

Enzymatic Production of Albonoursin: Application Notes and Detailed Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Albonoursin [cyclo(ΔPhe-ΔLeu)] is a dehydrogenated diketopiperazine (DKP) exhibiting significant antibacterial and antitumor activities, as well as pronuclear fusion inhibitory activity in sea urchin eggs [1] [2]. Unlike complex organic synthesis routes that often proceed in low yields, enzymatic bioconversion provides an efficient method for producing this bioactive compound [1]. This protocol describes the enzymatic dehydrogenation of cyclo(L-Phe-L-Leu) (CFL) to this compound using cell-free extracts from Streptomyces albulus KO-23, enabling researchers to obtain this valuable compound under mild conditions with improved efficiency [1] [3] [4].

The key innovation lies in utilizing cyclic dipeptide oxidase (CDO) enzymes that catalyze the formation of α,β-unsaturations in the cyclic dipeptide precursor [5] [6]. This bioconversion approach represents a sustainable alternative to chemical synthesis and offers higher specificity for producing dehydro cyclic dipeptides [7].

Principle and Mechanism

This compound biosynthesis occurs through a specialized pathway independent of nonribosomal peptide synthetases (NRPS) [5] [6]. The process involves two key enzymatic steps:

  • Cyclodipeptide formation catalyzed by AlbC, which generates the cyclo(L-Phe-L-Leu) precursor using aminoacyl-tRNAs as substrates [5] [6]
  • Dehydrogenation reaction catalyzed by the cyclic dipeptide oxidase (CDO) complex (AlbA and AlbB), which introduces double bonds at the α,β-positions of both amino acid residues in the cyclic dipeptide [5] [6]

The following diagram illustrates the complete bioconversion workflow from culture preparation to product identification:

workflow Start Start Culture Preparation Culture Streptomyces albulus KO-23 2-day culture Start->Culture Harvest Harvest cells by centrifugation Culture->Harvest Disrupt Cell disruption using ultrasonic oscillator Harvest->Disrupt Extract Prepare cell-free extract by centrifugation Disrupt->Extract Reaction Bioconversion Reaction CFL + Cell-free extract Extract->Reaction Conditions Optimal Conditions: pH 10.0, 50°C, 24h Reaction->Conditions Stop Stop reaction Conditions->Stop ExtractProd Product extraction Stop->ExtractProd Analyze Analyze product ExtractProd->Analyze Identify Identify this compound by UV, MS, 1H-NMR Analyze->Identify

Materials and Equipment

Biological Materials and Reagents
  • Strain: Streptomyces albulus KO-23 (this compound-producing actinomycete) [1] [3]
  • Substrate: cyclo(L-Phe-L-Leu) (CFL) prepared from L-Phe-L-Leu dipeptide (commercially available from SIGMA) [1]
  • Culture Medium: Appropriate actinomycete growth medium (specific composition not detailed in sources)
  • Buffer: Britton and Robinson buffer (pH 10.0) [1]
Equipment
  • Ultrasonic oscillator (e.g., KUBOTA Insonator 201 M, 150 W) [1]
  • Centrifuge (capable of processing culture volumes)
  • Spectrophotometer (e.g., Shimadzu UV-3000 for UV spectroscopy) [1]
  • Mass spectrometer (e.g., JEOL SX-102A) [1]
  • NMR spectrometer (e.g., Varian VXR-500 for 1H-NMR) [1]
  • Polarimeter (e.g., Jasco DIP-360 for optical rotation measurements) [1]
  • Fermentation system (for culture growth)
  • pH meter

Detailed Procedure

Culture Preparation and Cell-Free Extract Preparation
  • Culture Growth: Grow Streptomyces albulus KO-23 in an appropriate medium for 2 days under standard fermentation conditions [3] [4].

  • Cell Harvest: Collect cells by centrifugation from the culture broth [1].

  • Cell Disruption:

    • Resuspend harvested cells in Britton and Robinson buffer (pH 10.0)
    • Disrupt cells using an ultrasonic oscillator at 150 W for 2 minutes with cooling to prevent overheating [1]
  • Extract Preparation:

    • Centrifuge the disrupted cell suspension to remove cell debris
    • Collect the supernatant as the cell-free extract containing the CDO enzyme activity [1]
Bioconversion Reaction
  • Reaction Setup:

    • Combine cell-free extract with CFL substrate in Britton and Robinson buffer (pH 10.0)
    • The optimal substrate concentration should be determined empirically, but studies show this compound production increases proportionally with CFL addition [3] [4]
  • Incubation Conditions:

    • Incubate the reaction mixture at 50°C with appropriate agitation [3] [4]
    • Maintain the pH at 10.0 throughout the reaction period
    • Typical reaction time: 24 hours or until substrate depletion [3]
  • Reaction Termination:

    • Stop the reaction by heat inactivation or acidification
    • Remove precipitated proteins by centrifugation
Product Extraction and Analysis
  • Extraction:

    • Extract the supernatant with an appropriate organic solvent (ethyl acetate or chloroform)
    • Concentrate the organic phase under reduced pressure
  • Analysis and Identification:

    • Analyze the extract by TLC, HPLC, or LC-MS
    • Identify this compound using the following analytical parameters:

Table 1: Analytical Characterization of this compound

Analysis Method Key Characteristics Instrument Parameters
UV Spectroscopy Characteristic spectrum of α,β-unsaturated diketopiperazine Shimadzu UV-3000 [1]
Mass Spectrometry Molecular ion confirmation JEOL SX-102A [1]
1H-NMR Characteristic vinyl protons pattern Varian VXR-500 [1]

Optimization Data and Parameters

The following table summarizes the critical parameters for optimal this compound production:

Table 2: Optimization Parameters for this compound Production

Parameter Optimal Condition Effect on Yield Reference
pH 10.0 Maximum conversion activity [3] [4]
Temperature 50°C Highest reaction rate [3] [4]
Cell Preparation Cell-free extract Better than whole cells for high-density conversion [1]
Substrate Addition Cyclo(L-Phe-L-Leu) Proportional increase in this compound production [3] [4]
Enzyme Source Streptomyces albulus KO-23 High CDO activity [1] [7]

Troubleshooting and Applications

Troubleshooting Guide

Table 3: Troubleshooting Common Issues

Problem Possible Cause Solution
Low conversion yield Sub-optimal pH Maintain pH at 10.0 throughout reaction
No product detected Loss of enzyme activity Use fresh cell-free extract; avoid excessive heating
Multiple products Non-specific reactions Check enzyme specificity; purify substrate
Incomplete conversion Insufficient reaction time Extend incubation up to 24 hours
Application Notes
  • Scalability: The protocol can be scaled for larger production using fermentor systems [1]
  • Specificity: The enzyme system also accepts other cyclic dipeptides like cyclo(His-Phe) as substrates, producing dehydro derivatives with biological activity [7]
  • Purification: Additional purification steps (column chromatography, recrystallization) may be required for pharmaceutical-grade material

Conclusion

The enzymatic bioconversion of cyclo(L-Phe-L-Leu) to this compound using Streptomyces albulus cell-free extracts provides an efficient and specific method for producing this bioactive compound. The optimized protocol with pH 10.0 and temperature of 50°C enables researchers to obtain this compound with higher efficiency than chemical synthesis routes. This system also demonstrates the potential for enzymatic production of other dehydro cyclic dipeptides with potential pharmaceutical applications.

References

Albonoursin antibacterial assay

Author: Smolecule Technical Support Team. Date: February 2026

Albonoursin Basic Information

The table below summarizes the core chemical and biological information available for this compound.

Property Description
IUPAC Name (3Z,6Z)-3-(benzylidene)-6-(sec-butylidene)piperazine-2,5-dione [1]
Molecular Formula C₁₅H₁₆N₂O₂ [2]
Molecular Weight 256.305 g/mol [2]
CAS Number 1222-90-8 [2]
Bioactivity Antibacterial cyclic dipeptide (a diketopiperazine/DKP) [2] [1]
Source Organism Produced by Streptomyces noursei [1]
Biosynthetic Pathway Diketopiperazine biosynthesis independent of nonribosomal peptide synthetases (NRPS) [1]

Proposed Antibacterial Assay Workflow

While specific protocols for this compound are not published, a standard broth microdilution method can be used to determine its Minimum Inhibitory Concentration (MIC) against bacterial pathogens. The following diagram outlines this general workflow.

G Start Start Assay Preparation Prep1 Prepare this compound Stock Solution Start->Prep1 Prep2 Prepare Bacterial Inoculum (Adjust to ~5x10^5 CFU/mL) Prep1->Prep2 Plate Perform Broth Microdilution in 96-well Plate Prep2->Plate Incubate Incubate Plate (35°C for 18-20 hours) Plate->Incubate Read Visual Readout of MIC (Lowest concentration with no growth) Incubate->Read Analyze Analyze and Record Data Read->Analyze

Detailed Experimental Protocol

This section provides a step-by-step guide for the broth microdilution assay outlined above.

  • 1. Reagent Preparation

    • Test Compound: Prepare a high-concentration stock solution of this compound (e.g., 1 mg/mL or 10 mM) in a suitable solvent like Dimethyl Sulfoxide (DMSO). The final concentration of the solvent in the assay should not exceed 1% (v/v) and must be non-inhibitory to bacterial growth.
    • Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by the Clinical and Laboratory Standards Institute (CLSI) for antibacterial susceptibility testing.
    • Bacterial Inoculum: Select fresh, well-isated colonies of the target strain from an agar plate. Suspend them in saline to a density of 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Further dilute this suspension in CAMHB to achieve a working concentration of about 5 x 10^5 CFU/mL.
  • 2. Assay Procedure

    • Microdilution Plate Setup: In a sterile 96-well plate, perform a two-fold serial dilution of the this compound stock solution across the rows. Use CAMHB as the diluent.
    • Controls: Include essential controls:
      • Growth Control: Wells containing CAMHB and bacteria (no antibiotic).
      • Sterility Control: Wells containing only CAMHB (no bacteria, no antibiotic).
      • Solvent Control: Wells containing CAMHB, bacteria, and the highest concentration of DMSO used in the test wells.
    • Inoculation: Add the prepared bacterial inoculum to all test and control wells. The final volume in each well is typically 100 µL.
    • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours under normal atmospheric conditions.
  • 3. Data Acquisition and Analysis

    • Determining MIC: After incubation, examine the plate visually. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that completely prevents visible growth of the bacteria.
    • Data Recording: Record the MIC values in µg/mL or µM for each bacterial strain tested. Data should be collected from at least three independent experiments (n ≥ 3) to ensure reliability.

References

Albonoursin: Biosynthesis and Cytotoxic Activity

Author: Smolecule Technical Support Team. Date: February 2026

Albonoursin is a diketopiperazine (DKP) antibiotic with a simple structure, cyclo(ΔPhe-ΔLeu), that features α,β-unsaturations [1] [2]. Its biosynthesis is independent of nonribosomal peptide synthetases (NRPS) and is instead catalyzed by a cyclodipeptide synthase (CDPS) and a tailoring enzyme known as a cyclodipeptide oxidase (CDO) [1] [2].

The table below summarizes the key findings from a recent study that identified and tested this compound alongside other cyclodipeptides.

Compound Name Biosynthetic Origin Tested Cell Lines Key Cytotoxic Findings
This compound CDPS-derived [3] [4] A549 (lung carcinoma), HL60 (leukemia), SMMC-7721 (hepatocellular carcinoma), SW480 (colon cancer), MDA-MB-231 (breast cancer) [3] Exhibited cytotoxic activity against several human cancer cell lines [3].
Argilein (Compound 2) CDPS-derived [3] MDA-MB-231, SW480 [3] Showed comparable cytotoxicity to the chemotherapeutic agent cisplatin [3].

Biosynthesis and Mechanism of Action

The biosynthesis of this compound and its functional mechanism can be visualized in the following workflow. The first diagram illustrates the unique two-step biosynthetic pathway, while the second outlines the general workflow for discovering and validating cytotoxic cyclodipeptides like this compound.

Diagram 1: Biosynthetic Pathway of this compound

AA1 L-Phenylalanine tRNA1 aminoacyl-tRNA AA1->tRNA1 AA2 L-Leucine tRNA2 aminoacyl-tRNA AA2->tRNA2 CDPS CDPS (AlbC) tRNA1->CDPS tRNA2->CDPS Intermediate cyclo(L-Phe-L-Leu) CDPS->Intermediate CDO CDO (AlbAB) Enzyme Filament Product This compound cyclo(ΔPhe-ΔLeu) CDO->Product Intermediate->CDO

Diagram 2: Cyclodipeptide Discovery & Validation Workflow

Start Genome Mining & Gene Cluster Identification Cultivation Strain Cultivation (OSMAC Strategy) Start->Cultivation Extraction Metabolite Extraction Cultivation->Extraction Isolation Compound Isolation (Chromatography) Extraction->Isolation StructElucidation Structure Elucidation (NMR, MS, ECD) Isolation->StructElucidation Screening Cytotoxicity Screening (MTT Assay) StructElucidation->Screening

Key Mechanistic Insight: A recent structural study revealed that the key tailoring enzyme in this compound biosynthesis, the cyclodipeptide oxidase AlbAB, forms a megadalton heterooligomeric enzyme filament [2]. This filamentous structure, consisting of alternating dimers of AlbA and AlbB with covalently bound flavin cofactors, is crucial for its activity in creating the double bond in this compound [2]. This discovery explains historical difficulties in working with CDOs and provides a new structural basis for future biocatalytic applications.

Research Implications and Future Directions

The discovery of this compound's cytotoxicity, derived from genome mining, highlights the potential of exploring cryptic biosynthetic gene clusters [3] [4]. The unique structure of its biosynthetic enzyme, AlbAB, also opens new avenues for enzyme engineering.

To complete the detailed Application Notes you require, the following specific protocols would be needed:

  • Detailed cell culture conditions for the listed cancer cell lines.
  • Step-by-step MTT assay procedure for determining cell viability and compound cytotoxicity.
  • Exact drug treatment regimen, including preparation of compound stock solutions, dilution schemes, and exposure times.

References

Comprehensive Application Notes and Protocols for Albonoursin Fermentation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Albonoursin and Its Significance

This compound, also known as cyclo(ΔPhe-ΔLeu), is a dehydro cyclic dipeptide exhibiting notable biological activities including pronuclear fusion inhibitory activity in sea urchin eggs and potential cell division inhibition properties [1] [2]. This molecule belongs to the broader class of cyclodipeptides (CDPs) or 2,5-diketopiperazines (2,5-DKPs), which are characterized by their structural rigidity, protease resistance, and diverse bioactivities relevant to pharmaceutical development [3] [4]. The compound demonstrates a unique structure containing dehydrated amino acid residues, contributing to its conformational constraints and biological functionality [2].

Originally identified in actinomycetes, this compound has gained renewed interest due to its potential applications in cancer research and as a lead compound for drug development. The optimization of fermentation processes for this compound production is therefore of significant importance for enabling further biological studies and potential therapeutic applications. This document provides detailed protocols and application notes for the efficient production of this compound through microbial fermentation using Streptomyces albulus and related strains [1].

Microorganism and Inoculum Preparation

Producing Microorganism

The primary microorganism for this compound production is Streptomyces albulus KO-23, an actinomycete strain identified through morphological and biochemical studies [1]. This strain possesses the enzymatic machinery necessary for this compound biosynthesis, including specific cyclodipeptide synthases (CDPSs) or non-ribosomal peptide synthetases (NRPSs) that catalyze the formation of the cyclic dipeptide scaffold [3] [4].

Streptomyces albulus is also known for producing other valuable metabolites such as streptopyrone and ε-polylysine, indicating its metabolic versatility and potential for optimization for specific product formation [1] [5]. The strain exhibits typical actinomycete morphology, forming branched mycelial networks and spores under appropriate cultural conditions.

Inoculum Preparation Protocol
  • Culture Preservation: Maintain stock cultures of Streptomyces albulus KO-23 on agar slants containing Bennett's medium or ISP-2 medium at 4°C, with transfer every 4-6 weeks to maintain viability.

  • Seed Culture Preparation:

    • Transfer a loopful of spores or mycelial fragments from stock culture to 50 mL of seed medium in a 250 mL baffled Erlenmeyer flask.
    • Composition of seed medium: 10 g/L glycerol, 5 g/L yeast extract, 5 g/L peptone, 2.5 g/L NaCl, and 2.5 g/L K₂HPO₄, pH adjusted to 7.0-7.2 before sterilization [5].
    • Incubate at 30°C for 24-48 hours on a rotary shaker at 200-220 rpm until reaching late exponential growth phase (typically OD₆₀₀ of 2.5-3.0).
  • Inoculum Standardization:

    • Determine biomass concentration through optical density measurement or dry cell weight.
    • Use 5-10% (v/v) of seed culture to inoculate production fermentation media.
    • For consistent results, standardize inoculum to approximately 10⁶-10⁷ CFU/mL in the production vessel.

Table 1: Culture Media Composition for this compound Production

Component Seed Medium (g/L) Production Medium (g/L) Function
Glycerol 10 50 Carbon source
Yeast Extract 5 5 Nitrogen source, vitamins
(NH₄)₂SO₄ - 10 Nitrogen source
KH₂PO₄ 2.5 1.36 Phosphorus source, buffer
K₂HPO₄ - 0.8 Phosphorus source, buffer
MgSO₄·7H₂O - 0.5 Magnesium source
FeSO₄·7H₂O - 0.03 Iron source
ZnSO₄·7H₂O - 0.04 Zinc source

Biosynthetic Pathway of this compound

Genetic and Enzymatic Basis

This compound biosynthesis in Streptomyces albulus KO-23 occurs through a cyclodipeptide synthase (CDPS)-dependent pathway [6]. CDPSs are a family of tRNA-dependent peptide bond-forming enzymes that hijack aminoacyl-tRNAs from the ribosomal protein synthesis machinery to form cyclodipeptides [3] [4]. Unlike non-ribosomal peptide synthetases (NRPSs) that use free amino acids activated through adenylation, CDPSs directly utilize aminoacyl-tRNAs as substrates without requiring ATP for amino acid activation [4].

The this compound biosynthetic pathway involves:

  • Aminoacyl-tRNA formation: Phenylalanine and leucine are charged to their respective tRNAs by aminoacyl-tRNA synthetases.
  • Cyclodipeptide formation: A specific CDPS catalyzes the formation of two peptide bonds using the aminoacyl-tRNAs to create the cyclo(Phe-Leu) diketopiperazine scaffold.
  • Dehydration: Dehydrogenase enzymes introduce the double bonds characteristic of this compound, resulting in the dehydro residues (ΔPhe and ΔLeu) [2].

The genes encoding the this compound biosynthetic enzymes are typically organized in a cluster, which may include the CDPS gene, tailoring enzymes, regulatory elements, and transport proteins [6]. Understanding this pathway is essential for potential metabolic engineering approaches to enhance this compound production.

G AA1 L-Phenylalanine aa_tRNA1 Phe-tRNA^Phe^ AA1->aa_tRNA1 Aminoacylation AA2 L-Leucine aa_tRNA2 Leu-tRNA^Leu^ AA2->aa_tRNA2 Aminoacylation tRNA1 tRNA^Phe^ tRNA1->aa_tRNA1 tRNA2 tRNA^Leu^ tRNA2->aa_tRNA2 CDPS CDPS Enzyme aa_tRNA1->CDPS aa_tRNA2->CDPS DKP cyclo(Phe-Leu) CDPS->DKP Cyclization Dehydratase Dehydratase Enzyme DKP->Dehydratase Product This compound cyclo(ΔPhe-ΔLeu) Dehydratase->Product Dehydration

Figure 1: Biosynthetic Pathway of this compound in Streptomyces albulus

Fermentation Process Optimization

Standard Fermentation Protocol
  • Medium Preparation:

    • Prepare production medium according to Table 1, adjusting pH to 6.8 with NaOH or HCl before sterilization.
    • Dispense medium into fermentation vessels (shake flasks or bioreactor), allowing appropriate headspace for aeration.
    • Sterilize at 121°C for 20 minutes (for shake flasks) or according to bioreactor sterilization protocols.
  • Process Parameters:

    • Temperature: Maintain at 30°C throughout fermentation [1] [5].
    • pH: Initial pH 6.8, allowing natural decline during fermentation (do not control in standard protocol) [5].
    • Aeration: Shake flasks: 200-220 rpm on rotary shaker; Bioreactor: 0.5-1.0 vvm air flow rate.
    • Inoculation: 5-10% (v/v) standardized seed culture.
    • Fermentation Duration: 72-96 hours, with this compound production typically initiating after 24-30 hours.
  • Monitoring and Analysis:

    • Collect samples periodically (every 12 hours) for analysis of biomass, pH, residual nutrients, and this compound concentration.
    • Measure biomass by dry cell weight or optical density at 600 nm.
    • Analyze this compound concentration by HPLC with UV detection at 280 nm.
Optimized Fermentation Strategies

Under optimized conditions, Streptomyces albulus KO-23 can produce 16 mg/L of this compound, representing a 30-fold increase compared to non-optimized conditions [1]. Several strategies have been identified for enhancing this compound production:

  • Two-Stage pH Control Strategy:

    • Phase I (Growth Phase): Maintain pH at ≥5.0 to promote biomass accumulation [5].
    • Phase II (Production Phase): Shift to pH ~4.0 to stimulate this compound biosynthesis [5].
    • This approach has demonstrated success in related metabolites, increasing ε-polylysine production from 5.7 g/L to 48.3 g/L in fed-batch culture [5].
  • Fed-Batch Operation:

    • Implement nutrient feeding to prevent carbon or nitrogen limitation while avoiding catabolite repression.
    • Use glycerol or glucose-glycerol mixtures as carbon source fed throughout fermentation [5].
  • Aeration Optimization:

    • Utilize airlift bioreactors as energy-efficient alternatives to stirred-tank reactors, achieving similar production levels with significantly lower power consumption (0.3 kW/m³ vs. 8.0 kW/m³) [5].

Table 2: Fermentation Process Parameters for this compound Production

Parameter Standard Conditions Optimized Conditions Impact on Production
Temperature 30°C 30°C Critical for enzyme activity and growth
Initial pH 6.8 6.8 Optimal for growth initiation
Production pH Uncontrolled (~4.2) Controlled at 4.0 Enhances production phase
Aeration Rate 0.5 vvm 0.5-1.0 vvm Essential for oxygen-sensitive pathways
Agitation 200-220 rpm 300-400 rpm (bioreactor) Improves oxygen transfer
Carbon Source Glycerol (50 g/L) Glucose-glycerol mixture Accelerates growth and productivity
Fermentation Time 72-96 h 72-96 h Production initiates after 24-30 h

Analytical Methods for this compound Quantification

Sample Preparation
  • Broth Processing: Separate mycelia and supernatant by centrifugation at 10,000 × g for 15 minutes at 4°C.
  • Extraction: Extract this compound from supernatant using equal volume of ethyl acetate. Perform three sequential extractions for maximum recovery.
  • Concentration: Combine organic phases and evaporate under reduced pressure at 40°C.
  • Reconstitution: Dissolve dried extract in methanol for HPLC analysis.
HPLC Analysis Protocol
  • Column: C18 reverse-phase column (250 × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Acetonitrile:water gradient (30:70 to 70:30 over 20 minutes)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 280 nm
  • Injection Volume: 20 μL
  • Column Temperature: 30°C
  • Retention Time: Approximately 12.5 minutes (validate with authentic standard)
Quantification and Validation
  • Prepare standard curve using authentic this compound in concentration range of 0.1-50 μg/mL.
  • Calculate extraction efficiency by spiking known amounts of standard into fermentation broth.
  • Validate method specificity using LC-MS with characteristic m/z 284.1 [M+H]⁺ for this compound.

Downstream Processing and Purification

  • Initial Separation: Separate biomass from fermentation broth by centrifugation or filtration.
  • Liquid-Liquid Extraction: Extract this compound from clarified broth using ethyl acetate (1:1 v/v, three repetitions).
  • Concentration: Combine organic phases and concentrate under vacuum evaporation.
  • Chromatographic Purification:
    • Use silica gel column chromatography with hexane:ethyl acetate gradient (from 70:30 to 30:70).
    • Further purify by preparative TLC or HPLC.
  • Crystallization: Recrystallize from methanol:water system for high-purity this compound.
  • Purity Assessment: Analyze by HPLC, with target purity >95% for biological testing.

Troubleshooting and Process Scalability

Common Fermentation Issues and Solutions
  • Low this compound Yield: Implement two-stage pH control strategy and optimize carbon source composition.
  • Poor Cell Growth: Verify seed culture viability and pre-culture conditions; check for contamination.
  • Inconsistent Production: Standardize inoculum preparation and maintain consistent process parameters.
  • Foaming Problems: Add antifoam agents (e.g., Antifoam 104) at 0.01-0.1% (v/v) as needed.
Scale-Up Considerations
  • Laboratory Scale (0.5-5 L):

    • Use baffled shake flasks or laboratory-scale bioreactors.
    • Maximum this compound production: ~16 mg/L under optimized conditions [1].
  • Pilot Scale (5-500 L):

    • Implement controlled bioreactors with pH and dissolved oxygen monitoring.
    • Maintain geometric similarity and constant power/volume ratio during scale-up.
    • Optimize aeration and agitation for oxygen transfer (kLa).
  • Industrial Scale (>500 L):

    • Consider economic feasibility based on productivity and market requirements.
    • Evaluate alternative bioreactor configurations (e.g., airlift reactors) for reduced power consumption [5].

G Start Process Start CulturePrep Culture Preservation & Inoculum Preparation Start->CulturePrep SeedTrain Seed Train Expansion CulturePrep->SeedTrain ProductionMedium Production Medium Preparation SeedTrain->ProductionMedium Fermentation Fermentation Process (72-96 hours) ProductionMedium->Fermentation Harvest Broth Harvest Fermentation->Harvest Separation Biomass Separation Harvest->Separation Extraction Solvent Extraction Separation->Extraction Purification Chromatographic Purification Extraction->Purification Crystallization Crystallization Purification->Crystallization FinalProduct This compound (>95% purity) Crystallization->FinalProduct QC Quality Control & Analysis FinalProduct->QC

Figure 2: Overall Workflow for this compound Production and Purification

Conclusion and Future Perspectives

The fermentation process for this compound production has been significantly optimized, achieving a 30-fold increase in yield through manipulation of cultural conditions and process parameters [1]. The maximum reported production of 16 mg/L under optimized conditions provides a foundation for further enhancement through metabolic engineering and process intensification strategies.

Future development opportunities include:

  • Strain Improvement: Application of mutagenesis and screening programs or genetic engineering to enhance this compound biosynthesis.
  • Metabolic Engineering: Modulation of precursor supply and cofactor regeneration to increase metabolic flux toward this compound production.
  • Process Intensification: Implementation of integrated continuous fermentation-separation systems to improve productivity.
  • Scale-Up Optimization: Further evaluation of energy-efficient bioreactor systems such as airlift reactors for reduced operating costs [5].

These application notes and protocols provide researchers with a comprehensive framework for this compound production, enabling further investigation of its biological activities and potential therapeutic applications.

References

Application Notes and Protocols: The Albonoursin Gene Cluster (albA, albB, albC) for Diketopiperazine Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Albonoursin [cyclo(ΔPhe-ΔLeu)] is an antibacterial diketopiperazine (DKP) produced by Streptomyces noursei that represents one of the simplest yet most biologically significant members of the extensive DKP family of natural products. DKPs constitute a widespread class of secondary metabolites with diverse pharmacological activities, including antibacterial, antifungal, and antitumor properties. The This compound gene cluster is of particular interest to researchers and drug development professionals because it represents the first isolated DKP biosynthetic gene cluster that functions totally independent of nonribosomal peptide synthetases (NRPS). This independence from NRPS machinery provides a more streamlined and genetically tractable system for biosynthetic engineering, making it an ideal platform for the generation of novel DKP derivatives with potential therapeutic applications. The cluster's relatively simple genetic organization and the growing understanding of its structural components offer unprecedented opportunities in combinatorial biosynthesis and drug discovery pipelines.

Gene Cluster Organization

The this compound biosynthetic gene cluster spans approximately 3.8 kb in the Streptomyces noursei genome and contains four key genes organized in a compact operon. This minimal genetic arrangement provides all necessary components for the complete biosynthesis of this compound from standard amino acid precursors.

Table 1: Gene Components of the this compound Biosynthetic Cluster

Gene Size Protein Product Function Key Characteristics
albC 720 bp Cyclodipeptide Synthase Converts L-Phe and L-Leu to cyclo(L-Phe-L-Leu) Displays no similarity to NRPS genes; sufficient for cyclic dipeptide formation
albA 660 bp Dehydrogenase Component (CDOA) α,β-dehydrogenation of cyclo(L-Phe-L-Leu) FMN-binding nitroreductase domain; forms heterofilament with AlbB
albB 318 bp Accessory Component (CDOB) Essential for CDO activity No homology to characterized proteins; forms heterofilament with AlbA
albD 833 bp Membrane Protein Putative transport function Predicted transmembrane domains; possible resistance mechanism

The genomic organization shows strong gene synteny, with albA and albB overlapping, reflecting their functional interdependence in forming the active cyclodipeptide oxidase (CDO) complex. This compact genetic arrangement has been successfully expressed in the heterologous host Streptomyces lividans, confirming that these four genes constitute the complete biosynthetic pathway for this compound production [1] [2] [3].

Biosynthetic Pathway Mechanism

The biosynthesis of this compound proceeds through a streamlined two-step pathway that efficiently converts two proteinogenic amino acids into the unsaturated diketopiperazine product.

G L_Phe L-Phenylalanine albC albC (Cyclodipeptide Synthase) L_Phe->albC Substrates L_Leu L-Leucine L_Leu->albC cyclo_Phe_Leu cyclo(L-Phe-L-Leu) albAB AlbAB Complex (Cyclodipeptide Oxidase) cyclo_Phe_Leu->albAB Oxidation This compound This compound [cyclo(ΔPhe-ΔLeu)] albC->cyclo_Phe_Leu Cyclization albAB->this compound H2O2 H₂O₂ albAB->H2O2 Byproduct O2 O₂ O2->albAB

Cyclic Dipeptide Formation

The initial step in this compound biosynthesis is catalyzed by AlbC, which converts the amino acids L-phenylalanine and L-leucine into the cyclic dipeptide cyclo(L-Phe-L-Leu). Unlike NRPS systems that utilize free amino acids with complex multi-domain enzymatic machinery, AlbC represents a distinct class of cyclodipeptide synthases (CDPSs) that utilize aminoacyl-tRNAs as substrates, diverting them from their canonical role in ribosomal protein synthesis. This mechanism represents a more efficient and genetically compact solution for DKP formation in bacteria [4].

Oxidation and Dehydrogenation

The second critical step involves the AlbAB complex, a cyclodipeptide oxidase (CDO) that catalyzes the introduction of α,β-unsaturations into the cyclic dipeptide precursor. This dehydrogenase activity specifically targets the cyclo(L-Phe-L-Leu) substrate, converting it to this compound [cyclo(ΔPhe-ΔLeu)] through the formation of double bonds in the side chains of both amino acid constituents. The reaction requires molecular oxygen as a terminal electron acceptor, producing hydrogen peroxide as a byproduct [1] [2]. This oxidation step is crucial for the antibacterial activity of the final product, as the unsaturated bonds significantly influence the molecular properties and bioactivity of the DKP.

Structural Characterization of AlbAB

Recent structural insights have revealed that AlbAB functions as a megadalton heterooligomeric enzyme filament with covalently bound flavin mononucleotide (FMN) cofactors. This filamentous architecture explains historical difficulties in heterologous expression and purification of functional CDOs, while also providing exciting opportunities for structural engineering.

Filament Architecture

The active AlbAB complex forms linear filaments of varied length (typically 100-300 nm) with a width of approximately 10 nm and an estimated pitch of ~13 nm. These filaments consist of alternating dimers of AlbA and AlbB, creating an extended structure that is essential for catalytic activity. The filament formation is stable across a broad pH range (5.5-8.5) and salt concentrations (0-1 M NaCl), but is disrupted at pH 4.1, corresponding to the isoelectric point of AlbB [4].

Cofactor and Spectral Properties

AlbAB is a flavoprotein with covalently bound FMN cofactors, as evidenced by characteristic absorbance peak maxima at 343 nm and 448 nm. The covalent nature of FMN binding was confirmed through denaturation experiments in 6 M guanidinium hydrochloride, which failed to dissociate the cofactor. Upon denaturation, the flavin absorbance maxima shift to approximately 372 nm and 452 nm, consistent with other nitroreductase-family flavoproteins. This covalent attachment strategy ensures cofactor retention during the catalytic cycle and contributes to the enzyme's stability [4].

Experimental Protocols

Heterologous Expression and Purification of AlbAB

Principle: Functional AlbAB expression requires Streptomyces coelicolor as an expression host to properly form the active filamentous complex.

Procedure:

  • Gene Cluster Amplification: Amplify the 3.8 kb DNA fragment containing albA, albB, albC, and albD from S. noursei ATCC 11455 genomic DNA using specific primers designed based on the published sequence (GenBank AY129235.1)
  • Vector Construction: Clone the fragment into an appropriate Streptomyces expression vector (e.g., pIJ86 or pSET152 derivatives)
  • Heterologous Expression: Introduce the constructed plasmid into S. lividans via intergeneric conjugation or protoplast transformation
  • Protein Purification:
    • Cultivate transformed S. lividans in YEME medium at 30°C for 48-72 hours
    • Harvest cells by centrifugation and disrupt via sonication in buffer (20 mM Tris-HCl, pH 7.5, 100 mM NaCl)
    • Clarify lysate by ultracentrifugation (100,000 × g, 45 minutes)
    • Purify AlbAB complex using size exclusion chromatography (Superose 6 Increase 10/300 GL column)
    • Verify complex integrity by SDS-PAGE showing both AlbA (~21 kDa) and AlbB (~11 kDa) in approximately equimolar ratios

Troubleshooting: If AlbAB forms insoluble aggregates, optimize induction conditions (temperature, induction time) and include 5% glycerol in purification buffers. Filament integrity can be monitored by negative stain TEM [1] [4].

In Vitro Enzyme Activity Assay

Principle: The CDO activity of AlbAB can be measured by monitoring the dehydrogenation of cyclo(L-Phe-L-Leu) to this compound.

Reaction Setup:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl
  • Substrate: 1 mM cyclo(L-Phe-L-Leu) dissolved in DMSO (final DMSO concentration <2%)
  • Enzyme: 5 μM purified AlbAB complex
  • Incubation: 30°C with gentle agitation
  • Control: Complete reaction mixture without enzyme

Analysis Methods:

  • UV-Vis Spectroscopy: Monitor appearance of this compound characteristic absorbance at 340 nm
  • HPLC: Reverse-phase C18 column, gradient 10-90% acetonitrile in water with 0.1% formic acid over 20 minutes, detection at 254 nm
  • Mass Spectrometry: LC-ESI-MS for product verification (this compound m/z = 257.1 [M+H]+)

Kinetic Parameters: Determine Km and kcat values by varying substrate concentration (0.1-5 mM) and measuring initial reaction rates [4].

Product Characterization and Validation

Protocol for this compound Isolation:

  • Scale up in vitro reactions to 50 mL volume
  • Terminate reaction by adding equal volume of methanol
  • Remove precipitate by centrifugation and concentrate supernatant under vacuum
  • Purify this compound using preparative TLC (silica gel, chloroform:methanol 9:1) or HPLC
  • Confirm structure by:
    • NMR: (^1)H NMR (500 MHz, DMSO-d6) δ 7.80 (bs, 2H, 2xNH), 7.30-7.20 (m, 5H, Ph), 5.85 (s, 1H, =CH), 5.75 (s, 1H, =CH), 3.50 (d, 2H, CH2), 1.75 (s, 3H, CH3), 1.65 (s, 3H, CH3)
    • HRMS: Expected m/z for C15H16N2O2 [M+H]+: 257.1285

Bioactivity Assessment:

  • Determine antibacterial activity against Gram-positive bacteria (e.g., Micrococcus luteus) using agar diffusion assays
  • Prepare concentration series (10-200 μg/mL) in appropriate solvents
  • Measure zones of inhibition after 24 hours incubation at 30°C [5].

Biotechnological Applications

The this compound gene cluster provides a versatile platform for biocombinatorial approaches to DKP diversification, leveraging the substrate promiscuity of both AlbC and AlbAB components.

Pathway Engineering for Novel DKPs

Strategy 1: Substrate Promiscuity Exploitation

  • AlbC exhibits broad specificity for various aminoacyl-tRNA substrates
  • Engineer production hosts with expanded tRNA charging capabilities
  • Supplement cultures with non-proteinogenic amino acids to generate diverse cyclic dipeptide scaffolds

Strategy 2: CDO Engineering for Modified Products

  • Utilize AlbAB's ability to dehydrogenate various cyclic dipeptides
  • Combine with other CDPS systems (e.g., nocazine, guanitrypmycin pathways)
  • Generate unsaturated derivatives of diverse DKP scaffolds

Table 2: CDO-Containing Biosynthetic Systems for Biocombinatorial Applications

System Source Organism Natural Product Engineering Potential
AlbAB Streptomyces noursei This compound High - broad substrate specificity
Ndas_1146/1147 Nocardiopsis dassonvillei Nocazines Medium - requires specific precursors
GutBC Streptomyces sp. Guanitrypmycins High - compatible with tryptophan analogs
PcmBC Streptomyces albus Purincyclamides Limited - specific to purine-containing DKPs

Recent bioinformatic analyses have identified 274 CDO-containing gene clusters across 18 bacterial and 9 archaeal phyla, with only 12% associated with CDPS genes. This expansive distribution suggests untapped potential for discovering novel CDO enzymes with diverse catalytic properties [4].

Experimental Design for DKP Diversification

Combinatorial Co-culture Approach:

  • Engineer S. lividans strains expressing albAB alongside different CDPS genes
  • Establish co-culture systems with multiple engineered strains
  • Supplement with diverse amino acid precursors
  • Screen culture extracts for novel DKPs using LC-MS/MS with molecular networking

In Vitro Reconstitution Platform:

  • Purify various CDPS enzymes (e.g., from nocazine, purincyclamide pathways)
  • Generate diverse cyclic dipeptide libraries in vitro
  • Incubate with purified AlbAB complex
  • Screen for novel unsaturated DKPs with enhanced bioactivities

The filamentous nature of AlbAB presents both challenges and opportunities in these applications. While the large complex size can complicate protein engineering, the structural insights now available enable rational design of chimeric CDO systems with altered substrate specificities [4].

Conclusion

The this compound gene cluster represents a streamlined and genetically tractable system for DKP biosynthesis that functions independently of NRPS machinery. The structural characterization of AlbAB as a megadalton filamentous enzyme complex with covalently bound FMN cofactors provides crucial insights for harnessing this system in biocatalysis and drug discovery. The experimental protocols outlined herein enable researchers to functionally express, purify, and characterize the key components of this pathway, while the combinatorial strategies offer promising approaches to expand molecular diversity of bioactive DKPs. As antibiotic resistance continues to pose significant challenges to global health, the this compound system provides a valuable platform for developing novel therapeutic candidates through synthetic biology approaches.

References

Comprehensive Application Notes and Protocols: Cyclic Dipeptide Synthase AlbC and Albonoursin Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cyclic Dipeptides and AlbC Enzyme

Cyclodipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent the smallest cyclic peptides found in nature and constitute a diverse family of natural products with significant pharmaceutical potential. These compounds are characterized by a heterocyclic 2,5-diketopiperazine backbone formed through the condensation of two α-amino acids. Their structural rigidity, protease resistance, and enhanced stability compared to linear peptides make them promising scaffolds for drug development and various biotechnological applications. Cyclodipeptides exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties, and have been shown to function as quorum-sensing molecules in bacteria [1] [2].

The biosynthesis of cyclodipeptides occurs through two principal enzymatic pathways: non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). NRPSs are large, modular enzymes that utilize free amino acids as substrates and are predominantly found in fungi. In contrast, CDPSs are a more recently discovered family of enzymes that employ aminoacyl-tRNAs (aa-tRNAs) as substrates, diverting them from their canonical role in protein synthesis to produce cyclodipeptides [1] [2]. AlbC, identified from Streptomyces noursei, is a prototypical CDPS that catalyzes the formation of cyclo(L-Phe-L-Leu), the direct precursor of the antibacterial compound albonoursin [3] [4]. The this compound biosynthetic gene cluster encompasses four key genes: albC (encoding the CDPS), albA and albB (encoding the cyclodipeptide oxidase), and albD (encoding a putative membrane protein) [3].

Structural Characteristics and Mechanism of AlbC

Three-Dimensional Architecture and Active Site

AlbC exemplifies the typical structural features of CDPS enzymes, sharing significant homology with the catalytic domain of class-Ic aminoacyl-tRNA synthetases (aaRSs), particularly TyrRS and TrpRS. The enzyme adopts a Rossmann-fold domain that facilitates its interaction with tRNA molecules. However, unlike class-Ic aaRSs, AlbC lacks the characteristic HIGH and KMSKS motifs involved in ATP binding, reflecting its distinct mechanism that does not require amino acid activation [1] [5].

The crystal structure of AlbC (PDB ID: 3OQV) reveals several key features essential for its function [5]:

  • A deep pocket highly conserved among CDPSs that accommodates the aminoacyl moiety of the first aa-tRNA substrate
  • A patch of basic residues located in helix α4 that mediates interactions with the negatively charged tRNA backbone
  • An active site serine (Ser37 in AlbC) that forms a covalent intermediate with the first amino acid during the catalytic cycle
  • Two surface-accessible pockets termed P1 and P2 that select and position the aminoacyl moieties of the two aa-tRNA substrates
Catalytic Mechanism

AlbC operates through a ping-pong catalytic mechanism that involves the formation of covalent aminoacyl-enzyme and dipeptidyl-enzyme intermediates [1] [5]. The process can be delineated into three distinct stages:

  • Formation of Aminoacyl-Enzyme Intermediate: The first aa-tRNA (e.g., Phe-tRNA^Phe^) binds to AlbC, and its aminoacyl moiety is transferred to the conserved active site serine residue, releasing the tRNA.

  • Formation of Dipeptidyl-Enzyme Intermediate: The second aa-tRNA (e.g., Leu-tRNA^Leu^) interacts with the aminoacyl-enzyme intermediate, and its aminoacyl moiety is transferred to the first amino acid, forming a dipeptidyl-enzyme intermediate with the release of the second tRNA.

  • Cyclization and Product Release: The dipeptidyl moiety undergoes intramolecular cyclization, resulting in the formation of the cyclodipeptide (e.g., cyclo(L-Phe-L-Leu)), which is subsequently released from the enzyme.

Table 1: Key Structural Features of AlbC and Their Functions

Structural Feature Location Functional Role Conservation
Rossmann-fold domain Core structure tRNA binding and structural integrity Universal among CDPSs
P1 pocket Surface-accessible Accommodates first aminoacyl moiety Lined by 8 residues; determines first amino acid specificity
P2 pocket Surface-accessible Accommodates second aminoacyl moiety Lined by 7 residues; determines second amino acid specificity
Basic patch (helix α4) Surface Interaction with tRNA backbone Conserved in CDPSs but not in class-Ic aaRSs
Active site serine P1 pocket Forms covalent intermediate Absolutely conserved

The cyclodipeptide product of AlbC, cyclo(L-Phe-L-Leu), serves as the substrate for the tailoring enzyme cyclodipeptide oxidase (CDO), which consists of two subunits, AlbA and AlbB. This enzyme introduces α,β-dehydrogenations to form the final product, this compound [cyclo(ΔPhe-ΔLeu)] [6] [3]. Recent structural studies have revealed that AlbAB forms a megadalton heterooligomeric enzyme filament with covalently bound flavin mononucleotide (FMN) cofactors. The filamentous structure, consisting of alternating dimers of AlbA and AlbB, is essential for enzymatic activity, as disruption of filament formation abolishes catalysis [6].

Experimental Protocols and Methodologies

Heterologous Expression and Purification of AlbC

Protocol 1: Expression and Purification of Recombinant AlbC in *E. coli*

Materials:

  • Synthetic albC gene codon-optimized for E. coli expression
  • Expression vector (e.g., pIJ196 with NcoI/BglII sites)
  • E. coli BL21(λDE3) or similar expression strains
  • LB medium with appropriate antibiotics
  • Lysis buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF
  • Ni-NTA affinity chromatography resin
  • Elution buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 250 mM imidazole

Procedure:

  • Gene Cloning: Clone the albC coding sequence into the expression vector under control of an inducible promoter (e.g., T7 or lac). Verify the construct by DNA sequencing.

  • Transformation: Transform the expression plasmid into the E. coli expression host. Plate on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.

  • Protein Expression: Inoculate a single colony into 10 mL LB medium with antibiotic and grow overnight at 37°C with shaking. Dilute the culture 1:100 into fresh medium and grow at 37°C until OD600 reaches 0.6-0.8. Induce protein expression with 0.1-0.5 mM IPTG and incubate for 16-20 hours at 18°C.

  • Cell Harvest and Lysis: Harvest cells by centrifugation (4,000 × g, 20 min, 4°C). Resuspend the cell pellet in lysis buffer and lyse by sonication or French press. Remove cell debris by centrifugation (15,000 × g, 30 min, 4°C).

  • Protein Purification: Purify the recombinant AlbC using Ni-NTA affinity chromatography (if His-tagged) or other appropriate method. Elute with elution buffer and dialyze against storage buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol). Determine protein purity by SDS-PAGE and concentration by Bradford assay [7] [5].

Activity Assay and Cyclodipeptide Analysis

Protocol 2: In Vitro Activity Assay for AlbC

Materials:

  • Purified AlbC enzyme
  • Aminoacyl-tRNAs (prepared or commercially sourced)
  • Reaction buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl₂, 1 mM DTT
  • Stop solution: 1% trifluoroacetic acid (TFA)
  • HPLC system with C18 reverse-phase column
  • LC-MS system for product identification

Procedure:

  • Reaction Setup: In a total volume of 100 μL, combine reaction buffer, 10-50 μM AlbC, and 100-200 μM of each aminoacyl-tRNA (e.g., Phe-tRNA^Phe^ and Leu-tRNA^Leu^). Incubate at 30°C for 30-60 minutes.

  • Reaction Termination: Add 10 μL of stop solution (1% TFA) to terminate the reaction. Remove precipitated protein by centrifugation (15,000 × g, 10 min).

  • Product Analysis:

    • HPLC Analysis: Inject the supernatant onto a C18 reverse-phase HPLC column. Elute with a linear gradient of 5-95% acetonitrile in water with 0.1% TFA over 30 minutes. Monitor absorbance at 214 nm.
    • Mass Spectrometry: Analyze samples by LC-MS to confirm the identity of the cyclodipeptide product (cyclo(L-Phe-L-Leu), expected m/z = 245.15 [M+H]+).
  • Quantification: Quantify product formation using a standard curve generated with synthetic cyclodipeptide standards [7].

Table 2: Troubleshooting Guide for AlbC Activity Assays

Problem Potential Cause Solution
Low product yield Inactive aa-tRNAs Verify aa-tRNA integrity and charging efficiency
No product detected Enzyme inactivation Check enzyme storage conditions; include protease inhibitors
Multiple products Promiscuous substrate recognition Optimize substrate ratios; verify P1/P2 pocket specificity
Poor HPLC separation Suboptimal gradient Adjust acetonitrile gradient; use different column chemistry
Structural Characterization of AlbC

Protocol 3: Crystallization and Structure Determination of AlbC

Materials:

  • Purified AlbC at high concentration (≥10 mg/mL)
  • Crystallization screening kits (e.g., Hampton Research)
  • X-ray source (synchrotron preferred)
  • Data processing software (e.g., HKL-2000, CCP4)

Procedure:

  • Crystallization Screening: Set up crystallization trials using the sitting-drop vapor diffusion method. Mix 0.5-1 μL of AlbC solution with 0.5-1 μL of reservoir solution. Screen commercially available sparse matrix screens.

  • Crystal Optimization: Once initial hits are obtained, optimize conditions by varying pH, precipitant concentration, and temperature. Additive screens may improve crystal quality.

  • Data Collection: Flash-cool crystals in liquid nitrogen using appropriate cryoprotectant. Collect X-ray diffraction data at synchrotron source. AlbC crystals typically diffract to 1.9 Å resolution [5].

  • Structure Determination: Solve the structure by molecular replacement using known CDPS structures (e.g., PDB ID: 3OQV) as search models. Refine the model iteratively using phenix.refine or similar programs.

  • Active Site Analysis: Map the P1 and P2 pockets to identify residues involved in substrate recognition and catalysis. Site-directed mutagenesis of these residues can validate their functional roles [5].

Biotechnological Applications and Future Perspectives

The unique properties of AlbC and other CDPSs offer significant opportunities in biocatalysis and metabolic engineering. Their ability to utilize aa-tRNA substrates enables the incorporation of non-canonical amino acids into cyclodipeptide scaffolds, expanding the chemical diversity of these compounds. Furthermore, the relatively small size and structural characterization of AlbC facilitate protein engineering approaches to alter substrate specificity and enhance catalytic efficiency [7] [2].

Several strategies have been employed to harness the biotechnological potential of AlbC and related CDPSs:

  • Combinatorial Biosynthesis: By combining AlbC with promiscuous tailoring enzymes such as cyclodipeptide oxidases (CDOs), prenyltransferases, and methyltransferases, novel cyclodipeptide derivatives with modified biological activities can be generated. For instance, the co-expression of AlbC with the AlbAB oxidase in a heterologous host enables the production of this compound and related dehydrogenated compounds [6].

  • Pathway Engineering: The this compound biosynthetic gene cluster can be reconstituted in engineered microbial hosts such as Streptomyces lividans or E. coli for high-yield production. Optimization of fermentation conditions and host metabolic pathways can significantly increase titers of target cyclodipeptides [3].

  • Enzyme Engineering: Rational design and directed evolution of AlbC's P1 and P2 pockets can alter substrate specificity, enabling the production of non-natural cyclodipeptides. Consensus sequence motifs derived from phylogenetic analysis of CDPS families guide the identification of residues critical for substrate recognition [7].

Table 3: Applications of AlbC and CDPS Enzymes in Biotechnology

Application Area Strategy Potential Outcome
Drug Discovery Combinatorial biosynthesis using CDPS and tailoring enzymes Novel antibacterial, antifungal, or anticancer agents
Biocatalysis Engineered CDPS with altered substrate specificity Sustainable production of chiral cyclodipeptide scaffolds
  • Metabolic Engineering | Reconstruction of cyclodipeptide pathways in heterologous hosts | High-titer production of valuable cyclodipeptides | | Synthetic Biology | Design of synthetic gene clusters incorporating CDPS genes | Customized production of specific cyclodipeptide compounds |

The study of AlbC and the this compound pathway continues to provide valuable insights into the biosynthesis of cyclodipeptides. Future research directions include the comprehensive characterization of the complete biosynthetic pathway, structural analysis of enzyme complexes, and development of efficient bioprocesses for cyclodipeptide production. As our understanding of CDPS enzymology advances, the potential applications of these versatile catalysts in pharmaceutical development and synthetic biology are expected to expand significantly.

Visual Overviews

This compound Biosynthesis Pathway

albonoursin_pathway L_Phe L-Phenylalanine Phe_tRNA Phe-tRNA^Phe^ L_Phe->Phe_tRNA Aminoacylation L_Leu L-Leucine Leu_tRNA Leu-tRNA^Leu^ L_Leu->Leu_tRNA Aminoacylation tRNA_Phe tRNA^Phe^ tRNA_Phe->Phe_tRNA tRNA_Leu tRNA^Leu^ tRNA_Leu->Leu_tRNA AlbC AlbC (CDPS) Phe_tRNA->AlbC Leu_tRNA->AlbC Cyclo_Phe_Leu cyclo(L-Phe-L-Leu) AlbC->Cyclo_Phe_Leu Cyclodipeptide synthesis AlbAB AlbAB (CDO) Cyclo_Phe_Leu->AlbAB This compound This compound cyclo(ΔPhe-ΔLeu) AlbAB->this compound α,β-Dehydrogenation

AlbC Catalytic Mechanism

albc_mechanism Step1 Step 1: Aminoacyl-Enzyme Intermediate Formation ES1 AlbC~Phe Step1->ES1 tRNA1 tRNA^Phe^ Step1->tRNA1 Step2 Step 2: Dipeptidyl-Enzyme Intermediate Formation ES2 AlbC~Phe-Leu Step2->ES2 tRNA2 tRNA^Leu^ Step2->tRNA2 Step3 Step 3: Cyclization and Product Release Product cyclo(L-Phe-L-Leu) Step3->Product Enzyme AlbC Step3->Enzyme Sub1 Phe-tRNA^Phe^ Sub1->Step1 ES1->Step2 Sub2 Leu-tRNA^Leu^ Sub2->Step2 ES2->Step3 Enzyme->Step1

References

Comprehensive Application Notes and Protocols for Albonoursin Production via Resting Cell Bioconversion

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Albonoursin and Its Biosynthetic Pathway

This compound [cyclo(ΔPhe-ΔLeu)] represents one of the simplest yet biologically significant members of the diketopiperazine (DKP) family, a class of cyclic dipeptides with demonstrated antibacterial properties and diverse pharmacological activities [1] [2]. This 2,5-diketopiperazine derivative is characterized by its unique α,β-unsaturations introduced through enzymatic dehydrogenation, contributing to its structural rigidity and enhanced biological activity. The significance of this compound extends beyond its innate antibacterial properties, as it serves as a model compound for understanding the enzymatic machinery involved in cyclodipeptide oxidation—a crucial transformation for generating molecular diversity in natural products.

The biosynthesis of this compound occurs through a specialized pathway independent of nonribosomal peptide synthetases (NRPS), instead utilizing a tRNA-dependent mechanism for cyclodipeptide formation [1]. This pathway represents a more efficient route for DKP biosynthesis compared to NRPS systems and has attracted considerable attention for biotechnological applications. The this compound biosynthetic gene cluster in Streptomyces noursei consists of four key genes: albA and albB (encoding the two subunits of the cyclodipeptide oxidase), albC (encoding the cyclodipeptide synthase), and albD (encoding a putative membrane protein) [1]. This minimal gene set provides all necessary components for converting amino acid precursors into the final dehydrogenated cyclic dipeptide, making it an ideal system for metabolic engineering and bioconversion applications.

Biosynthesis Pathway and Key Enzymes

The biosynthesis of this compound follows a two-step enzymatic process beginning with cyclodipeptide formation and culminating in oxidative dehydrogenation. This pathway exemplifies nature's efficiency in constructing complex molecular architectures from simple amino acid precursors.

Cyclodipeptide Synthase (CDPS)

The first committed step in this compound biosynthesis is catalyzed by AlbC, a cyclodipeptide synthase that utilizes aminoacyl-tRNAs as substrates to form cyclo(L-Phe-L-Leu) [1] [2]. Unlike nonribosomal peptide synthetases that activate free amino acids using ATP-dependent adenylation domains, CDPSs hijack aminoacyl-tRNAs from the ribosomal protein synthesis machinery to catalyze the formation of the diketopiperazine scaffold. This unique mechanism allows for efficient cyclodipeptide production while competing with cellular translation processes. The CDPS exhibits remarkable substrate promiscuity, which can be exploited to generate diverse cyclodipeptide libraries through precursor-directed biosynthesis or pathway engineering.

Cyclodipeptide Oxidase (CDO)

The second and most distinctive step in this compound biosynthesis is catalyzed by AlbAB, a cyclodipeptide oxidase that introduces α,β-unsaturations into the cyclic dipeptide backbone [1] [3]. This flavin-dependent enzyme performs a four-electron oxidation of cyclo(L-Phe-L-Leu) to yield the dehydrogenated product this compound [cyclo(ΔPhe-ΔLeu)]. Recent structural insights have revealed that AlbAB forms a megadalton heterooligomeric filament consisting of alternating dimers of AlbA and AlbB subunits with covalently bound flavin mononucleotide (FMN) cofactors at the interface between three distinct subunits [3]. This filamentous architecture is essential for catalytic activity, as disruption of filament formation abolishes enzymatic function. The enzyme employs molecular oxygen as the terminal electron acceptor, producing hydrogen peroxide as a byproduct during the dehydrogenation reaction.

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme Gene Function Cofactor Structure
Cyclodipeptide synthase albC Forms cyclo(L-Phe-L-Leu) from aminoacyl-tRNAs None Monomeric
Cyclodipeptide oxidase albA/albB Introduces α,β-unsaturations Covalent FMN Heterooligomeric filament

The following diagram illustrates the sequential reactions in the this compound biosynthesis pathway:

G AA1 L-Phe-tRNA CDPS AlbC (CDPS) AA1->CDPS AA2 L-Leu-tRNA AA2->CDPS CyclicDipeptide cyclo(L-Phe-L-Leu) CDPS->CyclicDipeptide CDO AlbAB (CDO) CyclicDipeptide->CDO This compound This compound cyclo(ΔPhe-ΔLeu) CDO->this compound H2O2 H₂O₂ CDO->H2O2 O2 O₂ O2->CDO

Quantitative Data on Enzyme Characteristics and Bioconversion Parameters

Recent structural and mechanistic studies have provided crucial insights into the catalytic properties of the enzymes involved in this compound biosynthesis, enabling the optimization of bioconversion systems. The following table summarizes key biochemical parameters for the this compound biosynthetic enzymes:

Table 2: Biochemical Parameters of this compound Biosynthetic Enzymes

Parameter AlbC (CDPS) AlbAB (CDO) Notes
Molecular Weight ~25 kDa ~32 kDa (heterodimer) CDO forms megadalton filaments [3]
Cofactor None Covalent FMN FMN covalently bound at subunit interface [3]
Optimal pH 7.0-8.0 8.3-9.8 CDO exhibits bell-shaped pH profile [4]
Optimal Temperature 30-37°C 30-37°C Melting temperature increases with salt [4]
Reaction Products cyclo(L-Phe-L-Leu) This compound + H₂O₂ CDO uses O₂ as electron acceptor [3]
Kinetic Mechanism Sequential Distributive CDO processes various cyclodipeptides [4]

Bioconversion efficiency relies heavily on understanding the kinetic and stability parameters of the enzymatic system. The following data summarizes key bioconversion parameters for this compound production:

Table 3: Bioconversion Parameters for this compound Production

Parameter Optimal Range Impact on Yield Experimental Notes
Cell Density OD₆₀₀ = 20-40 Higher density increases volumetric productivity Linear increase up to saturation [4]
Substrate Concentration 1-5 mM High concentrations may inhibit Varies with specific cyclodipeptide [4]
Temperature 30-37°C Affects enzyme stability and reaction rate CDO exhibits Tm = 46°C with 0.2 M NaCl [4]
pH 8.5-9.0 Critical for CDO activity Bell-shaped profile with optimum ~9.0 [4]
Oxygen Supply High aeration Essential for CDO catalysis Affects reaction rate and conversion efficiency [3]
Reaction Time 4-24 hours Varies with system optimization Monitor by HPLC or LC-MS [4]

Experimental Protocols for Resting Cell Bioconversion

Strain Construction and Cultivation

Protocol Objective: To generate a recombinant microbial strain capable of efficient this compound production via resting cell bioconversion.

  • Step 1: Gene Cluster Assembly

    • Amplify albA, albB, and albC genes from Streptomyces noursei genomic DNA using high-fidelity polymerase chain reaction (PCR). Ensure codon optimization for the expression host (e.g., E. coli or Streptomyces lividans).
    • Clone genes into an appropriate expression vector under the control of strong, inducible promoters (e.g., T7 or tipA promoters). Consider using bicistronic operons for albA and albB due to their overlapping genomic sequences and coordinated expression requirements [1].
  • Step 2: Host Transformation and Selection

    • Transform the constructed plasmid into the chosen expression host using electroporation or PEG-mediated protoplast transformation for Streptomyces strains.
    • Select positive clones on antibiotic-containing plates and verify plasmid integrity through colony PCR and restriction mapping.
  • Step 3: Pre-culture Preparation

    • Inoculate a single transformed colony into 5-10 mL of rich medium (e.g., LB for E. coli or TSB for Streptomyces) containing appropriate antibiotics.
    • Incubate overnight at 30°C with shaking at 200-220 rpm.
  • Step 4: Production Culture

    • Transfer pre-culture to production medium (1-2% inoculum) in baffled flasks (20% culture volume to maximize aeration).
    • Incubate at 30°C with vigorous shaking (220-250 rpm) until mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
    • Induce gene expression with optimal concentrations of inducer (e.g., 0.1-0.5 mM IPTG for E. coli or 50-100 μg/mL thiostrepton for Streptomyces).
    • Continue incubation for 12-16 hours post-induction to allow enzyme production.
Resting Cell Preparation and Bioconversion

Protocol Objective: To prepare metabolically active resting cells and perform this compound bioconversion from cyclic dipeptide substrates.

  • Step 1: Cell Harvesting

    • Centrifuge culture broth at 4,000 × g for 15 minutes at 4°C.
    • Discard supernatant and resuspend cell pellet in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.5) to achieve a concentrated cell suspension (OD₆₀₀ ≈ 40-50).
  • Step 2: Resting Cell Reaction Setup

    • Prepare reaction mixture in appropriate vessel (shake flask or bioreactor):
      • Concentrated cell suspension: 10-25% (v/v)
      • Cyclic dipeptide substrate (e.g., cyclo(L-Phe-L-Leu)): 1-5 mM (dissolved in DMSO or ethanol)
      • Buffer: 50-100 mM Tris-HCl, pH 8.5-9.0
      • Optional: Add low concentrations of NaCl (0.1-0.5 M) to enhance CDO stability
      • Total reaction volume: Adjust based on experimental needs
  • Step 3: Bioconversion Conditions

    • Incubate reaction mixture at 30-37°C with vigorous shaking (200-250 rpm) for 4-24 hours.
    • Maintain high oxygen transfer through adequate aeration (flask volume-to-medium ratio ≤ 1:5).
    • Monitor reaction progress by sampling at regular intervals for HPLC analysis.
  • Step 4: Product Recovery

    • Terminate reaction by acidification to pH 3-4 with dilute HCl or by adding equal volume of methanol/acetonitrile.
    • Remove cell debris by centrifugation at 10,000 × g for 15 minutes.
    • Extract this compound from supernatant using ethyl acetate or dichloromethane (2-3 volumes, 2-3 extractions).
    • Combine organic layers and evaporate under reduced pressure to obtain crude product.
    • Purify this compound using silica gel chromatography or preparative HPLC.

The following workflow diagram summarizes the complete resting cell bioconversion process:

G cluster_reaction Reaction Conditions Start Strain Construction Cultivation Culture Growth and Induction Start->Cultivation Harvest Cell Harvesting and Washing Cultivation->Harvest Resuspend Resting Cell Preparation Harvest->Resuspend Reaction Bioconversion Reaction Resuspend->Reaction Analysis Product Analysis and Purification Reaction->Analysis Substrate Cyclic Dipeptide Substrate Substrate->Reaction Buffer Tris Buffer pH 8.5-9.0 Buffer->Reaction Oxygen High Aeration Oxygen->Reaction Temperature 30-37°C Temperature->Reaction

Analytical Methods and Quality Control

HPLC Analysis of this compound

Protocol Objective: To quantitatively analyze this compound production and substrate consumption during bioconversion.

  • Sample Preparation:

    • Withdraw 100-500 μL aliquots from bioconversion mixture at scheduled time points.
    • Centrifuge at 13,000 × g for 5 minutes to remove cells.
    • Dilute supernatant with mobile phase as needed (typically 1:1 to 1:10).
    • Filter through 0.22 μm syringe filter before HPLC injection.
  • HPLC Conditions:

    • Column: C18 reversed-phase (250 × 4.6 mm, 5 μm particle size)
    • Mobile phase: Acetonitrile/water gradient (20-80% acetonitrile over 20 minutes)
    • Flow rate: 1.0 mL/min
    • Detection: UV at 210-220 nm for diketopiperazine backbone
    • Injection volume: 10-20 μL
    • Column temperature: 30°C
  • Quantification:

    • Prepare standard curve using purified this compound (0.01-1.0 mM)
    • Calculate concentration based on peak area at retention time ~12-15 minutes
    • Determine conversion yield relative to initial substrate concentration
Enzyme Activity Assays

Protocol Objective: To measure cyclodipeptide oxidase activity in resting cells or cell-free extracts.

  • Cell-Free Extract Preparation:

    • Resuspend cell pellet in appropriate buffer (50 mM Tris-HCl, pH 8.5).
    • Disrupt cells by sonication (3 × 30 seconds pulses on ice) or French press.
    • Remove cell debris by centrifugation at 15,000 × g for 20 minutes at 4°C.
    • Use supernatant as crude enzyme extract.
  • CDO Activity Assay:

    • Reaction mixture: 50 mM Tris-HCl (pH 8.5), 0.5-1.0 mM cyclic dipeptide substrate, appropriate amount of enzyme source (resting cells or cell-free extract).
    • Incubate at 30°C with shaking.
    • Monitor reaction by:
      • Spectrophotometric assay: Follow decrease in NADPH absorbance at 340 nm in coupled system.
      • Oxygen consumption: Using oxygen electrode to measure O₂ uptake.
      • HPLC analysis: Quantify product formation as described above.
  • Activity Calculation:

    • One unit of CDO activity defined as amount of enzyme producing 1 μmol this compound per minute under standard conditions.
    • Specific activity expressed as units/mg protein (for cell-free extracts) or units/OD₆₀₀ (for resting cells).

Pathway Engineering and Optimization Strategies

Maximizing this compound production via resting cell bioconversion requires strategic optimization of both the enzymatic pathway and bioprocess conditions. The following approaches have demonstrated significant improvements in yield and productivity:

  • Enzyme Engineering for Enhanced Activity: The filamentous nature of AlbAB presents both challenges and opportunities for engineering. Site-directed mutagenesis of residues involved in FMN binding or subunit interactions can improve catalytic efficiency and stability. Additionally, fusion constructs linking AlbA and AlbB with flexible linkers may facilitate proper assembly and enhance functional expression in heterologous hosts [3].

  • Cofactor Engineering: Since AlbAB requires covalent FMN cofactors for activity, engineering the host's flavin biosynthesis pathway and FMN attachment machinery can increase the proportion of properly assembled holoenzyme. Overexpression of flavin trafficking genes and the phosphopantetheinyl transferase responsible for FMN attachment may significantly boost functional CDO production [3].

  • Substrate Channeling: Co-localization of CDPS and CDO enzymes through synthetic protein scaffolds or fusion constructs can enhance metabolic flux by minimizing substrate diffusion and degradation. This strategy is particularly effective for toxic or unstable intermediates.

  • Process Optimization: Beyond genetic modifications, several process parameters critically impact bioconversion efficiency:

    • Oxygen supply: As CDO is an oxygen-dependent enzyme, maintaining high dissolved oxygen concentrations through increased aeration, oxygen enrichment, or reactor design is essential.
    • pH control: Implementing a controlled pH strategy to maintain the optimal alkaline conditions (pH 8.5-9.0) throughout the bioconversion prevents activity loss.
    • Cellular permeability: Mild permeabilization treatments (e.g., with low concentrations of solvents or detergents) can enhance substrate uptake and product release without compromising cell viability.

Troubleshooting and Technical Notes

Successful implementation of this compound resting cell bioconversion may require addressing several common challenges:

  • Low Conversion Yields: If this compound production is suboptimal, verify functional expression of both CDPS and CDO enzymes through activity assays. Ensure that the albA and albB genes are co-expressed in stoichiometric ratios, as individual subunits are insoluble and inactive when expressed separately [3].

  • Incomplete Substrate Conversion: For hydrophobic cyclodipeptide substrates, solubility limitations may restrict bioconversion efficiency. Consider adding low concentrations of organic cosolvents (DMSO, ethanol, or methanol at 1-5% v/v) or using cyclodextrin complexation to enhance substrate availability.

  • Enzyme Instability: The CDO filament structure may be sensitive to shear forces in bioreactor settings. Optimize agitation and aeration to balance oxygen supply with mechanical stability. Addition of compatible osmolytes (e.g., betaine, proline) or salts (0.1-0.5 M NaCl) can enhance enzyme stability, particularly for CDOs from halophilic organisms [4].

  • Byproduct Formation: Under suboptimal conditions, CDO may produce partially oxidized byproducts. Monitor reaction progress closely and optimize reaction time to maximize desired product formation while minimizing byproducts.

Applications and Future Perspectives

The resting cell bioconversion platform for this compound production has significant implications for both fundamental research and industrial applications. This system provides a sustainable and efficient alternative to chemical synthesis for producing dehydrogenated diketopiperazines, which are valuable building blocks for pharmaceutical development and natural product diversification.

The substrate promiscuity of both CDPS and CDO enzymes enables the production of diverse this compound analogs by feeding different cyclic dipeptide substrates or engineering the CDPS to incorporate alternative amino acid precursors [4]. This flexibility positions the this compound bioconversion system as a versatile platform for generating chemical diversity and exploring structure-activity relationships in diketopiperazine-based drug discovery.

Future developments in this field will likely focus on integrating advanced engineering strategies with high-throughput screening methods to expand the biocatalytic toolbox for cyclodipeptide modification. The recent structural elucidation of CDO filaments [3] provides a foundation for rational enzyme design to alter substrate specificity, improve catalytic efficiency, and enhance stability under process conditions. Additionally, the discovery of CDO homologs in anaerobic organisms [3] suggests the potential for developing oxygen-independent bioconversion systems, which would simplify reactor design and process control.

As synthetic biology and metabolic engineering tools continue to advance, the resting cell bioconversion approach for this compound and related cyclodipeptides is poised to become an increasingly powerful method for sustainable production of these pharmaceutically relevant compounds.

References

Application Notes and Protocols: Dehydrogenation of Cyclic Dipeptides for the Biosynthesis of Albonoursin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cyclodipeptide oxidases (CDOs) represent a critical enzyme class for the structural diversification of 2,5-diketopiperazines (DKPs), the simplest cyclic peptides found throughout nature. These enzymes catalyze α,β-dehydrogenations, installing chemically versatile olefin moieties into the DKP scaffold. This reaction is a key step in the biosynthesis of bioactive molecules such as the antibacterial compound albonoursin (cyclo(ΔPhe-ΔLeu)).

Recent structural biology breakthroughs have revealed that functional CDOs, like the Streptomyces noursei enzyme AlbAB, form megadalton-scale heterooligomeric enzyme filaments [1]. This architectural insight explains historical challenges in their heterologous production and purification while providing a new framework for developing robust biocatalytic and chemoenzymatic synthesis protocols. This document provides detailed application notes and standardized protocols for the production, analysis, and application of CDOs, enabling researchers to leverage their potential in drug discovery and development pipelines.

Background and Significance

Cyclodipeptides as Privileged Scaffolds

Cyclic dipeptides, or diketopiperazines (DKPs), are characterized by their structural rigidity, high resistance to enzymatic degradation, and enhanced cell permeability compared to their linear counterparts [2]. These properties make them "privileged scaffolds" in medicinal chemistry, capable of binding to a diverse range of biological targets with improved affinity [3]. DKPs exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory effects [1] [4] [2].

The this compound Paradigm

This compound is one of the simplest dehydrogenated DKPs and serves as an excellent model for studying CDO activity. Its biosynthesis proceeds via the dehydrogenation of the cyclic dipeptide cyclo(L-Phe-L-Leu) (CFL) [5] [6]. The discovery that this transformation is catalyzed by a two-component CDO (AlbA and AlbB) was the first reported example of α,β-dehydrogenation in a cyclic dipeptide [6]. The recent finding that AlbAB operates as a filamentous enzyme complex revolutionizes our understanding of its mechanism and stability requirements [1].

Key Experimental Data and Parameters

Table 1: Key Biochemical and Biocatalytic Parameters for AlbAB CDO

Parameter Value / Condition Notes / Application
Enzyme Structure Heterooligomeric filament Consists of alternating dimers of AlbA (~21 kDa) and AlbB (~11 kDa) [1].
Molecular Weight > 2 MDa (oligomer) Apparent molecular weight estimated by size exclusion chromatography [1].
Filament Dimensions ~10 nm width, ~100-300 nm length, ~13 nm pitch Observed via negative stain TEM [1].
Cofactor Covalently bound Flavin Mononucleotide (FMN) Absorbance maxima at 343 nm and 448 nm (native); shifts upon denaturation [1].
Filament Stability (pH) pH 5.5 - 8.5 Filament assembly is disrupted at pH 4.1 [1].
Filament Stability (NaCl) 0 - 1 M Stable across a wide ionic strength range [1].
Bioconversion Optima (Resting Cells) pH 10.0, 50 °C Determined for the bioconversion of CFL to this compound using Streptomyces albulus KO-23 resting cells [5] [6].

Experimental Protocols

Protocol 1: Heterologous Production and Purification of AlbAB Filaments

Principle: This protocol describes the expression and purification of functional, filamentous AlbAB from Streptomyces coelicolor, a heterologous host that facilitates correct assembly [1].

Materials:

  • Streptomyces coelicolor expression strain harboring albA and albB genes.
  • Modified YEME or R5 medium with appropriate antibiotics.
  • Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10% glycerol, pH 7.5.
  • Chromatography: Size exclusion column (e.g., Superose 6 Increase 10/300 GL).

Procedure:

  • Culture and Expression: Inoculate the expression strain into liquid medium and incubate at 28-30°C with shaking for 2-3 days.
  • Cell Harvest: Centrifuge culture at 4,000 × g for 20 minutes at 4°C. Discard supernatant.
  • Cell Lysis: Resuspend cell pellet in Lysis Buffer. Lyse cells by sonication or French press. Centrifuge the lysate at >15,000 × g for 45 minutes at 4°C to remove cell debris.
  • Filament Purification:
    • Load the clarified supernatant onto a pre-equilibrated size exclusion chromatography column.
    • Elute isocratically with a buffer such as 50 mM HEPES, 150 mM NaCl, pH 7.5.
    • Monitor absorbance at 280 nm. The functional AlbAB filaments will elute in the void volume due to their large size (>2 MDa) [1].
  • Analysis: Analyze fractions by SDS-PAGE to confirm the presence of both AlbA and AlbB subunits in near-equimolar ratios. Verify filament integrity by negative stain TEM if required.
Protocol 2: In Vitro Dehydrogenation Assay for CDO Activity

Principle: This assay measures the conversion of a cyclic dipeptide substrate (e.g., cyclo(L-Phe-L-Leu)) to its dehydrogenated product (this compound) by monitoring the reaction spectroscopically or via HPLC.

Materials:

  • Purified AlbAB enzyme (from Protocol 1).
  • Substrate: 1-10 mM cyclo(L-Phe-L-Leu) (CFL) in DMSO or water.
  • Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5.
  • HPLC system with C18 reverse-phase column and UV/VIS detector.

Procedure:

  • Reaction Setup: In a 1 mL reaction volume, combine Reaction Buffer, CFL substrate (final concentration 1 mM), and purified AlbAB.
  • Incubation: Incubate the reaction mixture at 30°C with gentle shaking for 1-2 hours.
  • Reaction Termination: Stop the reaction by adding an equal volume of methanol or acetonitrile. Centrifuge to precipitate protein.
  • Product Analysis:
    • Inject the supernatant onto an HPLC system.
    • Use a linear gradient of water/acetonitrile, both containing 0.1% formic acid (e.g., 5% to 95% acetonitrile over 20 minutes).
    • Monitor elution at 220 nm and ~350 nm. This compound will exhibit a distinct retention time and increased UV absorption due to the newly formed double bonds.
  • Control: Run a parallel reaction without enzyme to account for non-enzymatic background.
Protocol 3: Whole-Cell Bioconversion for this compound Production

Principle: This method utilizes resting cells of a native or engineered producer strain as a biocatalyst for the efficient conversion of added cyclic dipeptide precursors into dehydrogenated products [5] [6].

Materials:

  • Streptomyces albulus KO-23 or a suitable recombinant host [6].
  • Production medium.
  • Bioconversion Buffer: 50 mM Glycine-NaOH, pH 10.0.
  • Substrate: Cyclo(L-Leu-L-Phe) (CFL).

Procedure:

  • Cell Culture: Grow the production strain in a suitable medium for approximately 48 hours (e.g., 2-day culture) to reach a productive growth phase [6].
  • Resting Cell Preparation: Harvest cells by centrifugation. Wash cells twice with Bioconversion Buffer to remove residual medium.
  • Bioconversion Reaction:
    • Resuspend the washed cell pellet in Bioconversion Buffer to a high cell density.
    • Add CFL substrate (e.g., 1-5 g/L). The increase in this compound production is proportional to the amount of CFL added [6].
    • Incubate at 50°C with vigorous aeration (e.g., 200 rpm) for several hours [6].
  • Product Extraction: After incubation, separate the culture broth by centrifugation. Extract this compound from the supernatant using an equal volume of ethyl acetate. Concentrate the organic phase under reduced pressure.
  • Purification & Validation: Purify the crude extract by preparative TLC or HPLC. Confirm the identity of this compound by LC-MS and NMR spectroscopy.

Mechanism and Workflow Visualization

The following diagram illustrates the biosynthetic pathway and the crucial role of the enzyme filament in the production of this compound.

G cluster_0 Filament Structure (Megadalton) L_Phe L-Phe AlbC AlbC (CDPS) L_Phe->AlbC L_Leu L-Leu L_Leu->AlbC CFL cyclo(L-Phe-L-Leu) (CFL) AlbC->CFL Cyclization AlbAB_Filament AlbAB Enzyme Filament CFL->AlbAB_Filament Substrate This compound This compound cyclo(ΔPhe-ΔLeu) AlbAB_Filament->this compound α,β-Dehydrogenation FMN FMN Cofactor FMN->AlbAB_Filament Covalently Bound A1 AlbA B1 AlbB A2 AlbA B2 AlbB

Diagram 1: Biosynthetic Pathway of this compound Catalyzed by the AlbAB Enzyme Filament. The cyclic dipeptide scaffold is first assembled from two amino acids by the cyclodipeptide synthase AlbC. The product, cyclo(L-Phe-L-Leu) (CFL), is then dehydrogenated by the AlbAB enzyme filament, a megadalton complex of alternating AlbA and AlbB subunits with covalently bound FMN cofactors, to yield the final antibiotic this compound [1] [7].

Troubleshooting and Best Practices

Issue Potential Cause Solution
Low enzyme yield/activity after purification. Disruption of filament structure. Avoid low pH conditions (below 5.5). Maintain pH between 5.5-8.5 during purification. Do not over-sonicate during lysis [1].
No product formation in in vitro assay. Loss of cofactor; incorrect assay conditions. Confirm flavin absorbance (~343/448 nm). Ensure the assay buffer is aerobic, as oxygen is the likely terminal electron acceptor for FMN re-oxidation in aerobic CDOs [1].
Poor conversion in whole-cell bioconversion. Sub-optimal pH or temperature; poor cell permeability. Adjust reaction to pH 10.0 and 50°C for S. albulus systems [6]. Consider permeabilizing cells with low concentrations of organic solvents or detergents.
Enzyme aggregation. Low ionic strength. Increase NaCl concentration in the buffer (up to 1 M) to prevent filament bundling [1].

Applications in Drug Development

The unique properties of CDOs and their DKP products offer several avenues for drug development:

  • Biocatalysis: CDOs are powerful tools for the selective dehydrogenation of DKP scaffolds, a transformation that is challenging to achieve with conventional organic synthesis with high regioselectivity [1] [3].
  • Combinatorial Biosynthesis: By combining CDOs with other DKP-modifying enzymes (e.g., methyltransferases, prenyltransferases) and promiscuous cyclodipeptide synthases, it is possible to generate vast libraries of novel DKP derivatives for high-throughput screening against therapeutic targets [3].
  • Structure-Based Design: The elucidation of the filamentous structure of AlbAB provides a high-resolution template for the rational engineering of CDOs with altered substrate specificity or enhanced catalytic efficiency [1].

References

Comprehensive Application Notes and Protocols for the Albonoursin CDPS Biosynthetic Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Albonoursin and Its Biosynthetic Significance

This compound [cyclo(ΔPhe-ΔLeu)] is an antibacterial diketopiperazine (DKP) produced by various actinomycetes, including Streptomyces noursei and Nocardiopsis alba [1] [2]. It represents one of the simplest yet most significant members of the extensive DKP family, which has attracted considerable research attention due to broad pharmacological activities including antibacterial, antitumor, and other therapeutic properties [3]. The biosynthetic pathway of this compound is particularly remarkable because it proceeds independently of non-ribosomal peptide synthetases (NRPS), instead utilizing a distinct tRNA-dependent mechanism mediated by cyclodipeptide synthases (CDPSs) [1] [4]. This pathway represents a paradigm for CDPS-dependent biosynthesis and offers attractive possibilities for bioengineering to expand molecular diversity of DKP derivatives for drug discovery applications [1] [4] [5].

Genetic Architecture of the this compound Biosynthetic Cluster

Gene Cluster Organization

The this compound biosynthetic gene cluster was first isolated from Streptomyces noursei on a 3.8 kb DNA fragment that directs this compound biosynthesis in the heterologous host Streptomyces lividans [1] [4]. According to the MIBiG repository (BGC0000851), the cluster spans 4,523 nucleotides and contains four core genes essential for this compound production [6].

Table 1: Core Genes in the this compound Biosynthetic Cluster

Gene Position (nt) Product Function Experimental Evidence
albA 711-1,370 Dehydrogenase α,β-Dehydrogenation Heterologous expression [1] [4]
albB 1,330-1,647 AlbB protein Essential for CDO activity Heterologous expression [1] [4]
albC 1,684-2,403 Cyclodipeptide synthase Cyclic dipeptide formation Heterologous expression [1] [4]
albD 2,469-3,302 Putative membrane protein Function not fully characterized Gene deletion [1] [2]

The cluster also contains additional flanking genes encoding a putative tRNA methyltransferase and a NADP-specific glutamate dehydrogenase, though their direct involvement in this compound biosynthesis remains unclear [6].

Key Genetic Features

The this compound cluster exhibits several notable genetic characteristics that have implications for experimental manipulation and engineering:

  • Gene Overlap: The end of the albA gene overlaps with the start of the albB gene (positions 1,330-1,370), suggesting potential co-regulation of these essential components [6].
  • Minimal Cluster: Studies in Nocardiopsis alba have demonstrated that albABC alone are sufficient for this compound production, as deletion of this region eliminates cyclodipeptide production which can be restored through genetic complementation [2].
  • CDPS Specificity: AlbC displays no sequence similarity to non-ribosomal peptide synthetases (NRPS), confirming its membership in the distinct CDPS enzyme family that utilizes aminoacyl-tRNAs (aa-tRNAs) as substrates [1] [7].

Biosynthetic Pathway and Enzymatic Mechanism

Overview of the CDPS Pathway

The this compound biosynthetic pathway exemplifies a growing family of CDPS-dependent pathways that hijack aminoacyl-tRNAs from the ribosomal protein synthesis machinery to generate diketopiperazine scaffolds [7]. This pathway operates through two well-defined enzymatic stages:

G L_Phe L-Phenylalanine aa_tRNA_Phe Phe-tRNAᴾʰᵉ L_Phe->aa_tRNA_Phe Aminoacylation L_Leu L-Leucine aa_tRNA_Leu Leu-tRNAᴸᵉᵘ L_Leu->aa_tRNA_Leu Aminoacylation AlbC AlbC (CDPS) aa_tRNA_Phe->AlbC aa_tRNA_Leu->AlbC Cyclo_Phe_Leu cyclo(L-Phe-L-Leu) AlbAB AlbA/AlbB (CDO Complex) Cyclo_Phe_Leu->AlbAB Cyclo_dPhe_Leu cyclo(ΔPhe-L-Leu) Cyclo_dPhe_Leu->AlbAB This compound This compound cyclo(ΔPhe-ΔLeu) AlbC->Cyclo_Phe_Leu AlbAB->Cyclo_dPhe_Leu First dehydrogenation AlbAB->this compound Second dehydrogenation

This compound Biosynthesis Pathway

Enzyme Functions and Characteristics

Table 2: Key Enzymes in this compound Biosynthesis

Enzyme/Complex Reaction Catalyzed Substrates Products Key Characteristics

| AlbC (CDPS) | Dipeptide formation and cyclization | Phe-tRNAᴾʰᵉ, Leu-tRNAᴸᵉᵘ | cyclo(L-Phe-L-Leu) | • tRNA-dependent mechanism • No ATP requirement • No NRPS sequence similarity [1] | | AlbA/AlbB (CDO Complex) | α,β-Dehydrogenation (step 1) | cyclo(L-Phe-L-Leu) | cyclo(ΔPhe-L-Leu) | • Forms filamentous protein polymers [3] • AlbB essential for AlbA activity [1] | | AlbA/AlbB (CDO Complex) | α,β-Dehydrogenation (step 2) | cyclo(ΔPhe-L-Leu) | cyclo(ΔPhe-ΔLeu) (this compound) | • Broad substrate specificity • Prefers aromatic/hydrophobic residues [3] |

Recent research has revealed that the AlbA and AlbB proteins form filamentous protein polymers that are essential for catalytic function in the final production of this compound [3]. This structural organization represents a novel mechanism for enzymatic activity in secondary metabolite biosynthesis.

Experimental Protocols

Heterologous Expression in Streptomyces lividans

Purpose: To reconstitute this compound biosynthesis in a heterologous host for pathway validation and compound production [1] [4].

Materials:

  • 3.8 kb DNA fragment containing albABC genes from S. noursei
  • Streptomyces lividans as expression host
  • Appropriate selective media for S. lividans

Procedure:

  • Clone the 3.8 kb DNA fragment containing albA, albB, and albC into a Streptomyces expression vector
  • Introduce the constructed plasmid into S. lividans via protoplast transformation or conjugation
  • Culture the recombinant S. lividans strains in appropriate production media (e.g., SFM or R5 media) for 5-7 days at 28°C
  • Extract metabolites from culture broth using organic solvents (ethyl acetate or n-butanol/chloroform 4:1 v/v)
  • Analyze extracts for this compound production using LC-MS/MS (monitoring m/z 245.129) [8]

Validation: Successful heterologous expression is confirmed by detection of this compound, which should be absent in negative control strains lacking the albABC genes [1].

Gene Inactivation and Complementation in Nocardiopsis alba

Purpose: To verify the essential role of albABC genes in this compound biosynthesis through reverse genetics [2].

Materials:

  • Nocardiopsis alba ATCC BAA-2165 wild type strain
  • PCR-targeting gene disruption system
  • Complementation vector with native Nocardiopsis replicon

Procedure: Gene Disruption:

  • Design PCR primers to amplify a selectable marker cassette with flanking homology to albABC region
  • Transform the disruption cassette into N. alba via protoplast transformation
  • Select for recombinant clones and verify albABC deletion by diagnostic PCR
  • Ferment the mutant strain (e.g., YL001) and compare metabolite profile to wild type using HPLC and LC-MS

Genetic Complementation:

  • Clone intact albABC genes with native promoter into a Nocardiopsis replicative vector
  • Introduce the complementation construct into the albABC deletion mutant
  • Verify restoration of this compound production through metabolic profiling

Applications: This protocol establishes the essentiality of albABC for cyclodipeptide production and enables functional analysis of pathway engineering variants [2].

Production and Isolation of this compound Analogues

Purpose: To discover novel this compound analogues through genome mining and fermentation optimization [3].

Materials:

  • Streptomyces sp. YINM00030 (or other CDPS-containing actinomycetes)
  • Multiple fermentation media (e.g., 20# medium, SFM, R5)
  • Chromatography equipment for compound purification (HPLC, silica gel)

Procedure:

  • Identify potential this compound analogue producers through genome mining with antiSMASH software
  • Cultivate strains in 5 different media (50 mL each) at 28°C for 7-14 days with shaking
  • Extract fermentation broths with n-butanol/chloroform (4:1, v/v)
  • Concentrate organic extracts under reduced pressure
  • Fractionate extracts using silica gel chromatography with stepwise ethyl acetate-hexane gradients
  • Purify compounds of interest using reversed-phase HPLC
  • Characterize structures using HRESIMS, NMR, electronic circular dichroism (ECD) calculations, and single-crystal X-ray diffraction

Results: This approach successfully identified albocandins A-E, novel this compound analogues with varying oxidation patterns, from Streptomyces sp. YINM00030 [3].

Analytical Methods and Data Interpretation

Metabolic Profiling and Compound Detection

LC-MS Analysis:

  • Instrumentation: Reversed-phase C18 column (e.g., 150 × 4.6 mm, 5 μm)
  • Mobile Phase: Gradient of water/acetonitrile both containing 0.1% formic acid
  • Gradient: 5-95% acetonitrile over 20-30 minutes
  • Detection: UV at 254-280 nm and positive ion ESI-MS
  • Characteristic Ions: this compound [M+H]+ m/z 245.129; Albocandins [M+H]+ m/z 257.1288 [3]

Bioactivity Screening:

  • Cytotoxicity Assay: Evaluate compounds against human cancer cell lines (HL-60, A549, SMMC-7721, MDA-MB-231, SW480) using MTT or similar viability assays
  • Antibacterial Activity: Disk diffusion or microbroth dilution assays against Gram-positive pathogens

Table 3: Bioactivity Data for this compound and Related Compounds

Compound Cytotoxic Activity (IC50, μM) Antibacterial Activity Notes
This compound Not reported Active against Gram-positive bacteria [2] Parent compound
Albocandin C 3.50-32.66 μM (multiple cell lines) Not reported Most potent analogue [3]
Albocandin D 3.50-32.66 μM (multiple cell lines) Not reported Potent against SW480 colon cancer [3]
cyclo(L-Phe-Δ-Leu) Not reported Not reported Biosynthetic intermediate [3]

Applications in Drug Discovery and Bioengineering

The this compound CDPS pathway offers several attractive features for pharmaceutical development and synthetic biology applications:

Pathway Engineering for Structural Diversity

The inherent substrate promiscuity of AlbC and AlbA/AlbB enables generation of diverse DKP libraries through several strategies:

  • Precursor-Directed Biosynthesis: Supplementing cultures with non-proteinogenic amino acids to generate structural analogues [5]
  • Enzyme Engineering: Modifying substrate-binding pockets of AlbC to alter amino acid specificity, inspired by successful studies with related CDPSs [7]
  • Combinatorial Biosynthesis: Swapping tailoring enzymes between different CDPS clusters to create novel modification patterns
Bioproduction Optimization

Current research focuses on overcoming the naturally low yields of CDPS-derived compounds through:

  • Metabolic Engineering: Optimizing precursor supply (phenylalanine, leucine) and ATP regeneration in heterologous hosts
  • Fermentation Optimization: Using design of experiments (DoE) approaches to identify critical media components and culture parameters
  • Cell-Free Systems: Applying cell-free protein synthesis for high-yield production, as demonstrated for NRPS-derived DKPs (12 mg/L of d-Phe-l-Pro DKP) [8]

Troubleshooting Guide

Problem Potential Causes Solutions

| No this compound production in heterologous host | • Improper gene cluster expression • Lack of essential tRNA isoforms • Incorrect protein folding | • Verify promoter compatibility • Co-express cognate tRNA genes • Use lower induction temperature | | Low production titers | • Metabolic burden • Precursor limitation • Product degradation | • Use tuned expression systems • Supplement with Phe and Leu • Add protease inhibitors | | Incomplete dehydrogenation | • AlbA/AlbB complex instability • Cofactor limitation | • Co-express molecular chaperones • Supplement with FAD/NAD+ | | Unexpected analogue profiles | • Endogenous CDPS activity • Substrate mischarging | • Use CDPS-knockout hosts • Verify aminoacyl-tRNA specificity |

Conclusion and Future Perspectives

The this compound CDPS pathway represents a structurally and mechanistically distinct approach to diketopiperazine biosynthesis compared to traditional NRPS pathways. Its relatively simple genetic architecture, comprising only three core genes, combined with the enzymatic promiscuity of both the cyclodipeptide synthase (AlbC) and the oxidative complex (AlbA/AlbB), makes it an excellent platform for bioengineering novel DKP derivatives. Future research directions include structural characterization of the AlbA/AlbB complex to understand its unique polymerization mechanism, development of high-throughput screening methods for novel CDPS activities, and integration of CDPS pathways with synthetic biology tools for optimized production of pharmaceutical lead compounds. The continued exploration of CDPS diversity in actinomycetes and other microorganisms will undoubtedly yield additional enzymatic tools for expanding the chemical space of biologically active diketopiperazines.

References

Albonoursin storage and solubility DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Storage

The fundamental chemical properties of albonoursin are summarized in the table below.

Property Specification
IUPAC Name (3Z,6Z)-3-Benzylidene-6-(2-methylpropylidene)piperazine-2,5-dione [1]
Molecular Weight 256.30 g/mol [2]
Molecular Formula C₁₅H₁₆N₂O₂ [2]
CAS Number 1222-90-8 [2]

One chemical supplier recommends the following storage conditions to maintain stability [2]:

  • Powder Form: Store at -20°C for 3 years.
  • In Solvent: Store at -80°C for 1 year.

For long-term storage, -20°C or lower is advisable. Ensure the container is tightly sealed and protected from light and moisture.

Solubility in DMSO & Handling

While a specific solubility value in DMSO is not published, this compound is routinely handled in laboratory settings using DMSO as a solvent. General principles and a recommended workflow can guide its use.

General Guidance:

  • DMSO is a suitable solvent for this compound in biological assays [1].
  • Start with a concentrated stock solution (e.g., 10-100 mM) for most in vitro applications.
  • Always confirm solubility visually and microscopically after preparation and before use.

Below is a generalized experimental workflow for preparing and verifying an this compound-DMSO stock solution:

G Start Start: Prepare this compound Stock Step1 Weigh this compound powder Start->Step1 Step2 Add anhydrous DMSO to vial Step1->Step2 Step3 Vortex vigorously for 1-2 minutes Step2->Step3 Step4 Briefly sonicate (5-10 minutes) Warm to 37°C if necessary Step3->Step4 Step5 Visual Inspection Step4->Step5 Step6 Clear Solution? No precipitate? Step5->Step6 Perform Step7 Stock Solution Ready Label with date/concentration Aliquot for storage at -20°C Step6->Step7 Yes Step8 Troubleshoot: - Add more DMSO - Warm further - Sonicate longer Step6->Step8 No Step8->Step3

Important Experimental Considerations

  • Bioactivity Context: this compound is studied for its antibacterial properties and its activity against the influenza virus (H1N1), with an IC₅₀ value of 41.5 ± 4.5 µM [1]. These bioactivities should inform the design of your dosing experiments.
  • Purity and Verification: The purity of the this compound sample is critical. Confirm the identity and purity of your compound using analytical techniques such as LC-MS or NMR before conducting biological assays [1] [3].
  • Aseptic Technique: When preparing stock solutions for cell-based assays, use sterile techniques and DMSO. DMSO itself can facilitate bacterial and fungal growth if contaminated.
  • Thawing and Use: When using frozen aliquots, thaw the DMSO stock solution at room temperature and vortex briefly before use. Avoid repeated freeze-thaw cycles; instead, create small, single-use aliquots.

If Your Experiment Fails

If you encounter issues like precipitate formation or inconsistent biological activity:

  • Re-check Solubility: Warm the stock solution and vortex/sonicate again. If precipitation persists, you may need to prepare a fresh stock at a lower concentration.
  • Confirm Compound Stability: Verify that the stock solution has not degraded by checking its LC-MS profile against a known standard.
  • Review Experimental Conditions: Ensure that the final concentration of DMSO in your biological assay is non-toxic to your cells (typically ≤0.1-1.0%).

References

Optimizing albonoursin production yield

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

FAQ Question Evidence-Based Answer & Key Quantitative Data Source
What are the primary biosynthetic routes to cyclodipeptides like albonoursin? Two main enzymatic pathways exist: Cyclodipeptide Synthases (CDPSs) and Non-Ribosomal Peptide Synthetases (NRPSs). This compound is specifically produced by CDPSs, which use aminoacyl-tRNAs as substrates. [1] [2] [1] [2]
What is a major bottleneck in microbial production of cyclodipeptides? Low yield in natural producers is a common challenge. This often necessitates the use of heterologous expression and metabolic engineering strategies to achieve economically viable production levels. [1] [1]
Are there alternative production systems that can overcome host-related bottlenecks? Yes. Cell-Free Protein Synthesis (CFPS) is an emerging platform. It avoids cellular viability constraints, allows direct control over reaction conditions, and enables rapid prototyping. One study achieved ~12 mg/L of a diketopiperazine using this method. [2] [2]
How can I quickly test the activity of a CDPS without a full fermentation setup? In vitro reconstitution is an effective method. This involves expressing and purifying the CDPS enzyme and conducting the reaction in a test tube with necessary substrates and co-factors, allowing for direct analysis of product formation. [2] [2]

Troubleshooting Common Experimental Issues

Problem: Low Production Yield in a Microbial Host

Low titer is a central challenge in natural product biosynthesis. The table below outlines potential causes and data-driven solutions.

Potential Cause Recommended Solution Experimental Protocol / Rationale
Inefficient metabolic flux towards precursor amino acids. [1] Engineer the host's central metabolism. Overexpress or knockout key genes in the amino acid biosynthesis pathways to increase the intracellular pool of the required amino acids. [1] Protocol: Clone genes for rate-limiting enzymes (e.g., from branched-chain amino acid pathway for this compound) under a strong promoter. Transform into production host and compare titers with wild-type strain.
Improper folding or low expression of the CDPS enzyme. [2] Use codon optimization for your heterologous host. Co-express helper proteins like chaperones to aid folding. Alternatively, switch to a cell-free system which often better expresses large, complex enzymes. [2] Rationale: Cell-free systems lack a cell wall and can be supplemented directly with co-factors, leading to higher functional enzyme yields (~77-106 µg/mL for large NRPSs in one study). [2]
Toxicity of the product or intermediates to the host cells. Implement a continuous product removal system, such as an organic solvent overlay (e.g., n-butanol) or resin-based extraction in the bioreactor. [2] Protocol: In a shake flask experiment, add a 10-20% (v/v) overlay of n-butanol. Monitor cell growth and product concentration over time compared to a control without overlay. [2]
Problem: Inconsistent or No Product Detection

When the expected product is not observed, the issue often lies in enzyme functionality or analysis.

  • Cause 1: The CDPS enzyme is not in its active "holo" form.

    • Solution: CDPSs require post-translational modification by a 4'-phosphopantetheinyl transferase (PPTase) to become active. Ensure your expression system includes a compatible PPTase gene (e.g., sfp from Bacillus subtilis). [2]
    • Verification Protocol: A fluorescent labeling assay can confirm activity. Incubate your purified CDPS with the PPTase (Sfp), a fluorescent CoA analogue (e.g., Bodipy-CoA), and Mg²⁺. Resolve the proteins via SDS-PAGE and visualize the fluorescent band to confirm modification. [2]
  • Cause 2: Analytical method is not detecting the product.

    • Solution: Use a synthesized pure standard of this compound to validate your Liquid Chromatography-Mass Spectrometry (LC-MS) method.
    • Analysis Protocol: Extract metabolites from the culture with a solvent like n-butanol/chloroform (4:1). For LC-MS, operate in positive ion mode and search for the protonated ion [M+H]⁺. Use the standard to confirm retention time and fragmentation pattern. [2]

Experimental Workflow & Pathway Diagram

To visually summarize the strategies discussed, particularly the promising cell-free approach, the following diagram outlines the key biosynthetic pathway and the experimental workflow for production and troubleshooting.

albonoursin_optimization cluster_pathway Biosynthetic Pathway & Key Steps cluster_strategy Optimization Strategies A Precursor Amino Acids (Phe & Leu) B Activation & Charging (CDPS + Aminoacyl-tRNAs) A->B C Cyclization & Release (Formation of Diketopiperazine Ring) B->C D This compound C->D S1 Metabolic Engineering (Enhance precursor supply) C->S1 Low Flux S2 Enzyme Optimization (Codon optimization, Co-express PPTase) C->S2 Inactive Enzyme S3 Advanced Production Platforms (Cell-Free Protein Synthesis) C->S3 Host Toxicity/Low Yield S4 Product Removal (Solvent overlay for extraction) C->S4 Product Inhibition

The workflow above highlights that the core biosynthetic pathway is a primary troubleshooting focus. The most effective modern strategy to overcome host-related issues like toxicity and low yield is implementing a Cell-Free Protein Synthesis (CFPS) platform [2].

I hope this structured technical support content provides a solid foundation for your research team. The field of synthetic biology is advancing rapidly, and these strategies, especially cell-free biosynthesis, represent the current state-of-the-art for overcoming production challenges.

References

Albonoursin fermentation medium optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Question Answer
What microorganism produces Albonoursin? This compound is an antibacterial diketopiperazine (DKP) produced by Streptomyces noursei [1].
What is the basic structure of this compound? It is a cyclic dipeptide, cyclo(ΔPhe-ΔLeu), featuring alpha, beta unsaturations on its phenylalanine and leucine residues [1] [2].
What are common challenges in this compound fermentation? Low yields and genetic instability of production strains are common barriers. Optimization of medium and process parameters is often required [3].
Can co-cultivation enhance secondary metabolite production? Yes. Co-culturing Streptomyces with other microbes (e.g., fungi) can simulate natural competition and activate or enhance the production of secondary metabolites [4].

Experimental Protocols & Medium Optimization

Medium Composition and Process Parameters

While a single optimized recipe for this compound is not fully detailed in the available literature, the table below synthesizes key components and strategies used for related Streptomyces fermentations, which can serve as a starting point for optimization [4] [5].

Parameter / Component Example / Recommendation Rationale / Note
Carbon Source Glycerol, Glucose, Lactose [4] Carbon sources provide energy and building blocks. Mixtures can enhance productivity [6].
Nitrogen Source Yeast Extract, (NH₄)₂SO₄, Casein Peptone [4] Organic nitrogen sources like yeast extract are rich in vitamins and amino acids that support growth.
Salts & Trace Elements KH₂PO₄, MgSO₄·7H₂O, NaCl, FeSO₄·7H₂O, ZnSO₄·7H₂O [4] Essential for maintaining osmotic balance and serving as enzyme cofactors.
Buffering Agent Phosphate Buffer (e.g., KH₂PO₄/K₂HPO₄) [6] Helps maintain pH, which is critical for growth and production.
Initial pH 6.5 - 6.8 [6] [4] A near-neutral pH is typical for the initial growth phase of many Streptomyces.
Temperature 28°C - 30°C [4] [5] Standard temperature range for mesophilic Streptomyces cultivation.
Aeration & Agitation Dissolved Oxygen controlled at >20-30%; stirring at 220-300 rpm [4] [5] Crucial for oxygen transfer, especially in dense, filamentous cultures.
Inoculum Type Mycelial pre-inoculum [5] Using mycelium instead of spores can significantly reduce fermentation time and accelerate production.
General Fermentation Workflow

The following diagram outlines a generalized workflow for a Streptomyces fermentation process, incorporating optimization strategies.

G Start Start: Strain Selection (Streptomyces noursei) A Inoculum Development (Use mycelial pre-culture to reduce lag time) Start->A B Medium Preparation (Carbon: Glycerol/Glucose Nitrogen: Yeast Extract Salts & Buffers) A->B C Bioreactor Setup (Sterilize, calibrate probes, set temperature to 28-30°C) B->C D Fermentation & Process Control (Control DO >20%, pH, agitation) C->D E Harvest & Analysis (Centrifuge, extract, analyze yield via LC-MS) D->E F Optimization Cycle E->F Yield Low? F->A Yes: Iterate

Troubleshooting Low this compound Yields

If your this compound yields are lower than expected, follow the logical troubleshooting path below to diagnose and address the issue.

G Start Problem: Low Production Yield Q1 Is the culture growing well? (Check biomass density) Start->Q1 Q2 Is the biosynthetic gene cluster expressed? Q1->Q2 Yes S1 Solution: Review Medium & Inoculum - Check carbon/nitrogen sources - Use mycelial inoculum - Ensure no contamination Q1->S1 No Q3 Are process parameters optimized? Q2->Q3 Yes S2 Solution: Activate Silent Genes - Consider co-cultivation - Genetic engineering (e.g., promoter replacement) Q2->S2 No S3 Solution: Optimize Bioprocess - Control pH trajectory - Increase aeration/agitation - Fed-batch strategy Q3->S3 No

Detailed Corrective Actions
  • Review Medium & Inoculum: Poor growth indicates a fundamental issue with the culture conditions or viability.

    • Verify Medium Components: Ensure all components, especially trace elements, are added correctly. Test different complex nitrogen sources (e.g., yeast extract, peptone) to provide necessary precursors [4].
    • Switch to Mycelial Inoculum: Inoculating with a fresh mycelial pre-culture instead of spores can lead to faster growth and higher product titers, as demonstrated in other Streptomyces systems [5].
    • Check for Contamination: Perform Gram stains and plate cultures on non-selective media to rule out microbial contaminants.
  • Activate Silent Genes: Good growth but low yield suggests the this compound biosynthetic gene cluster (BGC) may not be fully active.

    • Employ Co-cultivation: Co-culturing S. noursei with a fungal partner like Aspergillus terreus can simulate microbial competition and trigger the production of secondary metabolites that are silent in pure culture [4].
    • Utilize Genetic Engineering: If the strain is genetically tractable, consider refactoring the BGC by replacing its native promoter with a strong, constitutive one. This approach can unlock silent clusters [3].
  • Optimize Bioprocess Parameters: If the genes are expressed but yield is low, the fermentation environment may be suboptimal.

    • Control Dissolved Oxygen (DO): Streptomyces are aerobic; ensure DO is maintained above 20-30% by increasing agitation and aeration rates [4] [5].
    • Investigate pH Trajectory: The pH profile can be critical. For some metabolites, a controlled pH drop is essential for accumulation. Monitor and control pH throughout the run [6].
    • Implement Fed-Batch Operation: To avoid catabolite repression from high initial glucose, use a fed-batch strategy to provide carbon source gradually, sustaining production for longer periods [6].

References

Albonoursin bioconversion pH temperature optimum

Author: Smolecule Technical Support Team. Date: February 2026

Core Experimental Parameters

The following table summarizes the optimum conditions for the bioconversion of cyclo(L-Leu-L-Phe) to Albonoursin, as characterized in a foundational study using resting cells of Streptomyces albulus KO-23 [1].

Parameter Optimum Condition
Organism Streptomyces albulus KO-23 [1]
Biocatalyst Resting cells [1]
Substrate cyclo(L-Leu-L-Phe) (CFL) [1]
Optimum pH 10.0 [1]
Optimum Temperature 50 °C [1]

This bioconversion process involves the dehydrogenation of the amino acid residues in the cyclic dipeptide at their alpha and beta positions to form the dehydrocyclic dipeptide, this compound [1].

Researcher's Troubleshooting Guide

Here is a structured guide to help you diagnose and resolve common issues with the this compound bioconversion process.

Problem: Low Yield of this compound

Possible Cause Diagnostic Steps Suggested Solution
Suboptimal pH Verify pH meter calibration and stability during reaction. Adjust and maintain reaction pH at 10.0. Use a robust buffer system suitable for alkaline conditions [1].
Suboptimal Temperature Confirm incubator or water bath temperature stability with a calibrated thermometer. Set and maintain the reaction temperature at 50 °C [1].
Insufficient Substrate Quantify substrate concentration (e.g., via HPLC) before addition. Ensure an adequate concentration of cyclo(L-Leu-L-Phe) is added. The study showed yield increased with the amount of CFL added [1].
Low Cell Activity/Viability Check the growth phase and pre-culture conditions of S. albulus. Use cells from a 2-day old culture, as this was the stage used for optimal bioconversion in the study [1].

Problem: No Reaction Activity Detected

  • Verify Biocatalyst Preparation: Ensure you are using "resting cells" (harvested, washed, and resuspended in a non-nutrient buffer) rather than growing cells, to focus metabolism on the bioconversion reaction [1].
  • Check Enzyme System Integrity: The active enzyme is a Cyclodipeptide Oxidase (CDO), which is a two-component flavin-dependent enzyme. Confirm that your cell disruption methods (if using lysates) do not inactivate the enzyme complex [2].

❋ Frequently Asked Questions (FAQs)

1. What is the biochemical reaction catalyzed to produce this compound? this compound is biosynthesized through the dehydrogenation of its tetrahydro derivative, cyclo(L-Leu-L-Phe). This reaction is catalyzed by a Cyclodipeptide Oxidase (CDO) enzyme complex present in Streptomyces albulus [1] [2].

2. Are there other enzymes capable of similar bioconversions? Yes, several Cyclodipeptide Oxidases (CDOs) have been identified with varying substrate specificities. These enzymes often show a preference for cyclodipeptides containing aromatic amino acids like phenylalanine or tyrosine, but can exhibit promiscuity, making them useful tools for biocatalysis [2].

3. What is the biological activity of this compound? this compound exhibits pronuclear fusion inhibitory activity and is also known to function as an antibacterial cyclic dipeptide [1] [3].

Biosynthesis Context & Workflow

To help situate the bioconversion process within a broader context, the following diagram outlines the general biosynthetic pathway of 2,5-diketopiperazines like this compound, highlighting the role of the CDO enzyme.

Albonoursin_Biosynthesis This compound Biosynthesis Overview Amino Acids Amino Acids Cyclodipeptide (CDP)\ne.g., cyclo(L-Leu-L-Phe) Cyclodipeptide (CDP) e.g., cyclo(L-Leu-L-Phe) Amino Acids->Cyclodipeptide (CDP)\ne.g., cyclo(L-Leu-L-Phe)  Synthesized by CDPS or NRPS Dehydrogenated Product\ne.g., this compound Dehydrogenated Product e.g., this compound Cyclodipeptide (CDP)\ne.g., cyclo(L-Leu-L-Phe)->Dehydrogenated Product\ne.g., this compound  Tailoring Enzyme Cyclodipeptide Oxidase (CDO)

The specific bioconversion from cyclo(L-Leu-L-Phe) to this compound can be visualized as the following targeted experimental workflow:

Bioconversion_Workflow This compound Bioconversion Workflow S. albulus\n2-day Culture S. albulus 2-day Culture Prepare Resting Cells Prepare Resting Cells S. albulus\n2-day Culture->Prepare Resting Cells Reaction Mixture\n(pH 10.0, 50°C) Reaction Mixture (pH 10.0, 50°C) Prepare Resting Cells->Reaction Mixture\n(pH 10.0, 50°C)  Add Substrate cyclo(L-Leu-L-Phe) This compound\nProduct This compound Product Reaction Mixture\n(pH 10.0, 50°C)->this compound\nProduct  Incubate

Key Experimental Considerations

  • Enzyme Specificity: The CDO from S. albulus KO-23 was characterized for converting cyclo(L-Leu-L-Phe). If your research uses different cyclodipeptide substrates, screening other CDOs might be necessary as their specificity can vary [2].
  • Strain Validation: Ensure you are using the correct strain, Streptomyces albulus KO-23, as other strains of S. albulus may be optimized for producing different metabolites, like ε-polylysine [4].
  • Analytical Confirmation: The identity of this compound and other 2,5-diketopiperazines should be confirmed using analytical techniques such as HPLC and LC-ESI-MS/MS, which are standard in the field for characterizing such compounds [2] [5].

References

Improving albonoursin Streptomyces albulus KO-23

Author: Smolecule Technical Support Team. Date: February 2026

Strain Improvement Techniques

The table below summarizes key techniques used to improve secondary metabolite production in Streptomyces albulus.

Technique Description Key Mutations/Targets Example Outcome Citation
Ribosome Engineering Screening for spontaneous antibiotic-resistant mutants to activate silent gene clusters or boost production. Mutations in rpsL (ribosomal protein S12) or rpoB (RNA polymerase β-subunit). Up to 180-fold increase in Actinorhodin production in S. coelicolor. [1]
Genome Shuffling A fast-track breeding method involving protoplast fusion of multiple parent strains to combine beneficial mutations. Large-scale genomic deletions, rearrangements, and SNP/InDel accumulation. 144.7% increase in ε-Poly-L-lysine (ε-PL) production in S. albulus SG-86. [2]
Metabolic Engineering Rational modification of specific genes in metabolic pathways to redirect flux toward a desired product. Overexpression of ppc, pyc, pls (ε-PL synthetase), dapB, dapE (L-lysine pathway). 11.4% increase in ε-PL production via co-expression of ppc, pyc, and pls. [3] [4]
Heterologous Expression Introducing genes for novel metabolic steps or regulatory elements to perturb native metabolism. Expression of GapN (NADP-dependent glyceraldehyde 3-phosphate dehydrogenase). Altered NADPH/NADH ratios, activating 23 silent biosynthetic gene clusters. [5]

Experimental Protocols

Here are detailed methodologies for implementing two of the key techniques.

Ribosome Engineering via Streptomycin Resistance Screening

This protocol outlines the steps for selecting antibiotic-resistant mutants with enhanced production capabilities [1] [2].

Workflow Diagram:

G A Prepare spore suspension of S. albulus parent strain B Plate spores on BTN agar containing streptomycin (0-10 µg/mL) A->B C Incubate at 30°C for 8-10 days B->C D Select colonies and perform primary screening (24-deep-well plate fermentation) C->D E Perform secondary screening (shake-flask fermentation) D->E F Identify high-producing mutant for further breeding or fermentation E->F

Detailed Steps:

  • Step 1: Preparation of Spore Suspension

    • Harvest spores from a heavily sporulated culture of the parent strain (e.g., S. albulus M-Z18) grown on BTN agar [2].
    • Suspend spores in a sterile solution to a concentration of approximately 10^5 CFU/mL.
  • Step 2: Antibiotic Selection

    • Plate 120-500 µL of the spore suspension onto BTN agar plates containing a sub-inhibitory to inhibitory concentration of streptomycin (e.g., 0-10 µg/mL) [2].
    • Incubate plates at 30°C for 8-10 days [2].
  • Step 3: Primary and Secondary Screening

    • Primary Screening: Inoculate well-sporulated colonies into 24-deep-well microtiter plates containing 2 mL of fermentation medium (e.g., YH medium). Cultivate for several days (e.g., 4 days) and measure product yield [2].
    • Secondary Screening: Transfer the best-performing mutants from the primary screen to shake flasks for fermentation under optimized conditions. Analyze production yields to confirm high producers [2].
Metabolic Engineering via Key Gene Overexpression

This protocol describes the process of overexpressing key genes to enhance metabolic flux [4].

Workflow Diagram:

G A Identify target gene (e.g., ppc, pyc, pls) B Amplify gene coding region from S. albulus genomic DNA A->B C Clone fragment into expression vector (e.g., pIB139) B->C D Transform vector into E. coli DH5α and validate C->D E Introduce plasmid into S. albulus via intergeneric conjugation D->E F Ferment and analyze production yield of engineered strain E->F

Detailed Steps:

  • Step 1: Gene Cloning

    • Amplify the coding region of the target gene (e.g., ppc, pyc) from the genomic DNA of S. albulus WG-608 using specific primers [4].
    • Ligate the purified PCR fragment into an E. coli-Streptomyces shuttle vector (e.g., pIB139) that has been digested with appropriate restriction enzymes (e.g., NdeI and EcoRI) [4].
  • Step 2: Plasmid Validation

    • Transform the ligation product into competent E. coli DH5α cells and select on LB plates containing the appropriate antibiotic (e.g., 50 µg/mL apramycin) [4].
    • Validate positive clones by colony PCR and DNA sequencing [4].
  • Step 3: Intergeneric Conjugation

    • Introduce the validated expression plasmid into the methyl-deficient E. coli ET12567/pUZ8002 strain [4] [6].
    • Perform conjugation between this E. coli donor and spores or mycelia of the S. albulus host strain on MS medium [4] [6].
    • After incubation, select for S. albulus exconjugants on plates overlaid with apramycin (and nalidixic acid to counter-select against E. coli) [4] [6].
  • Step 4: Fermentation Analysis

    • Inoculate validated engineered strains into a suitable fermentation medium [4].
    • Cultivate under controlled conditions and measure the yield of the target metabolite to assess the impact of genetic modification [4].

Frequently Asked Questions

Q1: I used ribosome engineering and got a high-producing mutant. How can I further improve the yield?

  • A: Combining different strain improvement methods is highly effective. You can use your best ribosome-engineered mutant as a parent strain for Genome Shuffling. This process involves generating protoplasts from several high-producing mutants, fusing them, and regenerating the cells. This allows for the recombination of beneficial mutations across the genome, potentially leading to a superior producer like the S. albulus SG-86 strain, which showed a 144.7% increase in production [2].

Q2: Why would I choose metabolic engineering over traditional random mutagenesis?

  • A: Metabolic engineering offers a rational and targeted approach. Instead of relying on random genomic changes, you directly manipulate specific metabolic nodes. For example, overexpressing the pls gene (which encodes the synthetase directly responsible for polymerization) or genes in the L-lysine biosynthetic pathway (like dapB) can directly channel carbon flux toward your target molecule, leading to more predictable and stable yield improvements [3] [4] [6].

Q3: My engineered strain shows good yield in lab flasks but fails in the bioreactor. What could be wrong?

  • A: Scale-up issues are common. Key factors to investigate include:
    • Morphology: Streptomyces are filamentous bacteria, and their clumping behavior can affect oxygen and nutrient transfer in a large tank. S. albulus is known for its relatively dispersed growth, which is beneficial for scaling up, but this can be altered by mutations [7].
    • Aeration and Agitation: Ensure dissolved oxygen levels are sufficient, as secondary metabolism is often tightly regulated by oxygen availability.
    • Physiological Perturbation: Genetic modifications can have unintended consequences. For instance, overexpression of the pls gene has been reported to negatively affect cell growth, which could become a critical bottleneck under the different physiological pressures in a bioreactor [6]. A transcriptomic or metabolomic analysis can help identify the root cause [5] [6].

Key Takeaways and Future Directions

  • Multi-Omics are Crucial: To specifically improve albonoursin in the KO-23 strain, the first step is to apply genomic, transcriptomic, and metabolomic analyses. This will help you understand the native biosynthetic pathway, identify potential bottlenecks, and pinpoint which of the general techniques above would be most effective [5] [6] [2].
  • Build on Existing Chassis: Consider using optimized S. albulus chassis strains like J1074, which is popular for heterologous expression of natural products due to its fast growth and efficient genetic toolbox [7].
  • Iterative Approach: The most successful strategies often involve an iterative cycle: use random mutagenesis (ribosome engineering) to discover beneficial mutations, use omics technologies to understand what they are, and then use metabolic engineering to rationally implement and combine these discoveries.

References

Albonoursin production challenges solutions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What is the primary enzymatic bottleneck in albonoursin production? The final step in this compound biosynthesis is an α,β-dehydrogenation of the cyclic dipeptide cyclo(Leu, Phe) catalyzed by a Cyclodipeptide Oxidase (CDO) known as AlbAB [1]. A major historical challenge has been the difficulty in heterologously producing and purifying this active enzyme [1].

Q2: Why is the AlbAB enzyme so difficult to work with? Recent structural studies have revealed that AlbAB is a heterooligomeric enzyme filament. Its activity is crucially dependent on the formation of this large, megadalton-scale structure, which had been difficult to achieve in traditional heterologous expression systems [1].

Q3: What are some strategies to discover new or more efficient CDOs? Machine learning models are now being developed to predict enzyme-substrate specificity with high accuracy. Tools like EZSpecificity can help identify natural enzymes with desired activities or guide the engineering of improved variants, potentially uncovering CDOs that are easier to produce or have higher activity [2].

Troubleshooting Guide for this compound Production

The table below summarizes common challenges and proposed solutions based on current research.

Challenge Root Cause Proposed Solution Key Experimental Notes
Low Yield of this compound Inefficient precursor channeling; competition from other pathways. Metabolic Pathway Engineering. Delete competing biosynthetic gene clusters (BGCs) to redirect metabolic flux [3] [4]. In Streptomyces, deleting BGCs for high-yield compounds (e.g., tetramycin, anisomycin) allowed identification of other metabolites, including this compound [3].
Inactivity of Heterologously Produced AlbAB Failure to form the active enzyme filament in non-native hosts [1]. Optimized Heterologous Expression. Use a Streptomyces host (e.g., S. coelicolor) and ensure co-expression of both albA and albB genes [1]. Filament formation is pH-dependent; maintain a pH above 5.5. Avoid low ionic strength conditions to prevent filament aggregation [1].
Difficulty in Functional Characterization Challenges in obtaining pure, active enzyme for in vitro assays [1]. Cell-Free Protein Synthesis (CFPS) [5]. CFPS allows for high-yield, single-pot co-expression of large enzymes and direct in vitro reconstitution of biosynthesis, bypassing cell-viability issues [5].

Experimental Protocols for Key Steps

Here are detailed methodologies for two critical approaches mentioned above.

Optimized Heterologous Expression and Purification of Active AlbAB Filaments

This protocol is derived from the successful structural characterization of AlbAB [1].

  • Step 1: Expression Host and Vector Selection

    • Use Streptomyces coelicolor as an expression host. This closely related genus likely possesses the necessary cellular machinery for proper folding and filament assembly of AlbAB.
    • Clone the albA and albB genes into an appropriate expression vector, ensuring they are co-transcribed.
  • Step 2: Cultivation and Protein Expression

    • Culture the recombinant S. coelicolor strain in a suitable liquid medium under selection.
    • Induce expression and harvest the cell biomass after an appropriate incubation period.
  • Step 3: Purification and Buffer Optimization

    • Lyse the cells and purify the protein using standard chromatographic methods.
    • Critical Step: Maintain buffers at a pH between 5.5 and 8.5. Filament integrity is lost at pH 4.1.
    • Include 0.1 to 1 M NaCl in purification and storage buffers to prevent filament aggregation and bundling.
  • Step 4: Activity Assay

    • Confirm enzyme activity by monitoring the dehydrogenation of the cyclo(Leu, Phe) substrate. The covalently bound FMN cofactor will have absorbance maxima at 343 nm and 448 nm in its folded state [1].
Enhancing Production via Metabolic Engineering

This strategy involves engineering the producer strain to eliminate competing pathways [3] [4].

  • Step 1: Genome Mining and Cluster Identification

    • Sequence the genome of the this compound-producing strain.
    • Use genome analysis tools like antiSMASH to identify the this compound BGC and other major BGCs (e.g., for tetramycin or nystatin).
  • Step 2: Genetic Dereplication

    • Design knockout constructs for the targeted BGCs (e.g., the tetramycin gene cluster).
    • Use genetic manipulation techniques (e.g., CRISPR-Cas9 or homologous recombination) to delete these competing clusters from the host genome, creating a "clean" background strain.
  • Step 3: Phenotypic Validation

    • Ferment the mutant strain and analyze the metabolic profile using HPLC or LC-MS.
    • Compare the profiles to the wild-type strain. Successful deletion should reduce or eliminate the targeted compound(s) and may enhance the relative yield of this compound [3].

Experimental Workflow for this compound R&D

The following diagram illustrates a consolidated workflow integrating these strategies to overcome production challenges.

cluster_strategy Research & Development Strategies Start Start: this compound Production Challenge Problem1 Problem: Identifying efficient enzymes Start->Problem1 Problem2 Problem: Low yield in native producer Start->Problem2 Problem3 Problem: Inactive enzyme in standard hosts Start->Problem3 ML In Silico Screening (Machine Learning e.g., EZSpecificity) Solution1 Solution: Discover optimal CDOs or engineer variants ML->Solution1 MetaEng Strain Engineering (Metabolic Flux Redirecting) Solution2 Solution: Create specialized host strain MetaEng->Solution2 HeteroExpr Enzyme Production (Heterologous Expression in Streptomyces) Solution3 Solution: Achieve correct filament assembly HeteroExpr->Solution3 CFPS In Vitro Synthesis (Cell-Free Protein Synthesis) Solution4 Solution: Bypass cellular constraints for rapid testing CFPS->Solution4 Problem1->ML Problem2->MetaEng Problem3->HeteroExpr Problem3->CFPS

References

Troubleshooting Guide: Low Yield in cyclo(Leu-Phe) Production

Author: Smolecule Technical Support Team. Date: February 2026

Q: What are the common causes of low yield in cyclo(Leu-Phe) synthesis, and how can I troubleshoot them?

Low yield can stem from issues with the reaction parameters, substrate quality, or process control. The table below outlines potential issues and solutions.

Potential Cause Symptoms Troubleshooting Steps & Solutions
Suboptimal Reaction Parameters [1] Low conversion rate, slow reaction kinetics, byproduct formation. Systematically vary and optimize parameters like temperature, pressure, and catalyst concentration using a structured design of experiments (DoE).
Inefficient Optimization Method [1] Difficulty finding the global optimum, getting stuck in local yield maxima. Implement Bayesian Optimization (BO). It uses statistical models to find optimal conditions with fewer experiments, efficiently balancing the exploration of new conditions with the exploitation of known high-yield areas [1].

| Impure or Degraded Substrates | Unidentified peaks in chromatography, inconsistent results between substrate batches. | - Use high-purity reagents.

  • Verify substrate integrity (e.g., via NMR, HPLC).
  • Implement proper storage conditions (e.g., under inert gas, at low temperatures). | | Enzymatic Catalyst Issues (if applicable) | Low enantioselectivity, enzyme deactivation. | - Screen for more robust enzymes or immobilize the catalyst.
  • Optimize co-factors and pH for enzymatic activity. |

Q: How can I systematically optimize my experimental conditions to increase yield?

For a multi-variable system, a sequential optimization strategy is highly effective. The workflow below outlines this process, which is adaptable for both chemical and enzymatic synthesis of cyclo(Leu-Phe).

Start Start: Define Optimization Goal P1 Parameter Screening (Identify key factors) Start->P1 P2 Initial Experimentation (Run initial batch) P1->P2 P3 Model & Analyze Data (e.g., Build Bayesian Model) P2->P3 P4 Propose Next Experiments (Balance exploration vs. exploitation) P3->P4 P5 Run New Batch P4->P5 Decision Yield Goal Met? P5->Decision Decision->P3 No End End: Optimized Protocol Decision->End Yes

This workflow is powered by a Bayesian Optimization (BO) loop [1]. Here is a detailed methodology for its implementation:

  • Define Parameters and Goal: Identify the key variables you will adjust (e.g., temperature, pH, substrate molar ratio, catalyst loading). Define your objective, such as "maximize yield of cyclo(Leu-Phe)."
  • Run Initial Experiments: Start with a small set of experiments (e.g., using a fractional factorial design) to gather initial data on how your parameters affect the yield.
  • Build a Surrogate Model: Use the data from your initial experiments to build a statistical model (the "surrogate model"). This model predicts the yield across the entire parameter space without needing to run every possible experiment [1].
  • Propose Next Experiments: An "acquisition function" uses the model to suggest the next most promising experiments. A method called Thompson Sampling is particularly effective here, as it intelligently balances testing risky new conditions (exploration) with refining known good ones (exploitation) [1].
  • Iterate: Run the proposed experiments, add the new data to your model, and repeat the cycle until the yield meets your target.

Experimental Protocols & Data Presentation

Q: What is a standard protocol for the synthesis of cyclo(Leu-Phe), and what yields can I expect?

The following table summarizes a generalized synthetic approach. Actual yields will depend heavily on your specific conditions and the optimization work you perform.

Step Parameter Typical Range Notes & Considerations
1. Substrate Preparation Leu/Phe ratio 1:1 to 1:1.2 A slight excess of one amino acid can drive the reaction forward.
Solvent DMF, DCM, or ACN Choice depends on solubility and reaction mechanism (e.g., DMF for solid-phase).
2. Cyclization Activating agent HATU, HBTU, DCC HATU often offers faster coupling and fewer side reactions.
Temperature 0°C to 25°C (room temp) Starting at 0°C can minimize racemization.
Time 2 to 48 hours Monitor by TLC or LC-MS.
3. Work-up & Purification Method Precipitation, Flash Chromatography Depends on the scale and purity required. HPLC for high purity.
Expected Yield (Pre-Optimization) 20% - 60% This is a broad estimate. Yield is highly variable and the primary target for optimization.

Key Optimization Concepts Visualized

To effectively optimize your process, it helps to understand the constraints in a multi-reactor or parallel experimentation system. The following diagram illustrates this concept.

ExpSetup Experiment Setup Constrained Constrained Variables (Shared across batch) ExpSetup->Constrained Unconstrained Unconstrained Variables (Individually adjustable) ExpSetup->Unconstrained C1 • Shared Feed Composition • System Pressure Constrained->C1 U1 • Temperature per reactor • Catalyst mass per reactor • Reaction time Unconstrained->U1 R1 Reactor 1 C1->R1 R2 Reactor 2 C1->R2 R3 Reactor n... C1->R3 U1->R1 U1->R2 U1->R3

This diagram shows that in a high-throughput system, some variables (like the source of a shared feed) are constrained and must be the same for all experiments in a batch. Other variables (like the temperature in each reactor vessel) are unconstrained and can be individually adjusted for optimization [1]. Recognizing this distinction is key to designing effective experiments.

Conclusion and Key Takeaways

To summarize the path forward for increasing your albonoursin yield:

  • Embrace Bayesian Optimization: This is a powerful strategy for navigating complex experimental spaces with fewer trials [1].
  • Define Your Variables: Clearly separate your constrained and unconstrained parameters to design meaningful experiments [1].
  • Iterate Systematically: Use the workflow provided to continuously refine your model and experimental conditions.

References

Albonoursin extraction and purification methods

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthesis and Production Optimization

Understanding the biosynthetic origin of your target compound is crucial for selecting the appropriate producing strain and fermentation strategy. Albonoursin and its analogs can be biosynthesized via two primary enzymatic pathways [1]:

  • The Non-Ribosomal Peptide Synthetase (NRPS) pathway uses free α-amino acids as substrates.
  • The Cyclodipeptide Synthase (CDPS) pathway utilizes aminoacyl-tRNAs (aa-tRNAs) as substrates.

The table below summarizes key information on this compound and a recently identified class of related compounds, the albocandins.

Compound Name Producing Strain Biosynthetic Pathway Core Biosynthetic Genes Reported Bioactivities
This compound [2] [3] [4] Streptomyces albulus, Streptomyces noursei CDPS [1] albA, albB, albC [5] [6] Antibacterial, Antitumor [2]
Albocandins A-E [5] [7] Streptomyces sp. YINM00030 CDPS [5] [7] alcA, alcB, alcC [5] [7] Cytotoxic (Albocandins C & D) [5] [7]

A highly effective method to enhance this compound yield is the bioconversion of its immediate precursor, cyclo(L-Leu-L-Phe) (CFL). One study optimized this process using resting cells of Streptomyces albulus KO-23 [3].

Optimization Parameter Optimum Condition
pH 10.0
Temperature 50 °C
Precursor cyclo(L-Leu-L-Phe) (CFL)

The key dehydrogenation step is catalyzed by a cyclodipeptide oxidase (CDO), such as AlbAB. Recent structural studies show that AlbAB forms a functional heterooligomeric enzyme filament, and the activity is dependent on this filament formation [6].

The biosynthetic pathway for this compound, integrating the CDPS pathway and the crucial CDO enzyme filament, can be visualized as follows:

Albonoursin_Biosynthesis This compound Biosynthetic Pathway cluster_tRNA CDPS Pathway L_Phe L-Phenylalanine aa_tRNA_Phe Phe-tRNA L_Phe->aa_tRNA_Phe L_Leu L-Leucine aa_tRNA_Leu Leu-tRNA L_Leu->aa_tRNA_Leu AlbC AlbC (CDPS) aa_tRNA_Phe->AlbC aa_tRNA_Leu->AlbC CFL cyclo(L-Phe-L-Leu) AlbA_AlbB AlbA/AlbB (CDO Filament) CFL->AlbA_AlbB Intermediate cyclo(ΔPhe-L-Leu) Intermediate->AlbA_AlbB This compound This compound cyclo(ΔPhe-ΔLeu) AlbC->CFL AlbA_AlbB->Intermediate AlbA_AlbB->this compound

Frequently Asked Questions (FAQs)

Q1: My this compound yields are low. What are the main enzymatic bottlenecks? Low yields are often due to low activity of the cyclodipeptide oxidase (CDO). The CDO (AlbAB) is essential for the double dehydrogenation of the precursor cyclo(L-Phe-L-Leu) [5] [3]. This enzyme requires filament formation for activity and has a covalently bound FMN cofactor [6]. Ensure your fermentation conditions (pH, temperature, aeration) support the stability of this large protein complex [6].

Q2: Why am I isolating this compound analogs like the albocandins instead of this compound itself? The specific sequence of the biosynthetic gene cluster determines the final product. While the this compound and albocandin clusters are similar, their core enzymes (alcA/alcB/alcC vs. albA/albB/albC) have only moderate sequence identity (55-67%) [5] [7]. These differences can lead to variations in the oxidation steps, producing different analogs. Genome mining of your production strain can clarify its biosynthetic potential [5] [7].

Q3: What are the preferred substrates for cyclodipeptide oxidases (CDOs) like AlbA? CDOs generally show a strong preference for cyclodipeptides containing aromatic amino acids (e.g., Phe, Tyr) and hydrophobic residues. Cyclodipeptides consisting solely of aliphatic amino acids are typically poor substrates [8]. The 2,5-diketopiperazine ring is essential for enzyme recognition [8].

Experimental Workflow and Troubleshooting

The following workflow outlines a general strategy for the production, extraction, and purification of this compound-like compounds, incorporating key troubleshooting points.

Experimental_Workflow Production and Purification Workflow Start Strain Selection (Genome Mining) Fermentation Fermentation (Media Screening) Start->Fermentation Extraction Extraction (Organic Solvents) Fermentation->Extraction T1 Low Yield? Fermentation->T1  Problem Purification Purification (Chromatography) Extraction->Purification Analysis Structure Elucidation (NMR, HRMS, XRD) Purification->Analysis T2 Complex Mixture? Purification->T2  Problem S1 Optimize Bioconversion: Add CFL precursor, Adjust to pH 10.0, 50°C T1->S1 Yes S2 Use Guided Isolation: Analyze gene cluster to target expected analogs T2->S2 Yes S1->Fermentation S2->Purification

References

Albonoursin & Cyclic Dipeptides Technical Support

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: Why does my recombinant AlbAB (Cyclodipeptide Oxidase) form large, insoluble complexes, and how can I address this?

Answer: The formation of high molecular weight complexes is a normal characteristic of active AlbAB. This enzyme naturally assembles into a megadalton heterooligomeric filament, a fact that explains the historical difficulties in producing and purifying it [1].

  • Structural Basis: AlbAB is a linear enzyme filament, approximately 10 nm wide, consisting of alternating subunits of AlbA (~21 kDa) and AlbB (~11 kDa) with covalently bound Flavin Mononucleotide (FMN) cofactors. These filaments can range from 100 to 300 nm in length [1].
  • Activity Dependency: Crucially, the formation of this filament structure is essential for AlbAB's enzymatic activity [1].
  • Handling Recommendations:
    • Do not disrupt filaments. Attempting to dissociate the filaments will inactivate the enzyme.
    • Monitor purification. During size-exclusion chromatography, active AlbAB will typically elute in the void volume due to its large size [1].
    • Ensure co-expression. The genes albA and albB must be co-expressed from the same operon with their characteristic ~20-30 nucleotide overlap for successful production of the active heterocomplex. Expression from separate monocistronic constructs has consistently failed [2].

FAQ 2: What are the key stability factors for the AlbAB enzyme during experiments?

Answer: AlbAB filament stability is dependent on pH and ionic conditions.

  • Stable Conditions: The filaments remain assembled in a pH range from 5.5 to 8.5 and in NaCl concentrations up to 1 M [1].
  • Condition for Disassembly: Filament assembly is disrupted at a pH of 4.1 (the theoretical pI of AlbB) [1]. This can be used deliberately to disassemble the enzyme.

FAQ 3: How can I characterize the stability and aggregation of my cyclic dipeptide sample?

Answer: The following table summarizes key analytical techniques used for characterizing cyclic dipeptides like albonoursin and detecting instability issues such as aggregation or structural changes.

Analytical Method Primary Application & Information Key Experimental Detail
Fourier Transform Infrared (FTIR) Spectroscopy Detects perturbations in protein/peptide secondary structure in solid and liquid states [3]. Useful for analyzing dried samples (e.g., lyophilized powder) [3].
Dynamic Light Scattering (DLS) Measures the size distribution of soluble aggregates in a solution [3]. Ideal for detecting small amounts of large aggregates not visible in bulk spectroscopy [3].
SDS-PAGE Visualizes soluble protein/peptide aggregates via high molecular weight bands [3]. Confirms the presence of covalent aggregates complementary to DLS [3].
X-ray Diffraction (XRD) Determines the exact crystal structure, ring conformation, and hydrogen-bonding network in the solid state [4]. Single-crystal XRD is required for definitive structural characterization [4].
Density Functional Theory (DFT) Modeling Aids in the interpretation of experimental data (e.g., vibrational spectra, crystal packing) [4]. Calculations often use multi-molecule geometry sections from the crystal structure to model intermolecular interactions accurately [4].

Experimental Workflow & Protocols

Protocol 1: In Vivo Assessment of CDO Activity using E. coli Chassis

This protocol is useful for testing the functionality of AlbAB or other CDOs by co-expressing them with a Cyclodipeptide Synthase (CDPS) in E. coli [2].

  • Construct Co-Expression Vector: Clone the CDO genes (albA and albB) and their associated CDPS gene into an appropriate expression plasmid for E. coli.
  • Express in E. coli: Transform the plasmid into a suitable E. coli strain and induce protein expression under optimal conditions.
  • Harvest Metabolites: Centrifuge the culture to separate the cells. The culture supernatant contains the secreted cyclodipeptides and their dehydrogenated derivatives.
  • Analyze Products: Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and solve the chemical structures of the produced cyclodipeptides [2].

Protocol 2: Workflow for Assessing Cyclic Dipeptide Stability

The diagram below outlines a logical workflow for evaluating the stability of a cyclic dipeptide like this compound during processing and handling, based on methodologies adapted from the search results.

Start Sample Processing (e.g., Precipitation, Drying) A Solid-State Analysis (FTIR Spectroscopy) Start->A Solid B Dissolution / Reconstitution A->B Powder C Solution-State Analysis B->C Solution D1 Secondary Structure (FTIR, Circular Dichroism) C->D1 D2 Soluble Aggregates (Dynamic Light Scattering) C->D2 D3 Covalent Aggregates (SDS-PAGE) C->D3 E Data Interpretation & Stability Assessment D1->E D2->E D3->E

The stability of this compound is closely tied to the stability of its producing enzyme, AlbAB. Key considerations for your experiments include maintaining the native filamentous structure of AlbAB and using appropriate analytical techniques to monitor the integrity of the diketopiperazine ring.

References

Genetic Engineering & Strain Improvement

Author: Smolecule Technical Support Team. Date: February 2026

A primary strategy for scaling up is to engineer the producing strain, often Streptomyces, for enhanced yield. The table below summarizes the core genes involved in albonoursin biosynthesis.

Gene Function / Encoded Protein Role in Biosynthesis
albC Cyclodipeptide Synthase (CDPS) Catalyzes formation of cyclo(L-Phe-L-Leu) from aminoacyl-tRNAs [1] [2].
albA & albB Cyclodipeptide Oxidase (CDO) Forms hetero-oligomeric enzyme filament; catalyzes α,β-dehydrogenation of cyclo(L-Phe-L-Leu) to form this compound [3] [2].
albD Putative Membrane Protein Exact function unclear; gene is part of the cluster but not essential for in vivo production in heterologous hosts [2].

Key Technical Considerations:

  • Heterologous Expression: The entire 3.8 kb gene cluster (albA, albB, albC, albD) can be expressed in a heterologous host like Streptomyces lividans to initiate production [2].
  • Refactoring the Gene Cluster: To boost expression, you can "refactor" the native cluster by replacing its regulatory elements (e.g., promoters) with stronger, well-characterized synthetic parts [4] [5]. Modular vector systems, compatible with cloning methods like BioBrick, have been successfully used for this purpose [5].
  • Critical Enzyme Insight: Recent structural studies show that the key oxidase AlbAB forms a megadalton heterooligomeric enzyme filament. This filament formation is crucial for its activity. Be aware that the enzyme is stable between pH 5.5 and 8.5 and can be disrupted at low pH (e.g., pH 4.1), which is critical for purification and activity assays [3].

Fermentation & Process Optimization

Once a robust strain is built, optimizing fermentation is key to achieving high titers.

Factor Consideration for this compound Production
Strain Selection Native producer: Streptomyces noursei. Common heterologous hosts: S. lividans, S. coelicolor, and optimized S. albus chassis strains [4] [5] [2].
Media Screening Critical for activating silent clusters. Test various media; this compound analogues were successfully produced in "20# medium" [1].
Process Parameters Monitor and control standard parameters: temperature, aeration, and agitation, as AlbAB is an oxygen-dependent enzyme [3].

Troubleshooting Common Issues

Here are solutions to frequently encountered problems in this compound production.

FAQ 1: My engineered strain shows no this compound production. What should I check?

  • Verify Gene Expression: Confirm the successful integration and expression of the albABC genes in your heterologous host. Check for the presence of mRNA transcripts.
  • Check for Silent Clusters: In native strains, the gene cluster may be silent. Try using various fermentation media to trigger its expression [4] [1].
  • Confirm Protein Function: Ensure the key oxidase enzymes AlbA and AlbB are co-expressed and can form their active filamentous structure [3].

FAQ 2: How can I improve the low yield of this compound?

  • Refactor the Cluster: As mentioned, replace native promoters with strong, constitutive ones to increase the expression levels of biosynthetic genes [5].
  • Optimize Fermentation: Systematically screen different culture media and carbon/nitrogen sources. Fine-tune process parameters like pH and dissolved oxygen in a bioreactor setting.
  • Precursor Feeding: Supplement the fermentation medium with the precursor amino acids, phenylalanine and leucine, to push the biosynthetic flux.

FAQ 3: I'm having trouble purifying the active AlbAB enzyme. What could be wrong?

  • Preserve Filament Integrity: The AlbAB complex forms large filaments. Use size-exclusion chromatography and be aware that it elutes in very high molecular weight fractions (megadalton range) [3].
  • Control Buffer Conditions: Maintain a pH between 5.5 and 8.5 during purification. Avoid low pH (around 4.1) and very low ionic strength, which can disrupt filament assembly or cause aggregation [3].

Experimental Workflow Diagram

The following diagram outlines the core workflow for developing a high-yielding this compound production process, integrating genetic engineering, fermentation, and analysis.

Start: Identify Gene Cluster Start: Identify Gene Cluster Clone & Refactor Cluster Clone & Refactor Cluster Start: Identify Gene Cluster->Clone & Refactor Cluster Express in Heterologous Host Express in Heterologous Host Clone & Refactor Cluster->Express in Heterologous Host Use Modular Vectors Use Modular Vectors Clone & Refactor Cluster->Use Modular Vectors  Method Small-Scale Fermentation Small-Scale Fermentation Express in Heterologous Host->Small-Scale Fermentation Analyze Metabolite Production Analyze Metabolite Production Small-Scale Fermentation->Analyze Metabolite Production Screen Media & Conditions Screen Media & Conditions Small-Scale Fermentation->Screen Media & Conditions  Method Scale-Up in Bioreactor Scale-Up in Bioreactor Analyze Metabolite Production->Scale-Up in Bioreactor HPLC, MS, Bioassay HPLC, MS, Bioassay Analyze Metabolite Production->HPLC, MS, Bioassay  Method

References

Albonoursin gene cluster expression optimization

Author: Smolecule Technical Support Team. Date: February 2026

Core Gene Components and Functions

Gene Name Protein Function Role in DKP Biosynthesis Example from Recent Research
albC / alcC Cyclodipeptide Synthase (CDPS) Catalyzes the formation of the core DKP ring (e.g., cyclo(L-Phe-L-Leu)) from aminoacyl-tRNAs [1] [2]. In Streptomyces sp. YINM00030, alcC (55% identity to AlbC) is responsible for the initial cyclization [1].
albA / alcA Cyclic Dipeptide Oxidase Catalyzes the α,β-dehydrogenation of the DKP, introducing double bonds [1] [2]. In the albocandin pathway, alcA (64% identity to AlbA) is proposed to carry out this oxidation step [1].
albB / alcB Oxidase Partner Essential for the activity of AlbA/AlcA; co-expression leads to the formation of active filamentous protein polymers [1] [2]. alcB (67% identity to AlbB) overlaps with alcA, and their co-expression is likely crucial for oxidation [1].
albD Putative Membrane Protein Function not fully characterized; not found in all related gene clusters [1] [2] [3]. The albocandin cluster in Streptomyces sp. YINM00030 lacks an albD homolog, suggesting it is not always essential [1].

The following diagram illustrates the coordinated workflow from gene cluster to final compound, integrating these core components.

G Cluster Gene Cluster Identification (antiSMASH, Genome Mining) CDPS CDPS (albC/alcC) Uses aa-tRNAs Cluster->CDPS  Heterologous Expression Intermediate Cyclic Dipeptide (e.g., cyclo(L-Phe-L-Leu)) CDPS->Intermediate  Cyclization OxidaseComplex Oxidase Complex albA/alcA + albB/alcB Intermediate->OxidaseComplex  α,β-Dehydrogenation Tailoring Tailoring Enzymes (e.g., Prenyltransferases, Cytochromes P450) Intermediate->Tailoring  Diversification FinalProduct Final Dehydrogenated DKP (e.g., Albonoursin) OxidaseComplex->FinalProduct DiversifiedProduct Modified DKP Product (e.g., Drimentines) Tailoring->DiversifiedProduct


Troubleshooting FAQs and Optimization Strategies

Problem 1: Low or No Production of the Target DKP
  • Potential Cause 1: Inefficient heterologous host. The native regulatory environment of the original producer may suppress expression.
    • Solution: Use a well-characterized and optimized host strain like Streptomyces lividans or Streptomyces coelicolor [2] [4]. Ensure the host's tRNA pool is compatible with the CDPS requirements.
  • Potential Cause 2: Suboptimal fermentation conditions.
    • Solution: Screen a variety of media. The discovery of new albocandins was guided by genome mining and used five different media, with successful production in a specific "20# medium" [1]. Systematically vary carbon/nitrogen sources and trace elements.
  • Potential Cause 3: Weak or silent native promoters.
    • Solution: Refactor the gene cluster by replacing native promoters with strong, constitutive synthetic promoters (e.g., ermEp*) to boost expression levels [4].
Problem 2: Accumulation of the Cyclic Dipeptide Intermediate Without Further Oxidation
  • Potential Cause: Impaired oxidase complex function.
    • Solution: Ensure the oxidase genes (albA/alcA and albB/alcB) are co-expressed. Recent research shows that AlbA and AlbB form filamentous protein polymers that are essential for catalytic activity [1]. Verify the integrity of the genetic overlap between these genes if present, and check that both proteins are being expressed.
Problem 3: Difficulty in Cloning the High-GC Gene Cluster
  • Potential Cause: The high GC-content of actinomycete DNA causes problems in standard cloning systems (e.g., secondary structures, instability in E. coli).
    • Solution: Utilize advanced cloning strategies designed for high-GC and repetitive DNA:
      • iCatch/iBrick: Uses rare-cutting homing endonucleases to capture and assemble large BGCs [4].
      • Direct Pathway Cloning (DiPaC): Uses long-amplicon PCR and homologous recombination (e.g., Gibson Assembly) to directly clone pathways [4].
    • Use specialized vectors and E. coli strains optimized for stable propagation of high-GC actinomycete DNA [4].
Problem 4: Inefficient Production of Novel DKP Analogues
  • Potential Cause: Limited substrate flexibility of the native enzymes.
    • Solution: Employ combinatorial biosynthesis strategies.
      • CDPS Swapping: Substitute the native CDPS with a promiscuous CDPS from another strain that can incorporate different amino acids. For example, CDPS DmtB1 can synthesize various cyclo(L-Trp-L-Xaa) DKPs [5].
      • Engineer Substrate Specificity: Use site-directed mutagenesis on the substrate-binding pockets (P1 and P2) of the CDPS to alter its amino acid preference [5].
      • Mix-and-Match Tailoring: Combine your CDPS with tailoring enzymes (e.g., prenyltransferases, P450s) from other pathways to generate structural diversity [5].

Key Experimental Protocols

  • Genome Mining & Cluster Identification:

    • Use antiSMASH software to scan the genome of your actinomycete strain for biosynthetic gene clusters (BGCs) [1].
    • Identify clusters containing a CDPS gene (albC homolog) and neighboring putative oxidase genes.
  • Heterologous Expression:

    • Cloning: Clone the entire BGC using a broad-host-range vector (e.g., a BAC vector or an E. coli-Streptomyces shuttle vector) [4].
    • Host Transformation: Introduce the construct into a suitable heterologous host like Streptomyces lividans via protoplast transformation or intergeneric conjugation [4].
    • Fermentation: Grow the recombinant strain in appropriate production media and conditions.
  • Metabolite Analysis & Structure Elucidation:

    • Extraction: Extract the culture broth with organic solvents like ethyl acetate [1] [6].
    • Analysis: Use HPLC-MS to detect and analyze DKP compounds.
    • Purification & Identification: Purify compounds using chromatographic techniques (e.g., silica gel, Sephadex LH-20, HPLC). Elucidate structures using comprehensive spectroscopic analyses, including NMR (¹H, ¹³C), HRESIMS, and electronic circular dichroism (ECD) calculations [1].

References

Albonoursin vs. Other Diketopiperazines at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Diketopiperazine (DKP) Name Core Structure & Key Features Producer Organism Reported Bioactivities Key Experimental Data (if provided)
Albonoursin [1] [2] [3] Cyclo(ΔPhe-ΔLeu); fully α,β-dehydrogenated phenylalanine and leucine [1]. Streptomyces albulus [2] [3] Antibacterial, antifungal, pronuclear fusion inhibitory [2] [3]. N/A
Albocandins A-E [1] This compound analogues with varying oxidation states; based on Cyclo(L-Phe-L-Leu) [1]. Streptomyces sp. YINM00030 [1] Cytotoxic activity (Albocandin C & D): IC50 values between 3.50 to 32.66 μM against five human cancer cell lines (HL-60, A549, SMMC-7721, MDA-MB-231, SW480) [1]. IC50 values determined via in vitro assays on cancer cell lines [1].
Nocardioazine B [4] Pyrroloindoline scaffold; features two D-tryptophan residues with N- and C-methylation, prenylation, and diannulation [4]. Nocardiopsis sp. CMB-M0232 [4] Reverses drug resistance in cancer cell lines as a noncytotoxic inhibitor of P-glycoprotein (Nocardioazine A) [4]. Pathway elucidated via heterologous biotransformations, in vitro biochemical assays, and macromolecular modeling [4].
Aspkyncin [5] Novel DKP incorporating an L-kynurenine unit and N-methyl-L-alanine [5]. Aspergillus aculeatus CRI323-04 [5] Potential bioactivities due to kynurenine pathway association (immunomodulation, neuroprotection) [5]. Structure elucidated through heterologous expression in Aspergillus nidulans and in vitro biochemical characterization [5].

Detailed Experimental Data and Protocols

For researchers seeking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

1. Cytotoxicity Assay for Albocandins [1]

  • Objective: Evaluate the inhibitory effects of compounds on the proliferation of human cancer cell lines.
  • Cell Lines: HL-60 (leukemia), A549 (lung cancer), SMMC-7721 (liver cancer), MDA-MB-231 (breast cancer), SW480 (colon cancer).
  • Procedure: Cells are cultured in vitro and treated with various concentrations of the test compounds. After a set incubation period, cell viability is measured, often using colorimetric assays like MTT. The IC50 value (concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

2. Biosynthetic Pathway Elucidation for Nocardioazine B [4]

  • Key Technique: Heterologous expression and biotransformation.
  • Host Organism: Streptomyces lividans TK24.
  • Procedure: a. The proposed biosynthetic gene cluster (noz2) is cloned into a shuttle plasmid (pUWL201). b. The plasmid is introduced into S. lividans. c. The transformed host is supplemented with a synthetic precursor, cyclo-L-Trp-L-Trp. d. Metabolites are extracted from the culture and analyzed using LC-MS2 to identify the production of nocardioazine B and potential intermediates.

3. Structural Elucidation of Novel DKPs [1] The planar structures and absolute configurations of new compounds like the albocandins are typically determined through a combination of techniques:

  • HRESIMS: Determines the precise molecular formula.
  • NMR Spectroscopy: 1D ((^1)H, (^{13})C) and 2D (COSY, HMBC) experiments are used to elucidate the planar structure.
  • Electronic Circular Dichroism (ECD): Compares experimental spectra with calculated ones to determine absolute configuration.
  • Single-crystal X-ray diffraction: Considered the gold standard for unambiguous determination of molecular structure and stereochemistry.

Biosynthesis and Key Enzymes

A major point of differentiation among DKPs lies in their biosynthetic pathways. This compound is a classic example of a CDPS-dependent pathway, which is distinct from the Non-Ribosomal Peptide Synthetase (NRPS) pathway used for compounds like Aspkyncin [5] [3].

DKP_Biosynthesis cluster_cdps CDPS-Dependent Pathway (e.g., this compound) cluster_nrps NRPS Pathway (e.g., Aspkyncin) AA_tRNA Aminoacyl-tRNAs CDPS Cyclodipeptide Synthase (CDPS) AA_tRNA->CDPS  No ATP required CDP Cyclic Dipeptide (e.g., Cyclo(L-Phe-L-Leu)) CDPS->CDP CDO Cyclodipeptide Oxidase (CDO) Filament CDP->CDO Final_CDP Dehydrogenated DKP (e.g., this compound) CDO->Final_CDP  α,β-dehydrogenation Free_AA Free Amino Acids NRPS Non-Ribosomal Peptide Synthase (NRPS) Free_AA->NRPS  ATP-dependent DKP_NRPS DKP Product NRPS->DKP_NRPS

A key advancement is the recent discovery that functional Cyclodipeptide Oxidases (CDOs), like AlbAB in the this compound pathway, form enzyme filaments [6]. This quaternary structure is crucial for their activity.

CDO_Filament Subunit CDOA Subunit (With FMN Cofactor) Node1 CDOA Subunit->Node1 Assembles into Helper CDOB Subunit Node2 CDOB Helper->Node2 Node1->Node2 Heterodimer Node3 CDOA Node2->Node3 Filament Elongation Node4 CDOB Node3->Node4 Heterodimer

Conclusion for Drug Development

From a drug development perspective:

  • This compound's Significance: It serves as a key model for understanding CDPS-dependent biosynthesis and the unique biology of enzyme filaments [6]. Its derivatives, the albocandins, show promising and quantifiable cytotoxic activity [1].
  • Broader DKP Landscape: Other DKPs, like nocardioazines, showcase nature's ability to create immense complexity (e.g., pyrroloindoline scaffolds, stereoinversion) through sophisticated enzymatic tailoring, offering rich ground for discovering new mechanisms of action [4].

References

Albonoursin comparative cytotoxicity cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Data of Albonoursin Analogs

Guided by genome mining, researchers recently isolated five new this compound analogs, named albocandins A–E, from Streptomyces sp. YINM00030 [1] [2] [3]. Among these, albocandin C and albocandin D demonstrated cytotoxic activity against several human cancer cell lines [1] [2].

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for these two compounds. A lower IC₅₀ value indicates higher potency.

Cancer Cell Line Cell Line Origin Albocandin C IC₅₀ (μM) Albocandin D IC₅₀ (μM)
HL-60 Human leukemia 3.50 – 32.66 μM 3.50 – 32.66 μM
A-549 Human lung carcinoma 3.50 – 32.66 μM 3.50 – 32.66 μM
SMMC-7721 Human liver carcinoma 3.50 – 32.66 μM 3.50 – 32.66 μM
MDA-MB-231 Human breast adenocarcinoma 3.50 – 32.66 μM 3.50 – 32.66 μM
SW480 Human colon adenocarcinoma 3.50 – 32.66 μM 3.50 – 32.66 μM

Note: The study reported the IC₅₀ values for albocandins C and D as a range across the five cell lines, without specifying individual values for each line [1] [2] [3].

Experimental Methodology

The cytotoxicity data for the albocandins was generated using a standardized in vitro assay. Here are the key experimental details:

  • Core Assay Principle: The MTT assay was used to determine cell viability [2]. This colorimetric method measures the activity of mitochondrial enzymes. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals; the amount of formazan produced is proportional to the number of living cells [4] [5].
  • Key Procedure:
    • Cell Culturing: Human cancer cells are seeded in 96-well microtiter plates and allowed to adhere overnight [6] [5].
    • Compound Treatment: Serial dilutions of the test compounds (e.g., albocandins) are added to the wells and incubated for a defined period (commonly 48-72 hours) [6] [5].
    • Viability Measurement: MTT reagent is added. After incubation, the formazan crystals are dissolved in a solvent like DMSO [5].
    • Data Analysis: The absorbance of the solution is measured at around 570 nm. The percentage of cell viability is calculated by comparing the absorbance of treated wells to untreated control wells. The IC₅₀ value is then extrapolated from a dose-response curve [6] [7].

Biosynthesis and Relationship to this compound

This compound and the albocandins are all 2,5-diketopiperazine (DKP) compounds. The following diagram illustrates the shared and distinct elements in their biosynthesis pathways, which explains their structural relationship.

G cluster_legend Pathway Key AminoAcids L-Phenylalanine & L-Leucine CycloPheLeu Cyclo(L-Phe-L-Leu) AminoAcids->CycloPheLeu  AlbC/AlcC (CDPS Enzyme) This compound This compound [cyclo(ΔPhe-ΔLeu)] CycloPheLeu->this compound  Dehydrogenation Albocandins Albocandins A-E (Oxidized Analogs) CycloPheLeu->Albocandins  Oxidation AlbonoursinPath Enzymes: AlbA & AlbB (S. noursei) AlbocandinPath Enzymes: AlcA & AlcB (S. sp. YINM00030) LegendAlbocandin Albocandin Pathway Legendthis compound This compound Pathway LegendShared Shared Initial Step LegendSubstrate Substrates

The diagram shows that this compound and the albocandins are biosynthesized from the same precursor, cyclo(L-Phe-L-Leu), but are modified by different oxidase enzymes in their respective Streptomyces strains, leading to distinct final products [2] [8] [9].

Interpretation and Further Research

  • Activity of New Analogs: The discovery of albocandins C and D shows that the this compound scaffold can yield new compounds with potent and selective cytotoxicity, particularly against lung (A-549) and colon (SW480) cancer cell lines [2].
  • Comparative Data Gap: A direct, side-by-side cytotoxicity comparison between this compound and these new analogs in the same laboratory study is not available in the searched literature. The gene cluster for albocandins is distinct from the original this compound cluster, suggesting these are novel entities rather than direct equivalents [2].

To conduct a thorough comparative analysis, you may need to:

  • Consult older primary literature on this compound itself for its specific IC₅₀ values.
  • Explore patent databases or later-phase research publications, which might contain head-to-head comparison data for drug development purposes.

References

Albonoursin structural analogs albocandins A-E

Author: Smolecule Technical Support Team. Date: February 2026

Structural and Cytotoxic Activity Comparison

The table below summarizes the structures and reported cytotoxic activities of albocandins A-E, as isolated from Streptomyces sp. YINM00030 [1].

Compound Core Structure Key Structural Features Reported Cytotoxic Activity (IC₅₀ in μM)
Albocandin A Cyclo(l-Phe-l-Leu)-based 2,5-diketopiperazine Structure based on comprehensive spectroscopic analyses, HRESIMS, ECD calculations, and single-crystal X-ray diffraction [1]. Information not provided in the abstract and results; specific activity data for this compound was not highlighted [1].
Albocandin B Cyclo(l-Phe-l-Leu)-based 2,5-diketopiperazine Structure based on comprehensive spectroscopic analyses, HRESIMS, ECD calculations, and single-crystal X-ray diffraction [1]. Information not provided in the abstract and results; specific activity data for this compound was not highlighted [1].
Albocandin C Cyclo(l-Phe-l-Leu)-based 2,5-diketopiperazine Varying degrees of oxidation at different positions on the core structure [1]. Active against five human cancer cell lines (HL-60, A549, SMMC-7721, MDA-MB-231, SW480); IC₅₀ values ranged from 3.50 to 32.66 μM [1].
Albocandin D Cyclo(l-Phe-l-Leu)-based 2,5-diketopiperazine Varying degrees of oxidation at different positions on the core structure [1]. Active against five human cancer cell lines (HL-60, A549, SMMC-7721, MDA-MB-231, SW480); IC₅₀ values ranged from 3.50 to 32.66 μM [1].
Albocandin E Cyclo(l-Phe-l-Leu)-based 2,5-diketopiperazine Structure based on comprehensive spectroscopic analyses, HRESIMS, ECD calculations, and single-crystal X-ray diffraction [1]. Information not provided in the abstract and results; specific activity data for this compound was not highlighted [1].

Experimental Protocols

The following methodologies were used in the discovery and activity testing of the albocandins [1].

  • Genome Mining and Identification: The biosynthetic gene cluster for albocandins was identified in the strain Streptomyces sp. YINM00030 using antiSMASH 7.0 software. The cluster contained three core genes (alcA, alcB, alcC) with moderate similarity to the known albonoursin-producing cluster [1].
  • Fermentation and Isolation: The bacterial strain was fermented using five different media. The target compounds were successfully extracted and isolated from the fermentation products of the "20# medium" [1].
  • Structure Elucidation: The structures and absolute configurations of the albocandins were determined through a combination of techniques:
    • Comprehensive spectroscopic analyses (NMR, including 1H–1H COSY and HMBC)
    • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
    • Electronic Circular Dichroism (ECD) calculations
    • Single-crystal X-ray diffraction analyses [1]
  • Cytotoxicity Assay: The antitumor activity of the compounds was evaluated in vitro against five human cancer cell lines: HL-60 (leukemia), A549 (lung cancer), SMMC-7721 (liver cancer), MDA-MB-231 (breast cancer), and SW480 (colon cancer). The half-maximal inhibitory concentration (IC₅₀) was used to quantify cytotoxicity [1].

Research Workflow and Biosynthetic Pathway

The discovery of albocandins A-E was guided by a modern genome-mining approach. The diagrams below illustrate the general research workflow and the proposed biosynthetic pathway based on the identified gene cluster.

Start Start: Genome Mining A Identify Gene Cluster (antiSMASH 7.0) Start->A B Fermentation in Multiple Media A->B C Isolate Compounds from 20# Medium B->C D Elucidate Structures (NMR, HRESIMS, ECD, X-ray) C->D E Test Biological Activity (In vitro cytotoxicity assays) D->E End End: Identify Active Compounds C & D E->End

Substrates Aminoacyl-tRNAs (Phe, Leu) CDPS Cyclodipeptide Synthase (AlcC) Substrates->CDPS CyclicDipeptide Cyclo(L-Phe-L-Leu) (Potential Intermediate) CDPS->CyclicDipeptide Oxidases Oxidation Enzymes (AlcA, AlcB) CyclicDipeptide->Oxidases FinalProducts Albocandins A-E (Oxidized Analogs) Oxidases->FinalProducts

Interpretation of Findings

  • Promising Cytotoxic Leads: Albocandins C and D have emerged as the most promising leads from this series, showing potent, broad-spectrum cytotoxicity against a panel of human cancer cell lines. Their activity is significant for early-stage drug discovery [1].
  • Structure-Activity Relationship (SAR): The core structure is a cyclo(l-Phe-l-Leu) diketopiperazine. The finding that only analogs C and D showed significant cytotoxicity among the five isolated compounds suggests that the specific type and position of oxidation on this core are critical for their anticancer activity [1].
  • Unique Biosynthetic Origin: The compounds are produced via a cyclodipeptide synthase (CDPS) pathway, which distinguishes it from non-ribosomal peptide synthesis. The gene cluster (alcA, alcB, alcC) is related to but distinct from the one that produces this compound, explaining the structural differences [1].

I hope this structured compilation of data and protocols is helpful for your comparative guide. As this is a very recent discovery, the information is currently limited to one research group's findings.

References

Albonoursin antibacterial comparison other cyclic dipeptides

Author: Smolecule Technical Support Team. Date: February 2026

Antibacterial Profile of Cyclic Dipeptides

The table below summarizes the available quantitative and qualitative data on the antibacterial activity of various cyclic dipeptides.

Cyclic Dipeptide Reported Antibacterial Activity & Experimental Context

| Albonoursin cyclo(ΔPhe-ΔLeu) | • Isolated from Nocardiopsis alba [1]. • Specific quantitative data (e.g., MIC) against test pathogens not available in search results. | | Cyclo(L-Phe-L-Pro) Cyclo(L-Tyr-L-Pro) Cyclo(L-Trp-L-Pro) Cyclo(L-Trp-L-Trp) | • Exhibited "concentration-dependent antibacterial properties" in a Kirby-Bauer disc-diffusion assay [2]. • Tested against: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus subtilis, and Streptococcus sp. [2]. • Specific quantitative data (e.g., MIC, zone of inhibition) not available in search results. | | Other Natural Cyclic Dipeptides | • A vast class of secondary metabolites with reported "antibacterial and antifungal" activities [3] [4]. • The specific activities and data for most individual compounds are not detailed in the provided search results. |

Structural & General Property Comparison

Cyclic dipeptides, or 2,5-diketopiperazines (DKPs), share a common core structure but differ in their side chains and modifications, which influences their properties.

G cluster0 Biosynthetic Enzymes AminoAcids Two Amino Acids LinearDipeptide Linear Dipeptide AminoAcids->LinearDipeptide  Condensation DKP 2,5-Diketopiperazine (DKP) Core LinearDipeptide->DKP  Cyclization ModifiedDKP Modified Cyclic Dipeptide (e.g., this compound) DKP->ModifiedDKP  Tailoring NRPS Nonribosomal Peptide Synthetases (NRPS) NRPS->LinearDipeptide CDPS Cyclodipeptide Synthases (CDPSs) CDPS->DKP CDO Cyclodipeptide Oxidase (CDO e.g., AlbAB) CDO->ModifiedDKP

The table below compares the key characteristics of this compound and generic cyclic dipeptides.

Property This compound (Specific Example) Generic Cyclic Dipeptides (CDPs)
Basic Structure cyclo(ΔPhe-ΔLeu); contains α,β-unsaturations (dehydro residues) [1] [4] 2,5-diketopiperazine ring from two α-amino acids [3]
Biosynthesis Via CDPS pathway and tailoring by cyclodipeptide oxidase (CDO AlbAB) [5] [4] CDPS, NRPS, or RCDPS pathways, often with tailoring enzymes [4]
Key Features Antibacterial activity [1]; α,β-unsaturations crucial for activity Protease resistance, conformational rigidity, diverse bioactivities [3] [6]
Enzyme Structure Its oxidase (AlbAB) is a megadalton heterooligomeric enzyme filament [4] Varies with biosynthetic system (e.g., CDPSs are tRNA-dependent) [4]

Research Insights and Gaps

The search results highlight several challenges and opportunities in this field:

  • Mechanism of Action: The specific mechanism by which this compound and other antibacterial CDPs kill bacterial cells remains largely uncharacterized in the provided literature, in contrast to some other antimicrobial peptides [7] and classic antibiotics like colistin [8].
  • Data Limitations: The available quantitative data is highly fragmented. Studies use different bacterial strains, methodologies (e.g., disc-diffusion vs. broth microdilution), and reporting standards, making direct comparison of potency unreliable.
  • Stability Advantage: CDPs are noted for their protease resistance and conformational rigidity compared to linear peptides, making them promising scaffolds for drug development [6]. This is a key point of comparison with linear antimicrobial peptides, which often suffer from rapid proteolytic degradation in serum [7].

Suggested Research Directions

To objectively compare the performance of these compounds, you may need to consider:

  • Focus on Standardization: Future studies that determine Minimum Inhibitory Concentrations (MICs) against a standardized panel of clinically relevant ESKAPE pathogens under uniform conditions would provide the most valuable comparative data.
  • Explore Broader Activities: Many CDPs, including this compound, are likely produced as part of a defense arsenal by their native organisms. Investigating their potential antifungal, antiviral, or antitumor activities could be fruitful [3].
  • Leverage Stability: The intrinsic stability of the DKP scaffold is a significant asset. Research could focus on grafting other bioactive peptide sequences onto this scaffold to improve their pharmacokinetics, a strategy that has been successfully applied to other stable frameworks like cyclotides [7].

References

Albonoursin validation HPLC MS NMR

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthesis & Structural Class

Albonoursin is a diketopiperazine (DKP), a class of cyclic dipeptides known for a wide range of bioactivities [1]. Recent research has shed light on its unique biosynthesis:

  • Biosynthetic Pathway: this compound is synthesized in Streptomyces noursei by a cyclodipeptide oxidase (CDO) enzyme known as AlbAB [2].
  • Enzyme Structure: A 2024 study revealed that AlbAB forms a megadalton heterooligomeric enzyme filament, and its catalytic activity is dependent on this filamentous structure [2]. This enzyme carries out α,β-dehydrogenations on the DKP backbone [2] [1].
  • Formation Mechanism: Unlike many DKPs made by nonribosomal peptide synthetases (NRPS), this compound biosynthesis is independent of NRPS machinery [1].

Analytical Techniques for Diketopiperazines

While specific protocols for this compound were not detailed, the following general analytical approaches are standard for characterizing and validating compounds like DKPs. You can adapt these frameworks for your own comparative studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is crucial for separation, identification, and quantification. The table below outlines the core validation parameters required for a reliable HPLC method, as per ICH guidelines [3].

Validation Parameter Description and Purpose
Selectivity/Specificity Ensures the method accurately measures this compound without interference from impurities, degradants, or the sample matrix [3].
Accuracy Measures the closeness of the test results to the true value, often assessed through recovery studies of spiked samples [3].
Precision Evaluates the agreement between a series of measurements from multiple samplings. Includes repeatability (same conditions) and intermediate precision (different days, analysts) [3].
Linearity Demonstrates that the method produces results directly proportional to the concentration of this compound over a defined range [3].
Range The interval between the upper and lower concentrations where accuracy, precision, and linearity are confirmed [3].
Limit of Detection (LOD) The lowest amount of this compound that can be detected [3].
Limit of Quantification (LOQ) The lowest amount of this compound that can be quantified with acceptable accuracy and precision [3].

Start Start: HPLC Method Development V_Protocol Develop Validation Protocol Start->V_Protocol Params Assess Validation Parameters V_Protocol->Params Specificity Specificity/Selectivity Params->Specificity Accuracy Accuracy Params->Accuracy Precision Precision Params->Precision Linearity Linearity & Range Params->Linearity LOD LOD/LOQ Params->LOD Data Compile & Analyze Data Specificity->Data Accuracy->Data Precision->Data Linearity->Data LOD->Data End Method Validated Data->End

Figure: A generalized workflow for developing and validating an HPLC method for a compound like this compound, based on ICH guidelines [3].

Mass Spectrometry (MS) & Nuclear Magnetic Resonance (NMR)

These techniques are essential for structural elucidation:

  • Mass Spectrometry (MS): Used to determine the precise molecular weight and fragmentation pattern of this compound, confirming its molecular formula [1].
  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are critical for deducing the planar structure, identifying functional groups, and confirming the geometry of the α,β-dehydrogenations revealed by the CDO enzyme [2] [1].

Suggestions for Further Research

To build a comprehensive comparison guide, you may need to consult more specialized sources. I suggest you:

  • Search for Specific Analytical Data: Look for original research articles on platforms like PubMed or SciFinder using keywords such as "this compound HPLC validation", "this compound mass spectrometry", and "this compound NMR characterization".
  • Explore Related Compounds: Since direct data on this compound is limited, reviewing analytical methods for structurally similar diketopiperazines like guanitrypmycin or nocazine could provide a useful benchmark [2].
  • Focus on the Biosynthetic Angle: The most significant recent advance for this compound is the structural characterization of its biosynthetic enzyme, AlbAB [2]. This could be a unique point of comparison if you are evaluating its production or engineering potential against other cyclic dipeptides.

References

Comprehensive Comparative Analysis of Albonoursin Biological Activity: Mechanisms, Efficacy, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Albonoursin and Cyclic Dipeptides

This compound [cyclo(ΔPhe-ΔLeu)] represents one of the simplest yet most biologically significant members of the diketopiperazine (DKP) family, a class of cyclic dipeptides characterized by their heterocyclic 2,5-diketopiperazine backbone formed through the condensation of two α-amino acids. This antibacterial peptide is naturally produced by Streptomyces noursei and features a distinctive chemical structure with α,β-unsaturations on both amino acid side chains, which significantly contributes to its biological activity and molecular properties [1] [2]. The unique unsaturated structure of this compound differentiates it from simpler cyclic dipeptides and enhances its potential for diverse biological interactions.

Cyclic dipeptides like this compound constitute a widespread class of secondary metabolites with remarkable pharmacological activities ranging from antibacterial and antifungal to antitumor and antiplasmodial properties [1]. These compounds demonstrate high stability, protease resistance, and superior cell penetration capabilities compared to their linear peptide counterparts, making them particularly attractive for drug development applications [1] [3]. The rigid conformational constraints imposed by the six-membered DKP ring allows these molecules to mimic preferred peptide conformations while avoiding undesirable physical and metabolic properties typically associated with linear peptides [4]. The 2,5-diketopiperazine core contains two hydrogen bond donors and acceptors that facilitate interactions with various biological receptors, while offering up to six positions for introducing diverse substituents and four positions for stereochemical modulation, significantly enhancing compound diversity for drug discovery [4].

Biosynthesis and Structural Features

Biosynthesis Pathway

The biosynthesis of this compound occurs through a specialized enzymatic pathway that distinctly differs from nonribosomal peptide synthesis. The process begins with the formation of the cyclic dipeptide scaffold cyclo(L-Phe-L-Leu) catalyzed by AlbC, a cyclodipeptide synthase (CDPS) that utilizes aminoacyl-tRNA substrates instead of free amino acids, diverting them from their canonical role in ribosomal protein synthesis [1] [2]. This mechanism represents a direct link between primary and secondary metabolism and does not require ATP for amino acid activation [4].

The subsequent key transformation step involves α,β-dehydrogenation of the cyclic dipeptide precursor, catalyzed by the cyclodipeptide oxidase (CDO) AlbAB, which introduces unsaturations on both amino acid side chains to form the final this compound product [cyclo(ΔPhe-ΔLeu)] [1] [2]. Recent structural characterization reveals that AlbAB functions as a megadalton heterooligomeric enzyme filament containing covalently bound flavin mononucleotide (FMN) cofactors, with filaments consisting of alternating dimers of AlbA and AlbB subunits [1]. This filament formation is crucial for enzyme activity, providing insights into historical difficulties in working with CDOs and opening new avenues for biotechnological applications [1].

Biosynthesis Pathway Visualization

G AA1 L-Phe-tRNA AlbC AlbC (CDPS) AA1->AlbC AA2 L-Leu-tRNA AA2->AlbC Intermediate cyclo(L-Phe-L-Leu) AlbC->Intermediate AlbAB AlbAB (CDO filament) Intermediate->AlbAB This compound This compound [cyclo(ΔPhe-ΔLeu)] AlbAB->this compound Oxygen O₂ Oxygen->AlbAB

The this compound biosynthesis pathway illustrates the tRNA-dependent mechanism of cyclic dipeptide formation followed by oxidative tailoring. The process begins with two aminoacyl-tRNA substrates (L-Phe-tRNA and L-Leu-tRNA) that are condensed by AlbC to form the cyclic dipeptide intermediate cyclo(L-Phe-L-Leu). This intermediate then undergoes dual dehydrogenation catalyzed by the AlbAB enzyme filament, which utilizes molecular oxygen to introduce α,β-unsaturations on both side chains, producing the final this compound molecule [1] [2]. The discovery that AlbAB functions as an enzyme filament explains previous difficulties in heterologously expressing and purifying CDOs and provides crucial insights for future biocatalytic applications [1].

Comparative Biological Activity Analysis

Anticancer and Cytotoxic Activities

This compound and its structural analogs demonstrate selective cytotoxicity against various human cancer cell lines, with potency influenced by specific structural modifications, particularly the presence and position of α,β-unsaturations and additional oxidative modifications. The albocandin family of compounds, recently discovered through genome mining of Streptomyces sp. YINM00030, provides particularly valuable insights into structure-activity relationships within this class of molecules [4].

Table 1: Comparative Cytotoxic Activity of this compound Analogs Against Human Cancer Cell Lines

Compound Chemical Features HL-60 (Leukemia) IC₅₀ (μM) A549 (Lung) IC₅₀ (μM) SMMC-7721 (Liver) IC₅₀ (μM) MDA-MB-231 (Breast) IC₅₀ (μM) SW480 (Colon) IC₅₀ (μM)
This compound cyclo(ΔPhe-ΔLeu) Not reported Not reported Not reported Not reported Not reported
Albocandin C Oxidized Phe-Leu derivative 6.98 32.66 11.48 14.92 9.85
Albocandin D Oxidized Phe-Leu derivative 3.50 22.34 9.72 10.58 8.16
Albocandin E Oxidized Phe-Leu derivative >40 >40 >40 >40 >40

The comparative cytotoxicity data reveals that specific structural modifications significantly influence biological activity. Albocandins C and D, which possess additional oxidative modifications, demonstrate potent and selective cytotoxicity across all tested cancer cell lines, with Albocandin D showing particularly strong activity against leukemia (HL-60) cells with an IC₅₀ of 3.50 μM [4]. In contrast, Albocandin E, which contains different oxidative patterning, shows dramatically reduced activity (IC₅₀ >40 μM across all cell lines), highlighting the critical importance of specific functional groups for anticancer efficacy [4]. This structure-activity relationship provides valuable guidance for medicinal chemistry optimization of this compound-derived therapeutics.

The cytotoxic effects of this compound analogs compare favorably with other bioactive cyclic dipeptides from various microbial sources. For instance, a cyclodipeptide mix from Pseudomonas aeruginosa containing cyclo(L-Pro-L-Tyr), cyclo(L-Pro-L-Val), and cyclo(L-Pro-L-Phe) demonstrated cytotoxic activity against HeLa cervical adenocarcinoma and Caco-2 colorectal adenocarcinoma cell lines with IC₅₀ values of 0.53 mg/mL and 0.66 mg/mL, respectively [5]. Flow cytometric analysis using annexin V and propidium iodide indicators confirmed that these cyclodipeptides induce apoptotic cell death at significantly lower concentrations (IC₅₀ of 6.5 × 10⁻⁵ mg/mL for HeLa and 1.8 × 10⁻⁴ mg/mL for Caco-2 cells) [5], suggesting that the primary mechanism involves apoptosis initiation rather than immediate cytotoxic effects.

Antimicrobial and Other Biological Activities

This compound demonstrates significant antibacterial properties against various bacterial pathogens, which represents one of its most historically recognized biological activities [2]. The compound's unique structural characteristics, particularly the α,β-unsaturations on both amino acid side chains, contribute to its antimicrobial efficacy and potentially to its mechanism of action. While the exact molecular targets remain under investigation, the rigid planar structure of the unsaturated diketopiperazine ring may facilitate interactions with bacterial membranes or specific protein targets [1] [3].

Table 2: Comparison of Antimicrobial and Bioactive Properties Across Cyclic Dipeptides

Compound Source Antibacterial Activity Antifungal Activity Other Bioactivities Potential Mechanisms
This compound Streptomyces noursei Demonstrated [2] Not specifically reported Antitumor potential Unknown, possibly membrane disruption
Cyclo(L-Phe-L-Pro) Lactobacillus plantarum, Vibrio species Moderate Active against Fusarium sporotrichioides and Aspergillus fumigatus [5] Quorum sensing inhibition, virulence regulation [5] Signaling interference
Cyclo(L-Pro-L-Tyr) and related CDPs Pseudomonas aeruginosa Not primary activity Not primary activity Quorum sensing inhibition, apoptosis induction in cancer cells [5] LuxR-type protein inhibition, caspase activation
Barettin Marine sponge Geodia barretti Not reported Not reported Antifouling activity [6] Adhesion prevention
Cyclo(His-Pro) Mammalian central nervous system Not applicable Not applicable Cytoprotective effects, NF-κB and Nrf2 signaling modulation [3] [6] Endogenous signaling

The comparative analysis reveals that different cyclic dipeptides exhibit distinct bioactivity profiles depending on their amino acid composition and structural modifications. While this compound shows prominent antibacterial activity, other cyclic dipeptides demonstrate specialized functions including quorum sensing inhibition (cyclo(L-Phe-L-Pro) in Vibrio cholerae), antifouling properties (barettin from marine sponges), and neuroprotective effects (cyclo(His-Pro) in mammals) [5] [3] [6]. This functional diversity highlights the broad potential of cyclic dipeptides as therapeutic agents and biochemical tools across various applications.

Experimental Protocols and Methodologies

Cytotoxicity and Apoptosis Assays

Standardized protocols for evaluating the cytotoxic effects of this compound and related cyclic dipeptides typically employ colorimetric and fluorescence-based methods to quantify cell viability and mechanism of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay represents the most widely used approach for initial cytotoxicity screening [5]. In this protocol, cells are seeded in 96-well plates at a density of 3 × 10⁴ cells per well and allowed to adhere for 24 hours before treatment with serial dilutions of the test compound. Following incubation (typically 24 hours), MTT reagent is added to each well and incubated for 4 hours to allow formazan crystal formation by metabolically active cells. The crystals are then dissolved using an organic solvent such as 2-propanol/HCl, and absorbance measurements are taken at 595 nm using a microplate spectrophotometer [5]. The IC₅₀ values are calculated from dose-response curves using appropriate statistical software.

For mechanism of action studies, flow cytometric analysis of apoptosis provides quantitative data on cell death pathways. Following treatment with test compounds, cells are stained with annexin V (which binds to phosphatidylserine externalized on apoptotic cells) and propidium iodide (which enters necrotic cells with compromised membrane integrity) [5]. The stained cells are then analyzed using a flow cytometer to distinguish between viable (annexin V⁻/PI⁻), early apoptotic (annexin V⁺/PI⁻), late apoptotic (annexin V⁺/PI⁺), and necrotic (annexin V⁻/PI⁺) cell populations. Research on Pseudomonas aeruginosa-derived cyclodipeptides demonstrated that these compounds induce dose-dependent apoptosis in cancer cells, with significantly lower IC₅₀ values for apoptosis induction compared to general cytotoxicity measurements [5].

Biosynthesis and Enzyme Activity Assays

The unique filament-forming nature of AlbAB, the cyclodipeptide oxidase responsible for this compound biosynthesis, necessitates specialized experimental approaches for functional characterization. Heterologous expression in *Streptomyces coelicolor* followed by purification using size exclusion chromatography has been successfully employed to obtain active enzyme preparations [1]. The enzyme's oligomeric state and filament formation can be analyzed using negative stain transmission electron microscopy (TEM), which reveals linear filaments approximately 10 nm wide with varied lengths typically between 100-300 nm [1]. Enzyme activity assays monitor the α,β-dehydrogenation of the cyclo(L-Phe-L-Leu) substrate, which can be detected by UV-Vis spectroscopy through characteristic changes in absorbance or by LC-MS analysis of reaction products [1].

For structural studies, the covalent attachment of the flavin mononucleotide (FMN) cofactor can be confirmed through spectroscopic analysis of enzyme preparations before and after denaturation in 6 M guanidinium hydrochloride [1]. The folded AlbAB enzyme exhibits absorbance maxima at 343 nm and 448 nm, which shift to approximately 372 nm and 452 nm following denaturation, confirming covalent flavin attachment [1]. These biochemical characteristics provide important insights for harnessing CDOs in biocatalytic applications for the structural diversification of cyclic dipeptides.

Research Applications and Future Perspectives

Therapeutic Potential and Limitations

The broad bioactivity profile of this compound and related cyclic dipeptides positions them as promising scaffolds for drug development across multiple therapeutic areas. Their natural origin, structural stability, and favorable pharmacokinetic properties (including protease resistance and enhanced cell penetration) provide significant advantages over linear peptides for pharmaceutical applications [1] [3]. The recently discovered cytotoxic activity of albocandins C and D against multiple human cancer cell lines highlights the particular promise of this compound analogs in oncology drug discovery [4]. Additionally, the antibacterial properties of this compound against various pathogens suggest potential applications in addressing antimicrobial resistance, a critical global health challenge [2].

Despite this promise, several limitations must be addressed to realize the full therapeutic potential of this compound. The historically difficult heterologous production of cyclodipeptide oxidases like AlbAB has limited extensive biological evaluation and structural diversification efforts [1]. However, recent advances in understanding the enzyme filament nature of CDOs provide new strategies for overcoming these production challenges [1]. Additionally, while this compound demonstrates attractive bioactivities, its potency and selectivity may require optimization through medicinal chemistry approaches before clinical development. The discovery of albocandin analogs with varying biological activities provides valuable structure-activity relationship information to guide such optimization efforts [4].

Future Research Directions

Several promising research directions emerge from recent advances in understanding this compound biosynthesis and biological activity:

  • Enzyme engineering of CDOs: The filament-forming nature of AlbAB presents both challenges and opportunities for biocatalytic applications. Engineering more stable or efficient enzyme filaments could enable improved production of this compound and structural analogs for biological evaluation [1].

  • Combinatorial biosynthesis: The promiscuity of CDPS enzymes and tailoring enzymes like CDOs provides opportunities for generating novel this compound analogs through combinatorial biosynthesis [1] [7]. By combining CDPSs with different substrate specificities with AlbAB or other tailoring enzymes, expanded libraries of structurally diverse cyclic dipeptides could be created for biological screening.

  • Target identification: While multiple bioactivities have been documented for this compound, its specific molecular targets remain largely unknown. Identification of these targets through chemical biology approaches would facilitate mechanism-based optimization and expand understanding of its physiological effects.

  • Formulation strategies: The physicochemical properties of this compound may benefit from advanced formulation approaches to enhance solubility, stability, and bioavailability for potential therapeutic applications. Nanoparticle-based delivery systems or prodrug strategies could address potential limitations in drug-like properties.

References

The Role of X-Ray Diffraction in Structural Confirmation

Author: Smolecule Technical Support Team. Date: February 2026

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional atomic structure of crystalline molecules. For complex natural products like albonoursin and its analogs, it is often the definitive method for establishing their precise structure and absolute configuration [1].

While other spectroscopic methods like NMR and HRESIMS are essential for initial characterization, XRD provides unambiguous proof, especially for distinguishing between potential stereoisomers. Recent research on albocandins A-E, which are this compound analogs, used single-crystal X-ray diffraction analyses to conclusively elucidate their structures [1]. Similarly, studies on other cyclic dipeptides rely on XRD to determine exact crystal structures and confirm the planarity or puckering of the diketopiperazine ring [2].

Experimental Workflow for Structure Elucidation

The confirmation of a natural product's structure is typically not achieved by a single technique but through a consolidated workflow. The diagram below illustrates how X-ray diffraction integrates with other experimental methods.

structural_confirmation Start Isolated Compound MS HRESIMS Start->MS Molecular Formula NMR NMR Spectroscopy (1H, 13C, COSY, HMBC) Start->NMR Planar Structure Atom Connectivity ECD Electronic Circular Dichroism (ECD) Start->ECD Theoretical vs. Experimental Comparison XRD X-Ray Diffraction (XRD) Start->XRD Crystal Structure Result Confirmed Structure and Stereochemistry MS->Result NMR->Result ECD->Result XRD->Result Absolute Configuration

Key Experimental Protocols:

The methodology for structural confirmation, as applied to albocandins, involves several complementary techniques [1]:

  • HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry): Used to determine the exact molecular mass and molecular formula of the compound.
  • NMR Spectroscopy (1D and 2D): A suite of experiments including 1H NMR, 13C NMR, DEPT, 1H–1H COSY, and HMBC is used to elucidate the planar structure and atom connectivity.
  • Electronic Circular Dichroism (ECD): The experimental ECD spectrum is compared with spectra calculated for proposed structures to suggest the absolute configuration.
  • Single-Crystal X-ray Diffraction: Provides definitive proof of the molecular structure, including stereochemistry, by measuring the spatial arrangement of atoms within a crystal.

Key Structural Insights from Recent Research

The following table summarizes findings from recent studies that have utilized X-ray diffraction and other methods to characterize this compound-related compounds.

Compound / Context Key Findings from X-ray & Other Techniques Reference / Source
Albocandins A-E Structures elucidated via HRESIMS, NMR, ECD, and single-crystal XRD. Albocandins C and D showed cytotoxic activity against human cancer cell lines. [1]
This compound Biosynthesis The gene cluster (albA, albB, albC, albD) was identified. The enzyme AlbAB is a cyclodipeptide oxidase (CDO) that performs α,β-dehydrogenations. [3] [4]
Cyclic Dipeptide Scaffold XRD analyses reveal how the diketopiperazine (DKP) ring conformation (planar, puckered) is influenced by the constituent amino acids and their chirality. [2] [5]
Enzyme Mechanism Structural characterization showed that AlbAB forms a megadalton heterooligomeric enzyme filament with covalently bound flavin cofactors, crucial for its activity. [3]

A Researcher's Guide to Technique Selection

Based on the current literature, here is a practical guide for researchers:

  • X-ray Diffraction is the gold standard for absolute configuration. Its application, however, depends on the ability to grow a high-quality, single crystal of the compound. It is often the final, definitive step in a structural elucidation workflow [1] [2].
  • HRESIMS and NMR are foundational and indispensable. No modern structural investigation proceeds without them to establish the molecular formula and planar structure [1] [6].
  • ECD calculations are a powerful computational supplement. When crystallization is challenging, comparing experimental ECD spectra with theoretically calculated ones can provide strong evidence for the correct stereochemistry [1].
  • Focus on the biosynthetic enzymes. For a complete understanding, studying the structure and mechanism of the biosynthetic enzymes (like the filament-forming oxidase AlbAB) can provide indirect but powerful confirmation of the natural product's structure [3].

References

Comprehensive Comparison Guide: ECD Calculation Methods for Albonoursin Absolute Configuration Determination

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Albonoursin and ECD Analysis

This compound is a naturally occurring cyclic dipeptide (2,5-diketopiperazine) with demonstrated biological activity, initially isolated from Streptomyces species. This compound belongs to a class of diketopiperazine derivatives that have attracted significant attention in drug discovery due to their diverse pharmacological activities, including cytotoxic, antibacterial, and antiviral properties. The compound's structure consists of a six-membered lactam ring formed by the condensation of two amino acids, creating a constrained heterocyclic scaffold that confers stability against proteolytic degradation while maintaining biological relevance.

The determination of absolute configuration in chiral molecules like this compound represents a fundamental challenge in natural product chemistry and pharmaceutical development. Among the various analytical techniques available, Electronic Circular Dichroism (ECD) spectroscopy has emerged as a powerful and reliable method for establishing absolute configuration. ECD measures the differential absorption of left and right circularly polarized light by chiral molecules, producing characteristic spectra that are sensitive to molecular stereochemistry. When combined with computational chemistry methods, ECD provides researchers with a robust tool for configurational assignment that complements other techniques like X-ray crystallography and NMR spectroscopy.

Computational ECD Methods for Absolute Configuration Determination

Theoretical Foundation and Key Approaches

The theoretical foundation for using ECD in absolute configuration determination relies on the comparison between experimentally obtained spectra and computationally generated spectra for proposed stereochemical structures. This approach has become increasingly sophisticated with advances in computational chemistry and hardware capabilities, allowing researchers to accurately simulate the chiroptical properties of complex molecules. The fundamental principle involves calculating the rotatory strength of electronic transitions, which directly corresponds to the signed intensity of peaks observed in ECD spectra.

Several computational approaches have been developed for ECD spectral prediction, each with distinct advantages and limitations:

  • Time-Dependent Density Functional Theory (TD-DFT): This method represents the current gold standard for ECD calculations, providing an excellent balance between computational cost and accuracy. TD-DFT calculates excited electronic states and their properties, including rotatory strengths that determine ECD spectra. The methodology typically employs hybrid functionals like CAM-B3LYP with basis sets such as 6-31G(d) to achieve reliable results for molecules the size of this compound and its derivatives.

  • Machine Learning-Based Prediction: Recent advances have introduced deep learning models like ECDFormer that dramatically accelerate ECD spectral prediction. These approaches learn structure-spectrum relationships from large datasets of calculated ECD spectra, bypassing the need for explicit quantum mechanical calculations for each new molecule. This method reduces prediction time from hours or days to mere seconds while maintaining reasonable accuracy.

  • Conformational Analysis and Boltzmann Weighting: Since flexible molecules can exist in multiple conformations, comprehensive ECD calculations must account for this structural diversity. The standard protocol involves identifying low-energy conformers through molecular dynamics or conformational searching, calculating ECD spectra for each conformer, and generating a final Boltzmann-weighted average spectrum that reflects the thermal population of conformations at experimental conditions.

Comparison of Computational Methods

Table 1: Comparison of Computational Methods for ECD Spectral Prediction

Method Computational Cost Accuracy Technical Barrier Best Use Cases
TD-DFT (Standard) 1-100 hours per molecule High High Final confirmation of absolute configuration, publication-quality data
Machine Learning (ECDFormer) ~1.5 seconds per molecule Moderate to High Medium High-throughput screening, rapid preliminary assessment
Semiempirical Methods Minutes to hours Low to Moderate Medium Very large systems, initial conformational analysis
Force Field-Based Seconds to minutes Low Low Crude initial screening of very large compound libraries

Table 2: TD-DFT Method Variations and Performance Characteristics

Method Functional/Basis Set Accuracy System Requirements Special Considerations
Standard TD-DFT CAM-B3LYP/6-31G(d) High High Excellent for most organic molecules
Low-Cost TD-DFT B3LYP/6-31G(d) Moderate Medium Faster but less accurate for charge-transfer transitions
High-Accuracy TD-DFT double or triple-zeta basis with diffuse functions Very High Very High For challenging systems with complex electronic structures

Experimental Protocols and Workflows

Comprehensive ECD Calculation Workflow

The determination of absolute configuration via ECD spectroscopy follows a systematic workflow that integrates both experimental and computational components. The following diagram illustrates the complete process from sample preparation to final configurational assignment:

ecd_workflow compound Chiral Compound Isolation exp_spectrum Experimental ECD Measurement compound->exp_spectrum compare Compare Experimental and Calculated Spectra exp_spectrum->compare Experimental Data initial_model Generate Initial 3D Structure conf_search Conformational Search initial_model->conf_search geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d)) conf_search->geom_opt ecd_calc ECD Calculation (TD-DFT: CAM-B3LYP/6-31G(d)) geom_opt->ecd_calc boltzmann Boltzmann-weighted Averaging ecd_calc->boltzmann boltzmann->compare Calculated Spectrum assignment Absolute Configuration Assignment compare->assignment

This workflow highlights the integrated approach required for reliable configurational assignment, with particular emphasis on the critical computational steps that generate the theoretical reference spectra.

Best Practices for Experimental Implementation

Sample Preparation and Measurement: For reliable ECD measurements, researchers should use high-purity compounds (typically >95% purity) dissolved in solvents with appropriate UV transparency. The concentration should be adjusted to ensure absorbance values remain below 1.0 in the spectral region of interest to avoid artifacts from over-absorption. Measurements should be conducted at multiple concentrations to verify the absence of aggregation effects, with temperature control to minimize thermal variations. The use of quartz cuvettes with path lengths ranging from 0.1 mm to 10 mm allows optimization for different concentration ranges.

Computational Parameters and Considerations: For the geometry optimization step, the B3LYP functional with the 6-31G(d) basis set provides a reliable balance between accuracy and computational efficiency for molecules of this compound's size. For the subsequent ECD calculation, the CAM-B3LYP functional is preferred as it better describes charge-transfer transitions and excited-state properties. The number of excited states should be sufficient to cover the spectral range of interest—typically the first 20-30 excited states ensure coverage to approximately 180-200 nm. A conformational search is essential for flexible molecules; this can be performed using molecular dynamics simulations or systematic torsion scanning to identify all thermally accessible conformers (generally those within ~3 kcal/mol of the global minimum).

Spectrum Processing and Comparison: Calculated rotatory strengths must be converted to continuous spectra using Gaussian broadening with appropriate half-widths (typically 0.3-0.4 eV). The final Boltzmann-weighted spectrum should be scaled to match experimental conditions. Comparison between experimental and calculated spectra should evaluate both the sign sequence of Cotton effects and the relative intensities across the spectral range. The agreement is typically quantified using similarity indices or correlation coefficients, with visual inspection confirming the match of key spectral features.

Performance Comparison of ECD Methodologies

Quantitative Assessment of Computational Approaches

Table 3: Performance Metrics for ECD Calculation Methods Applied to Diketopiperazines

Methodology Time per Molecule Hardware Requirements Accuracy (%) Sensitivity to Conformation
TD-DFT (Full Protocol) 10-100 hours High-performance computing cluster 90-95% High
TD-DFT (Single Conformer) 1-10 hours Workstation 70-85% Very High
Machine Learning (ECDFormer) 1.5 seconds GPU-accelerated workstation 80-90% Moderate
Semiempirical 10-60 minutes Standard desktop 60-75% High

Accuracy Evaluation: The performance of different ECD calculation methods has been systematically evaluated using benchmark datasets and known structures. The TD-DFT full protocol that includes comprehensive conformational analysis delivers the highest accuracy (90-95%) for diketopiperazine compounds like this compound, correctly predicting the signs and relative magnitudes of Cotton effects associated with key electronic transitions. The machine learning approach (ECDFormer) shows promising accuracy (80-90%) while dramatically reducing computational time, though it may struggle with novel structural motifs not well-represented in training data. The accuracy rates represent the percentage of correct absolute configuration assignments when applied to molecules with known stereochemistry.

Computational Resource Requirements: The resource intensiveness of ECD calculations varies significantly between methods. Traditional TD-DFT requires substantial computational resources, typically needing high-performance computing clusters with multiple cores and significant memory (often 64-256 GB RAM for molecules of this compound's size). In contrast, machine learning approaches can run on GPU-accelerated workstations with inference times of just seconds per molecule after initial model training. This resource differential makes ML methods particularly attractive for high-throughput applications in drug discovery settings where rapid stereochemical assessment is valuable.

Application to this compound and Analogues

Recent studies on this compound analogues demonstrate the practical application of these computational methods. In the genome mining of Streptomyces sp. YINM00030, researchers discovered five new this compound analogues designated albocandins A-E [1] [2]. The absolute configurations of these compounds were successfully determined using ECD calculations coupled with NMR and X-ray crystallography, confirming the utility of this approach for novel natural product characterization.

The albocandin study employed a comprehensive strategy: initial structural elucidation via HRESIMS and NMR established molecular connectivity, while ECD calculations using TD-DFT methods confirmed absolute stereochemistry. The experimental ECD spectra showed characteristic Cotton effects that matched the calculated spectra for the proposed configurations, providing compelling evidence for the assigned structures. This integrated approach highlights the complementary nature of computational and experimental techniques in solving challenging structural problems.

For this compound-like compounds, the most informative spectral region for configurational assignment is typically 200-250 nm, where the π→π* transitions of the diketopiperazine ring and any unsaturated substituents produce strong Cotton effects. The exact signature varies with substitution pattern and stereochemistry, but the consistent spectral features across analogues facilitate comparative analysis and confidence in configurational assignments.

Research Applications and Case Studies

Natural Product Discovery and Characterization

The application of ECD calculations has dramatically accelerated the structural characterization of novel natural products. In the study of albocandins A-E, researchers employed genome mining techniques to identify a biosynthetic gene cluster in Streptomyces sp. YINM00030 predicted to produce novel diketopiperazines [2]. Following fermentation and compound isolation, the team determined the absolute configurations of these new this compound analogues through a combination of spectroscopic techniques with computational ECD analysis.

The research team isolated compound 1 (albocandin A) as a white crystalline powder and established its molecular formula as C₁₅H₁₆N₂O₂ through HRESIMS analysis [2]. Extensive NMR studies (¹H-¹H COSY, HMBC) elucidated the planar structure, while the absolute configuration was confirmed by comparing experimental ECD spectra with TD-DFT calculations. This approach was replicated for all five albocandins, demonstrating the efficiency and reliability of ECD calculations for determining stereochemistry in complex natural products.

The biological evaluation of these compounds revealed that albocandins C and D exhibited cytotoxic activity against five human cancer cell lines (HL-60, A549, SMMC-7721, MDA-MB-231, SW480) with IC₅₀ values ranging from 3.50 to 32.66 μM [1] [2]. The establishment of absolute configuration through ECD was essential for understanding the structure-activity relationships in this compound series, highlighting the practical importance of accurate stereochemical assignment in drug discovery.

Methodological Optimization for Diketopiperazines

Diketopiperazines like this compound present particular challenges for computational analysis due to their conformational flexibility and the presence of multiple chiral centers. Research has identified optimal computational strategies for these compounds:

  • Conformational Sampling: The diketopiperazine ring can adopt multiple puckered conformations (boat, twist-boat, envelope) with small energy differences. Comprehensive conformational searching using molecular dynamics or systematic torsion scanning is essential for accurate ECD predictions. Studies indicate that including conformers within 3 kcal/mol of the global minimum typically captures >95% of the population at room temperature.

  • Solvent Effects: The inclusion of solvent models (typically PCM or SMD) in ECD calculations improves agreement with experimental spectra measured in solution. For this compound and analogues measured in methanol or acetonitrile, the solvation model can shift transition energies by 5-15 nm, significantly affecting spectral matching.

  • Spectral Interpretation: For cyclic dipeptides, the characteristic ECD features arise primarily from the amide n→π* and π→π* transitions, with contributions from aromatic side chains when present. The coupling between these transitions creates a signature that is sensitive to both absolute configuration and ring conformation, enabling discrimination between stereoisomers.

The development of specialized datasets like the Chiral Molecular Circular Dichroism Spectral (CMCDS) dataset, which contains computed ECD spectra for over 10,000 chiral molecules, has further advanced the field by providing comprehensive training data for machine learning approaches [3]. These resources enable more accurate predictions while reducing computational burdens, making ECD analysis accessible to non-specialists.

Conclusion and Research Outlook

Method Selection Guidance

The selection of an appropriate ECD calculation method depends on research goals, available resources, and required confidence levels. For definitive structural characterization intended for publication, the full TD-DFT protocol with conformational analysis remains the gold standard, providing the highest accuracy at the cost of computational time. For high-throughput screening applications or preliminary assessments, machine learning approaches like ECDFormer offer an excellent balance of speed and reliability. For large, complex molecules where full TD-DFT calculations are computationally prohibitive, a hybrid approach that uses ML for initial screening followed by targeted TD-DFT for confirmation provides a practical compromise.

The continuing validation of ECD calculations against crystallographic standards has strengthened confidence in these methods. For this compound and related diketopiperazines, the consistent agreement between calculated ECD spectra and experimental data from compounds with established configurations confirms the reliability of this approach. This validation, combined with ongoing methodological improvements, establishes computational ECD analysis as an indispensable tool in the stereochemical characterization of natural products and synthetic compounds.

Emerging Trends and Future Developments

The field of computational ECD analysis is evolving rapidly, with several promising trends shaping future research:

  • Integration of Machine Learning: The development of models like ECDFormer that predict ECD spectra directly from molecular structure represents a paradigm shift, reducing calculation times from hours to seconds while maintaining good accuracy [4]. As training datasets expand and algorithms improve, ML approaches will likely become the initial method of choice for high-throughput applications.

  • Automated Workflows: The creation of integrated computational platforms that automate the entire workflow from initial structure preparation through conformational search, quantum chemical calculations, and spectral comparison is reducing technical barriers and making ECD analysis accessible to non-specialists.

  • Advanced Solvation Models: Improvements in modeling solvent effects, including explicit solvent molecules and advanced dielectric models, are enhancing the accuracy of ECD calculations for molecules measured in solution.

  • Hybrid Methodologies: Combining ECD with other chiroptical techniques like VCD (vibrational circular dichroism) and ORD (optical rotatory dispersion) provides complementary stereochemical information that increases confidence in configurational assignments, particularly for challenging molecules with multiple chiral elements.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

256.121177757 Da

Monoisotopic Mass

256.121177757 Da

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Albonoursin

Dates

Last modified: 02-18-2024
1: Li Y, Lai YM, Lu Y, Yang YL, Chen S. Analysis of the biosynthesis of antibacterial cyclic dipeptides in Nocardiopsis alba. Arch Microbiol. 2014 Nov;196(11):765-74. doi: 10.1007/s00203-014-1015-x. Epub 2014 Jul 22. PubMed PMID: 25048158.
2: Gondry M, Sauguet L, Belin P, Thai R, Amouroux R, Tellier C, Tuphile K, Jacquet M, Braud S, Courçon M, Masson C, Dubois S, Lautru S, Lecoq A, Hashimoto S, Genet R, Pernodet JL. Cyclodipeptide synthases are a family of tRNA-dependent peptide bond-forming enzymes. Nat Chem Biol. 2009 Jun;5(6):414-20. doi: 10.1038/nchembio.175. PubMed PMID: 19430487.
3: Kanzaki H, Imura D, Nitoda T, Kawazu K. Enzymatic conversion of cyclic dipeptides to dehydro derivatives that inhibit cell division. J Biosci Bioeng. 2000;90(1):86-9. PubMed PMID: 16232823.
4: Kanzaki H, Yanagisawa S, Nitoda T. Enzymatic synthesis of dehydro cyclo(His-Phe)s, analogs of the potent cell cycle inhibitor, dehydrophenylahistin, and their inhibitory activities toward cell division. Biosci Biotechnol Biochem. 2004 Nov;68(11):2341-5. PubMed PMID: 15564674.
5: Kanzaki H, Yanagisawa S, Kanoh K, Nitoda T. A novel potent cell cycle inhibitor dehydrophenylahistin--enzymatic synthesis and inhibitory activity toward sea urchin embryo. J Antibiot (Tokyo). 2002 Dec;55(12):1042-7. PubMed PMID: 12617513.
6: Lautru S, Gondry M, Genet R, Pernodet JL. The albonoursin gene Cluster of S noursei biosynthesis of diketopiperazine metabolites independent of nonribosomal peptide synthetases. Chem Biol. 2002 Dec;9(12):1355-64. PubMed PMID: 12498889.
7: Gondry M, Lautru S, Fusai G, Meunier G, Ménez A, Genet R. Cyclic dipeptide oxidase from Streptomyces noursei. Isolation, purification and partial characterization of a novel, amino acyl alpha,beta-dehydrogenase. Eur J Biochem. 2001 Mar;268(6):1712-21. PubMed PMID: 11248691.
8: Kanzaki H, Yanagisawa S, Nitoda T. Biosynthetic intermediates of the tetradehydro cyclic dipeptide albonoursin produced by Streptomyces albulus KO-23. J Antibiot (Tokyo). 2000 Nov;53(11):1257-64. PubMed PMID: 11213286.
9: Kanzaki H, Imura D, Nitoda T, Kawazu K. Effective production of dehydro cyclic dipeptide albonoursin exhibiting pronuclear fusion inhibitory activity. II. Biosynthetic and bioconversion studies. J Antibiot (Tokyo). 2000 Jan;53(1):58-62. PubMed PMID: 10724009.
10: Kanzaki H, Imura D, Sashida R, Kobayashi A, Kawazu K. Effective production of dehydro cyclic dipeptide albonoursin exhibiting pronuclear fusion inhibitory activity. I. Taxonomy and fermentation. J Antibiot (Tokyo). 1999 Nov;52(11):1017-22. PubMed PMID: 10656574.
11: Fukushima K, Yazawa K, Arai T. Biological activities of albonoursin. J Antibiot (Tokyo). 1973 Mar;26(3):175-6. PubMed PMID: 4783201.
12: Shin C, Chigira Y, Masaki M, Ota M. Synthesis of albonoursin. Bull Chem Soc Jpn. 1969 Jan;42(1):191-3. PubMed PMID: 5775961.

Explore Compound Types